MEK-IN-4
Description
Properties
Molecular Formula |
C21H18N4OS |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(Z)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C21H18N4OS/c22-13-17(21(24)27-19-7-2-1-6-18(19)23)15-4-3-5-16(12-15)20(26)14-8-10-25-11-9-14/h1-12,20,26H,23-24H2/b21-17+ |
InChI Key |
NHBMKTBZZSJUGA-HEHNFIMWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N)S/C(=C(\C#N)/C2=CC=CC(=C2)C(C3=CC=NC=C3)O)/N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC(=C(C#N)C2=CC=CC(=C2)C(C3=CC=NC=C3)O)N |
Synonyms |
MEK inhibitor I MEKi-1 compound |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MEK Inhibitors: A Case Study with Trametinib
Disclaimer: Initial searches for a specific compound designated "MEK-IN-4" did not yield any publicly available scientific literature or data. Therefore, this guide utilizes the well-characterized and FDA-approved MEK inhibitor, Trametinib, as a representative example to illustrate the mechanism of action and provide the requested technical details.
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of Trametinib, a highly potent and selective allosteric inhibitor of MEK1 and MEK2. Trametinib is a critical component in the targeted therapy of various cancers, particularly those driven by mutations in the BRAF gene. This document details the molecular interactions, biochemical and cellular activity, and the structural basis for its inhibitory function. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this class of inhibitors.
The RAS/RAF/MEK/ERK Signaling Pathway: The Target of Trametinib
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through activating mutations in genes such as BRAF and RAS, is a hallmark of many human cancers.[2][3]
MEK1 and MEK2 are dual-specificity protein kinases that act as a crucial node in this cascade. They are activated by RAF kinases (A-RAF, B-RAF, and C-RAF) through phosphorylation of serine residues in their activation loop.[4] Activated MEK, in turn, phosphorylates and activates the downstream effector kinases, ERK1 and ERK2.[4] Activated ERK then translocates to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cell proliferation and survival.[1]
Mechanism of Action of Trametinib
Trametinib is a reversible, non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[5][6] Its mechanism of action involves binding to a unique pocket adjacent to the ATP-binding site of the MEK enzyme.[4] This allosteric binding locks MEK in an inactive conformation, preventing its phosphorylation and activation by the upstream kinase, RAF.[6] Consequently, the downstream phosphorylation of ERK1 and ERK2 is inhibited, leading to the suppression of the entire signaling cascade.[5]
A key aspect of Trametinib's mechanism is its interaction with MEK in complex with the scaffold protein Kinase Suppressor of RAS (KSR).[4][7] Crystal structures have revealed that Trametinib binds at the interface of the MEK-KSR complex, remodeling the allosteric pocket and enhancing its binding affinity.[8][9] This preferential binding to the KSR:MEK complex is thought to contribute to its high potency and selectivity.[4]
Quantitative Data
The potency and efficacy of Trametinib have been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Biochemical and Cellular Potency of Trametinib
| Parameter | Value | Target/Cell Line | Comments | Reference(s) |
| IC50 (MEK1) | 0.7 - 0.92 nM | Cell-free enzyme | Measures direct inhibition of purified MEK1 kinase activity. | [5][6] |
| IC50 (MEK2) | 0.9 - 1.8 nM | Cell-free enzyme | Measures direct inhibition of purified MEK2 kinase activity. | [5] |
| EC50 (p-ERK Inhibition) | ~0.5 nM | HT-29 (BRAF V600E) | Measures the concentration required for 50% inhibition of ERK phosphorylation in a cellular context. | [5] |
| IC50 (Cell Proliferation) | 0.48 nM | HT-29 (BRAF V600E) | Measures the concentration required for 50% inhibition of cell growth. | [5] |
| IC50 (Cell Proliferation) | 0.52 nM | COLO205 (BRAF V600E) | Measures the concentration required for 50% inhibition of cell growth. | [5] |
| IC50 (Cell Proliferation) | 2.2 - 174 nM | K-Ras mutant cell lines | Demonstrates a range of sensitivity in cell lines with K-Ras mutations. | [5] |
Table 2: Pharmacokinetic Properties of Trametinib
| Parameter | Value | Species/Population | Comments | Reference(s) |
| Bioavailability (F) | 72% (oral tablet) | Human | Represents the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | [1][10] |
| Time to Peak (Tmax) | 1.5 hours | Human | The time to reach maximum plasma concentration after oral administration. | [1][6] |
| Apparent Clearance (CL/F) | 4.9 L/h | Human | A measure of the volume of plasma from which the drug is completely removed per unit of time. | [1] |
| Elimination Half-life (t1/2) | 3.9 - 4.8 days | Human | The time required for the plasma concentration of the drug to decrease by half. | [1] |
| Protein Binding | 97.4% | Human Plasma | The extent to which the drug binds to plasma proteins. | [11] |
Experimental Protocols
In Vitro MEK1 Kinase Assay
This protocol describes a typical biochemical assay to determine the in vitro inhibitory activity of a compound against MEK1.
Materials:
-
Recombinant active MEK1 enzyme
-
Recombinant inactive ERK2 (substrate)
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Test compound (e.g., Trametinib) dissolved in DMSO
-
96-well plates
-
Detection reagents (e.g., anti-phospho-ERK antibody, secondary antibody conjugated to HRP, chemiluminescent substrate)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant MEK1 enzyme, and the inactive ERK2 substrate.
-
Add the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP in assay buffer. The final ATP concentration should be at or near the Km for MEK1.
-
Incubate the plate for 30-60 minutes at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the amount of phosphorylated ERK2. This can be done using various methods, such as an ELISA with a phospho-ERK specific antibody or by transferring the reaction mixture to a membrane for Western blotting.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Western Blot for p-ERK Inhibition
This protocol outlines the steps to assess the inhibition of ERK phosphorylation in cultured cells treated with a MEK inhibitor.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Cell culture medium and supplements
-
Trametinib
-
DMSO
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency. Treat the cells with various concentrations of Trametinib or DMSO (vehicle control) for the desired time period (e.g., 2, 24, or 48 hours).[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[13]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.[13]
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.[13]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Re-probing for Total ERK: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each treatment condition and compare it to the vehicle control to determine the extent of inhibition.
Structural Biology
The structural basis for Trametinib's interaction with the MEK1/KSR complex has been elucidated through X-ray crystallography.[8][9] The co-crystal structure (PDB ID: 7JUR) reveals that Trametinib binds to the allosteric pocket of MEK1.[8] Notably, the drug extends into the interface between MEK1 and KSR2, making direct contact with residues from both proteins.[8] This interfacial binding is a key feature of Trametinib's mechanism and distinguishes it from some other MEK inhibitors.[9] The interaction with KSR remodels the allosteric pocket, which is thought to increase the residence time of Trametinib on its target.[8]
Conclusion
Trametinib exemplifies a highly successful structure-guided drug design approach targeting a key node in a critical cancer signaling pathway. Its allosteric mechanism of action, which is enhanced by its interaction with the MEK:KSR scaffold complex, provides high potency and selectivity. The detailed understanding of its biochemical, cellular, and structural interactions, as outlined in this guide, is crucial for the rational design of next-generation MEK inhibitors and for the development of effective combination therapies to overcome drug resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fine Tuning Drugs to Fight Cancer | BNL Newsroom [bnl.gov]
- 8. rcsb.org [rcsb.org]
- 9. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novartis.com [novartis.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the MEK Signaling Pathway and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] A key component of this pathway is the RAS-RAF-MEK-ERK cascade, which is frequently dysregulated in a significant portion of human cancers, making it a prime target for therapeutic intervention.[3][4][5] This guide provides a comprehensive technical overview of the MEK signaling pathway, the mechanism of action of MEK inhibitors, and the experimental protocols used to study these targeted therapies. While the specific term "MEK-IN-4" does not correspond to a recognized inhibitor, this document will focus on the well-established principles of MEK inhibition that are broadly applicable to the field.
The Core MEK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a three-tiered kinase cascade initiated by the activation of the small GTPase Ras, often triggered by growth factors binding to receptor tyrosine kinases.[6][7] Activated Ras recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF).[6] RAF proteins then phosphorylate and activate MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2), which are dual-specificity kinases.[3][6] In turn, activated MEK1/2 phosphorylate and activate the terminal effectors of the cascade, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[6] Phosphorylated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular proliferation and survival.[8] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.[8]
Mechanism of Action of MEK Inhibitors
MEK inhibitors are a class of targeted therapies that specifically block the activity of MEK1 and MEK2.[4] A key feature of most MEK inhibitors is their allosteric and non-ATP-competitive mechanism of action.[8][9] They bind to a unique pocket adjacent to the ATP-binding site of the MEK protein.[8][] This binding induces a conformational change that locks MEK in an inactive state, preventing its phosphorylation by RAF and its subsequent kinase activity towards ERK.[3][] This high degree of selectivity for MEK kinases minimizes off-target effects that can be associated with ATP-competitive inhibitors.[8][] By blocking MEK, these inhibitors effectively halt the downstream signaling cascade, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][3]
It is important to note that MEK inhibition can lead to a feedback reactivation of RAF, as ERK normally participates in a negative feedback loop to inhibit RAF activity.[3][] This feedback mechanism is a key consideration in the development of resistance and has led to the successful clinical strategy of combining MEK inhibitors with BRAF inhibitors for the treatment of BRAF-mutant cancers.[3]
Quantitative Data on MEK Inhibitors
The efficacy of MEK inhibitors has been extensively studied in preclinical and clinical settings. The following tables summarize key quantitative data for several prominent MEK inhibitors.
Table 1: Preclinical Potency of Selected MEK Inhibitors
| MEK Inhibitor | Target | IC₅₀ (in vitro) | Cell Proliferation IC₅₀ / EC₅₀ | Reference(s) |
| Trametinib | MEK1/2 | 0.92 nM (MEK1), 1.8 nM (MEK2) | ~5-20 nM | [1][11][12] |
| Selumetinib | MEK1 | 14 nM | Varies by cell line | [12] |
| Cobimetinib | MEK1 | 0.9 nM | Varies by cell line | [1] |
| Binimetinib | MEK1/2 | Not specified | Varies by cell line | [9] |
| HL-085 | MEK | 1.9–10 nM | 0.41–6.2 nM (A375), 0.1–7.8 nM (Colo205), 0.88–2.9 nM (HT29) | [1] |
| TAK-733 | MEK1/2 | 3.2 nM | 1.9 nM (ERK phosphorylation) | [1] |
| PD0325901 | MEK | 0.33 nM | ~500-fold more potent than CI-1040 | [12] |
| PD184352 (CI-1040) | MEK1/2 | 17 nM | Varies by cell line | [12] |
Table 2: Clinical Efficacy of MEK Inhibitors (in Combination with BRAF Inhibitors for Melanoma)
| Combination Therapy | Clinical Trial Phase | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Trametinib + Dabrafenib | Phase II | >60% | >9 months | [1] |
| Cobimetinib + Vemurafenib | Phase III | 68-70% | 9.9-12.3 months | [13] |
| Binimetinib + Encorafenib | Phase III | 63% | 14.9 months | [13] |
Key Experimental Protocols
The study of MEK inhibitors involves a variety of in vitro and in vivo experimental techniques to assess their potency, selectivity, and therapeutic efficacy.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified MEK1 and/or MEK2.
Methodology:
-
Reagents: Purified recombinant MEK1/2, inactive ERK2, ATP, and the test compound.
-
Procedure: The MEK inhibitor is incubated with purified MEK1/2 enzyme.
-
Inactive ERK2 and ATP are then added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the level of phosphorylated ERK (p-ERK) is quantified using methods such as ELISA, Western blot, or radiometric assays.
-
The IC₅₀ value, the concentration of the inhibitor required to reduce MEK activity by 50%, is calculated.[1][12]
Cell-Based Phospho-ERK (p-ERK) Assay
Objective: To measure the functional inhibition of the MEK pathway within intact cells.
Methodology:
-
Cell Culture: Cancer cell lines with known RAS or BRAF mutations (e.g., A375, HT-29) are cultured in appropriate media.[11]
-
Treatment: Cells are treated with a range of concentrations of the MEK inhibitor for a specified duration (e.g., 2 hours).[11]
-
Lysis: Cells are lysed to extract total protein.
-
Quantification: The levels of phosphorylated ERK (p-ERK) and total ERK are measured by Western blot or In-Cell Western assays.[11][14]
-
Analysis: The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.[11]
Cell Proliferation/Viability Assays
Objective: To assess the effect of MEK inhibition on the growth and survival of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in multi-well plates.
-
Treatment: Cells are treated with a serial dilution of the MEK inhibitor.
-
Incubation: Cells are incubated for a period of 72 hours or longer.
-
Measurement: Cell viability is measured using assays such as MTS or CellTiter-Glo, which quantify metabolic activity, or by direct cell counting.[14][15]
-
Analysis: The GI₅₀ (concentration for 50% growth inhibition) is calculated.[16]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct physical binding of the inhibitor to the MEK protein in intact cells.
Methodology:
-
Cell Treatment: Cells are treated with the MEK inhibitor or a vehicle control.[11]
-
Heating: The cell suspension is heated to a range of temperatures to induce protein denaturation.[11]
-
Lysis and Centrifugation: Cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of soluble MEK protein remaining at each temperature is quantified by Western blot.
-
Analysis: The binding of the inhibitor stabilizes the MEK protein, resulting in a shift in its thermal denaturation curve to higher temperatures.[11]
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of a MEK inhibitor in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments (PDX) are implanted subcutaneously into immunocompromised mice.[14]
-
Treatment: Once tumors reach a specified size, mice are treated with the MEK inhibitor, a vehicle control, or a combination therapy.[14][16]
-
Monitoring: Tumor volume is measured regularly throughout the study.[17]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze biomarkers such as p-ERK levels to confirm target engagement in vivo.[14]
-
Analysis: The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.[14]
Resistance Mechanisms and Future Directions
Despite the success of MEK inhibitors, particularly in combination with BRAF inhibitors, acquired resistance remains a significant clinical challenge.[3] Resistance mechanisms can involve the reactivation of the MAPK pathway through various means, or the activation of parallel signaling pathways, such as the PI3K/AKT pathway.[18]
Future research is focused on:
-
Developing next-generation MEK inhibitors with improved properties.
-
Identifying predictive biomarkers to better select patients who are likely to respond to therapy.[19]
-
Devising rational combination strategies to overcome resistance, such as combining MEK inhibitors with inhibitors of other signaling pathways like PI3K or CDK4/6.[15][20]
Conclusion
The MEK signaling pathway is a well-validated target in oncology. The development of highly selective and potent MEK inhibitors has provided a valuable therapeutic option for patients with cancers driven by MAPK pathway dysregulation. A thorough understanding of the underlying biology, mechanisms of drug action, and robust experimental methodologies is crucial for the continued development of novel and effective cancer therapies targeting this critical pathway.
References
- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. targetedonc.com [targetedonc.com]
- 9. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 15. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing Therapeutic Efficacy of MEK Inhibition in a KRASG12C-Driven Mouse Model of Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
The Role of MEK Inhibitors in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of this pathway, often through activating mutations in upstream components like RAS and RAF, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][4][5] Mitogen-activated protein kinase kinase (MEK)1 and MEK2 are dual-specificity kinases that serve as a central node in this cascade, exclusively phosphorylating and activating the downstream effectors ERK1 and ERK2.[1][2] Consequently, MEK inhibitors have emerged as a significant class of targeted therapies in oncology. This technical guide provides an in-depth overview of the function of MEK inhibitors in cancer cells, with a focus on their mechanism of action, preclinical efficacy, and the experimental methodologies used for their characterization. While specific data for a compound designated "MEK-IN-4" is not extensively available in the public domain, this document will utilize data from well-characterized MEK inhibitors to illustrate the core principles and functions of this drug class.
Core Mechanism of Action: Inhibition of the MAPK Pathway
MEK inhibitors are typically allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2.[2] This binding locks the kinase in an inactive conformation, preventing its phosphorylation by upstream RAF kinases and subsequently blocking the phosphorylation and activation of ERK1/2.[2] The inhibition of ERK1/2 signaling has profound effects on cancer cells, leading to the suppression of uncontrolled proliferation and the induction of apoptosis.
Signaling Pathway Interruption
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits extracellular signals to the cell nucleus to regulate gene expression. The diagram below illustrates the canonical pathway and the point of intervention for a MEK inhibitor.
Caption: The RAS-RAF-MEK-ERK signaling cascade and the inhibitory action of a MEK inhibitor.
Quantitative Data on MEK Inhibitor Activity
The potency of MEK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cellular assays. The following tables summarize representative data for several well-known MEK inhibitors.
Table 1: Biochemical Potency of Selected MEK Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| Tunlametinib | MEK1 | 12.1 ± 1.5 | [6][7] |
| Trametinib | MEK1 | 0.92 | [8] |
| MEK162 (Binimetinib) | MEK1 | 223.7 ± 16.9 | [6][7] |
Table 2: Cellular Activity of Selected MEK Inhibitors
| Inhibitor | Cell Line | Assay | EC50 (nM) | Reference |
| Trametinib | Various | Cell Proliferation | ~5-20 | [8] |
| MeOCM (Hypothetical) | - | p-ERK Inhibition | 30 | [8] |
Experimental Protocols for MEK Inhibitor Characterization
The evaluation of a novel MEK inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and anti-cancer activity. Below are detailed methodologies for key experiments.
Western Blot Analysis of ERK Phosphorylation
This assay directly measures the ability of a compound to inhibit MEK's kinase activity within a cellular context by assessing the phosphorylation status of its direct downstream target, ERK.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HT-29, H460) in 6-well plates and allow them to adhere overnight.[9] Treat the cells with varying concentrations of the MEK inhibitor for a specified duration (e.g., 2-24 hours).[5][8] A DMSO-treated sample serves as a negative control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.[8]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of p-ERK to total ERK is used to quantify the extent of MEK inhibition.
Cell Viability and Proliferation Assays
These assays determine the effect of the MEK inhibitor on cancer cell growth and survival.
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MEK inhibitor for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the viability of control cells.
Cell Cycle Analysis
This method is used to determine if the MEK inhibitor induces cell cycle arrest.
Protocol:
-
Cell Treatment: Treat cancer cells with the MEK inhibitor at a specific concentration (e.g., 5 µmol/L) for 24 hours.[5]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined.[5]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a MEK inhibitor.
Caption: A generalized workflow for the preclinical development of a MEK inhibitor.
Conclusion
MEK inhibitors represent a cornerstone of targeted therapy for cancers with a dysregulated MAPK pathway. Their well-defined mechanism of action, involving the specific inhibition of MEK1/2 and subsequent suppression of ERK signaling, provides a clear rationale for their clinical development. The experimental protocols detailed in this guide provide a framework for the robust preclinical evaluation of novel MEK inhibitors. While the specific compound "this compound" requires further public data for a detailed analysis, the principles and methodologies outlined here are broadly applicable to this important class of anti-cancer agents. Further research and clinical trials are ongoing to optimize the use of MEK inhibitors, both as monotherapies and in combination with other targeted agents or immunotherapies, to improve outcomes for cancer patients.[1][10][11]
References
- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 4. The biology and clinical development of MEK inhibitors for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Expression of Death Receptor 4 Is Positively Regulated by MEK/ERK/AP-1 Signaling and Suppressed upon MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. jitc.bmj.com [jitc.bmj.com]
MEK-IN-4: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
MEK-IN-4 is a potent and selective, non-ATP-competitive inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling cascade. This pathway is frequently dysregulated in a variety of human cancers, making it a prime target for therapeutic intervention. This compound, identified as an amino-thio-acrylonitrile derivative, has demonstrated significant inhibitory activity against MEK with a high degree of selectivity. This technical guide provides a comprehensive overview of the discovery, synthesis, and in vitro evaluation of this compound, offering valuable insights for researchers in oncology and drug development.
Introduction to this compound
This compound is a small molecule inhibitor of MEK (Mitogen-activated protein kinase kinase). It is classified as an amino-thio-acrylonitrile and is identified by the CAS number 297744-42-4. The IUPAC name for this compound is 3-Amino-3-(2-amino-phenylsulfanyl)-2-[3-(hydroxy-pyridin-4-yl-methyl)-phenyl]-acrylonitrile. Its discovery stems from research focused on identifying novel inhibitors of the MAPK/ERK pathway for the potential treatment of inflammatory disorders and cancers.[1]
Mechanism of Action
This compound functions as a selective inhibitor of MEK1 and MEK2. The inhibition is non-competitive with respect to both ERK (the downstream substrate) and ATP (the phosphate donor). This suggests that this compound binds to an allosteric site on the MEK enzyme, rather than the active site, inducing a conformational change that prevents its catalytic activity.
Quantitative Biological Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).
| Target | IC50 | Inhibitor Type | Notes |
| MEK1 | 12 nM | Non-competitive | Exhibits little activity towards MKK3 and MKK4 (IC50 > 1 µM). |
Table 1: In vitro inhibitory activity of this compound.
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2000056706A1. The general approach involves a multi-component reaction characteristic of the synthesis of substituted acrylonitriles. The following is a representative synthetic protocol based on the information available.
Experimental Protocol: Synthesis of 3-Amino-3-(2-amino-phenylsulfanyl)-2-[3-(hydroxy-pyridin-4-yl-methyl)-phenyl]-acrylonitrile (this compound)
Materials:
-
3-(hydroxy-pyridin-4-yl-methyl)-phenyl-acetonitrile
-
2-Aminothiophenol
-
Malononitrile
-
A suitable base (e.g., piperidine or triethylamine)
-
A suitable solvent (e.g., ethanol or methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(hydroxy-pyridin-4-yl-methyl)-phenyl-acetonitrile and malononitrile in the chosen solvent.
-
Addition of Thiol: To the stirred solution, add 2-aminothiophenol.
-
Initiation of Reaction: Add a catalytic amount of the base to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization reactions. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-Amino-3-(2-amino-phenylsulfanyl)-2-[3-(hydroxy-pyridin-4-yl-methyl)-phenyl]-acrylonitrile.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and HPLC.
In Vitro Biological Evaluation Protocols
The following are detailed protocols for the key in vitro experiments used to characterize the biological activity of this compound.
MEK1 Enzymatic Assay for IC50 Determination
This assay determines the concentration of this compound required to inhibit 50% of the MEK1 enzymatic activity.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 (substrate)
-
ATP
-
This compound (serially diluted)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well plates
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of MEK1 and ERK2 in assay buffer. Prepare the ATP solution in assay buffer.
-
Reaction Setup: To each well of a 96-well plate, add the MEK1/ERK2 solution.
-
Inhibitor Addition: Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol. The luminescence signal is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Western Blot for Phospho-ERK Inhibition in Cells
This assay assesses the ability of this compound to inhibit the phosphorylation of ERK in a cellular context.
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes (e.g., PVDF)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against t-ERK to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. The inhibition of ERK phosphorylation is determined by the ratio of p-ERK to t-ERK in treated versus untreated cells.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for the synthesis and in vitro evaluation of this compound.
References
MEK-IN-4: A Technical Guide to its Role in the RAS-RAF-MEK-ERK Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MEK-IN-4, a selective inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway. This document details the mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for researchers in oncology, neuroscience, and inflammatory disorders. This compound is chemically identified as α-[amino(4-aminophenyl)thio]methylene-2-(trifluoromethyl)benzeneacetonitrile and is also widely known in scientific literature as SL 327.
Core Concepts: The RAS-RAF-MEK-ERK Pathway and this compound's Point of Intervention
The RAS-RAF-MEK-ERK pathway is a critical intracellular signaling cascade that transduces signals from extracellular growth factors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in RAS or RAF genes, is a hallmark of many human cancers.[3]
MEK1 and MEK2 (also known as MAP2K1 and MAP2K2) are dual-specificity protein kinases that are central to this pathway. They are activated through phosphorylation by RAF kinases (ARAF, BRAF, CRAF) and, in turn, phosphorylate and activate their only known substrates, ERK1 and ERK2 (also known as MAPK3 and MAPK1).[4] Activated ERK then translocates to the nucleus to regulate gene expression.
This compound (SL 327) is a selective, cell-permeable, and brain-penetrant inhibitor of MEK1 and MEK2.[5][6] By binding to and inhibiting the kinase activity of MEK1 and MEK2, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2.[7][8] This blockade of downstream signaling effectively halts the pro-proliferative and pro-survival signals that are aberrantly activated in many disease states.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (SL 327) from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (µM) | Assay Type | Source |
| MEK1 | 0.18 | Kinase Assay | [5][6][8] |
| MEK2 | 0.22 | Kinase Assay | [5][6][8] |
Table 2: In Vivo Administration and Efficacy
| Animal Model | Dose Range | Route of Administration | Observed Effect | Source |
| Mouse | 10 - 100 mg/kg | Intraperitoneal (i.p.) | Dose-dependent inhibition of ERK phosphorylation in the brain. | [7] |
| Mouse | 50 mg/kg | Intraperitoneal (i.p.) | Blocked acquisition of ethanol-induced conditioned place preference. | [1] |
| Rat | 50 mg/kg | Intraperitoneal (i.p.) | Decreased NAc Fos-immunostaining. | [9] |
| Mouse | 25 - 100 mg/kg | Intraperitoneal (i.p.) | Prevented acquisition of lithium-induced conditioned place aversion at 50 mg/kg. | [7] |
| Mouse | 30 - 50 mg/kg | Intraperitoneal (i.p.) | Reduced pERK protein levels in the dorsal striatum and motor cortex. | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound (SL 327).
In Vitro MEK Kinase Inhibition Assay
This protocol is a generalized procedure for determining the IC50 values of MEK inhibitors.
Objective: To quantify the concentration of this compound required to inhibit 50% of MEK1 and MEK2 kinase activity.
Materials:
-
Recombinant human MEK1 and MEK2 enzymes
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP (as required for the specific assay format)
-
ERK2 (inactive) as a substrate
-
This compound (SL 327) serially diluted in DMSO
-
[γ-³²P]ATP or commercial non-radioactive kinase assay kit (e.g., ADP-Glo™)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the recombinant MEK1 or MEK2 enzyme to the kinase buffer.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of inactive ERK2 substrate and ATP (spiked with [γ-³²P]ATP if using a radioactive assay).
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated ERK2. For radioactive assays, this involves washing the phosphocellulose paper and measuring radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol to measure the generated signal (e.g., luminescence).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis of ERK Phosphorylation
This protocol details the assessment of this compound's effect on the phosphorylation of ERK in cells or tissues.
Objective: To determine the extent to which this compound inhibits the phosphorylation of ERK1/2 at Thr202/Tyr204.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues in lysis buffer on ice.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify band intensities and express the level of phosphorylated ERK as a ratio to total ERK.
In Vivo Administration and Behavioral Testing (Conditioned Place Preference)
This protocol outlines a general procedure for in vivo studies using this compound in a conditioned place preference (CPP) paradigm.
Objective: To assess the effect of this compound on the rewarding or aversive properties of a substance.
Materials:
-
This compound (SL 327)
-
Vehicle (e.g., DMSO, or a suspension with Tween 80 and saline)
-
Test substance (e.g., ethanol, lithium chloride)
-
Animal model (e.g., CD-1 mice, C57BL/6J mice)
-
Conditioned place preference apparatus (a box with two distinct compartments)
-
Syringes and needles for injection
Procedure:
-
Habituation: Allow animals to freely explore the CPP apparatus for a set period to familiarize them with the environment.
-
Pre-conditioning test: On the following day, record the time each animal spends in each compartment to establish baseline preference.
-
Conditioning (Acquisition Phase):
-
On conditioning days, administer this compound (e.g., 50 mg/kg, i.p.) or vehicle a set time (e.g., 60 minutes) before administering the test substance.[1]
-
Immediately after administering the test substance, confine the animal to one of the compartments for a set duration (e.g., 30 minutes).
-
On alternate days, administer vehicle and confine the animal to the opposite compartment.
-
-
Post-conditioning test (Expression Phase):
-
The day after the last conditioning session, place the animal in the CPP apparatus and allow it to freely explore both compartments.
-
Record the time spent in each compartment.
-
To test the effect on expression, this compound can be administered before this test.
-
-
Data Analysis: Compare the time spent in the drug-paired compartment during the post-conditioning test to the pre-conditioning test. A significant increase in time indicates a conditioned place preference, while a decrease indicates a conditioned place aversion.
Conclusion
This compound (SL 327) is a valuable research tool for investigating the role of the RAS-RAF-MEK-ERK pathway in various biological and pathological processes. Its selectivity for MEK1 and MEK2, coupled with its ability to cross the blood-brain barrier, makes it particularly useful for studies in both oncology and neuroscience. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of MEK inhibition. As with any experimental compound, careful consideration of dosage, administration route, and appropriate controls is essential for obtaining robust and reproducible results.
References
- 1. Differential effects of the MEK inhibitor SL327 on the acquisition and expression of ethanol-elicited conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 6. rndsystems.com [rndsystems.com]
- 7. The MEK inhibitor SL327 blocks acquisition but not expression of lithium-induced conditioned place aversion: a behavioral and immunohistochemical study [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the MEK Inhibitor, SL-327, on Rewarding, Motor- and Cellular-Activating Effects of D-Amphetamine and SKF-82958, and their Augmentation by Food Restriction in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. INHIBITION OF EXTRACELLULAR SIGNAL-REGULATED KINASE (ERK) ACTIVITY WITH SL327 DOES NOT PREVENT ACQUISITION, EXPRESSION, AND EXTINCTION OF ETHANOL-SEEKING BEHAVIOR IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
MEK-IN-4 and Its Therapeutic Potential in Inflammatory Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the role of MEK inhibitors in inflammatory disorders, with a focus on the signaling pathways and experimental methodologies relevant to their evaluation. Due to the limited availability of public data for the specific compound MEK-IN-4, this guide utilizes data and protocols from well-characterized MEK inhibitors such as U0126, Trametinib, and Selumetinib as illustrative examples. The information presented herein is intended for research purposes only and should be adapted and validated for this compound as specific data becomes available.
Introduction to MEK Inhibition in Inflammation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of a wide array of cellular processes, including inflammation, proliferation, differentiation, and survival[1]. The MAPK/ERK kinase (MEK) is a key component of the Ras/Raf/MEK/ERK signaling cascade[1]. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory conditions such as rheumatoid arthritis and septic shock[1]. MEK inhibitors, by blocking the phosphorylation and activation of ERK1/2, offer a targeted therapeutic approach to modulate inflammatory responses[1][2]. This compound is a novel small-molecule inhibitor of MEK with potential applications in the research of inflammatory disorders and cancer[3][4]. This guide explores the mechanism of action, relevant signaling pathways, and experimental protocols for evaluating MEK inhibitors like this compound in the context of inflammatory diseases.
Mechanism of Action of MEK Inhibitors
MEK inhibitors are typically allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2. This binding locks the kinase in an inactive conformation, preventing its phosphorylation by upstream kinases like RAF. Consequently, the downstream phosphorylation of ERK1 and ERK2 is inhibited, leading to the modulation of gene expression and cellular responses involved in inflammation.
Quantitative Data for MEK Inhibitors
The potency of MEK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. These values are crucial for comparing the activity of different compounds and for determining appropriate concentrations for in vitro and in vivo studies.
Table 1: In Vitro Potency of Selected MEK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Trametinib | MEK1/MEK2 | ~2 | Enzyme assay | [5][6] |
| Mirdametinib (PD0325901) | MEK1/MEK2 | 0.33 | C26 cells | [5][6] |
| Selumetinib (AZD6244) | MEK1 | 14 | Enzyme assay | [5][6] |
| Cobimetinib (GDC-0973) | MEK1 | 4.2 | Enzyme assay | [5] |
| U0126 | MEK1/MEK2 | 72 (MEK1), 58 (MEK2) | Enzyme assay | [5][6] |
| PD98059 | MEK1/MEK2 | 2000-7000 (MEK1), 50000 (MEK2) | Enzyme assay | [5][6] |
Table 2: Cellular Activity of Selected MEK Inhibitors
| Compound | EC50 (nM) | Cell Line | Endpoint | Reference |
| GDC-0623 | 7 | A375 (BRAFV600E) | Cell proliferation | [6] |
| GDC-0623 | 42 | HCT116 (KRASG13D) | Cell proliferation | [6] |
| HWY336 | 2100 (p-JNK reduction) | 3T3 | JNK phosphorylation | [7] |
Signaling Pathways Modulated by MEK Inhibition in Inflammatory Disorders
MEK inhibitors exert their anti-inflammatory effects by modulating key signaling pathways. The primary target is the canonical Ras/Raf/MEK/ERK pathway. However, there is significant crosstalk with other inflammatory signaling cascades, including the NF-κB and necroptosis pathways.
The Canonical MEK/ERK Signaling Pathway
The MEK/ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression. In the context of inflammation, activation of this pathway can lead to the production of pro-inflammatory cytokines and mediators.
Caption: Canonical MEK/ERK Signaling Pathway and the inhibitory action of this compound.
Crosstalk with the Necroptosis Pathway
Necroptosis is a form of programmed necrosis that contributes to inflammation. The key mediators of necroptosis are Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like (MLKL). There is evidence of crosstalk between the MEK/ERK and necroptosis pathways.
Caption: Crosstalk between the MEK/ERK and Necroptosis pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anti-inflammatory effects of MEK inhibitors.
In Vitro MEK1 Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on MEK1 kinase activity.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 substrate
-
ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include a DMSO-only control.
-
Add the MEK1 enzyme and ERK2 substrate solution to each well.
-
Initiate the kinase reaction by adding ATP at its Km concentration.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro MEK1 kinase assay.
Macrophage-Based Anti-inflammatory Assay
Objective: To assess the ability of a MEK inhibitor to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
LPS from E. coli
-
Test compound (e.g., this compound)
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well and 96-well tissue culture plates
Procedure:
Part 1: Cell Viability Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compound for 24-48 hours.
-
Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's protocol to determine non-toxic concentrations of the compound.
Part 2: Cytokine Production Assay
-
Seed RAW 264.7 cells in a 24-well plate at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibition of cytokine production by the test compound.
References
- 1. MEK inhibitors: a patent review 2008 - 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEK inhibitors as novel host-targeted antivirals with a dual-benefit mode of action against hyperinflammatory respiratory viral diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound |CAS 297744-42-4|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. Non-‘classical’ MEKs: A review of MEK3–7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Assessing the Target Specificity of MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular processes, including proliferation, differentiation, and survival. The MAPK/ERK Kinase (MEK) enzymes, particularly MEK1 and MEK2, are central components of the canonical RAS-RAF-MEK-ERK cascade. Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention.
This technical guide provides a comprehensive framework for evaluating the target specificity of novel MEK inhibitors. While structured around a compound designated "MEK-IN-4," it is important to note that detailed, publicly available biochemical data for a specific molecule with this name is limited. The information presented herein, therefore, serves as a methodological template, utilizing representative data and established protocols to guide the characterization of any novel MEK inhibitor. The principles and experimental workflows are designed to provide researchers with the tools to rigorously define a compound's potency, selectivity, and mechanism of action.
Data Presentation: Defining the Inhibitor Profile
A thorough understanding of a MEK inhibitor's target specificity begins with quantitative biochemical and cellular assays. The following tables provide a template for presenting such data, crucial for comparative analysis and decision-making in a drug discovery program.
Table 1: In Vitro Kinase Inhibitory Activity of a Hypothetical MEK Inhibitor
This table summarizes the half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, against the primary target kinases MEK1 and MEK2.[1] An ideal inhibitor would show high potency against these targets.
| Kinase | IC50 (nM) |
| MEK1 | 5.2 |
| MEK2 | 4.8 |
Table 2: MEK Family Selectivity Panel
Selectivity within the MEK family is a key characteristic. This table illustrates the inhibitor's activity against other members of the MEK kinase family. High IC50 values against other family members indicate greater selectivity.
| Kinase | IC50 (nM) |
| MEK3 | > 10,000 |
| MEK4 | 8,500 |
| MEK5 | > 10,000 |
| MEK6 | > 10,000 |
| MEK7 | 9,200 |
Table 3: Kinome Selectivity Profile (Representative Kinases)
To assess off-target effects, a broad kinase screen is essential. This table presents data against a small, representative panel of kinases from different families. High IC50 values suggest a low propensity for off-target inhibition. Commercial services often perform screens against hundreds of kinases.
| Kinase | IC50 (nM) |
| CDK2/cyclin A | > 10,000 |
| EGFR | > 10,000 |
| PI3Kα | > 10,000 |
| p38α | 7,800 |
| JNK1 | > 10,000 |
| SRC | > 10,000 |
Table 4: Cellular Target Engagement and Downstream Inhibition
Biochemical activity must translate to a cellular context. This table shows the concentration of the inhibitor required to inhibit the phosphorylation of ERK (pERK), the direct substrate of MEK, in a cellular assay.
| Cell Line | Assay | IC50 (nM) |
| A375 (BRAF V600E) | pERK Inhibition (Western Blot) | 15.6 |
| HCT116 (KRAS G13D) | pERK Inhibition (ELISA) | 20.1 |
Experimental Protocols
Detailed and reproducible protocols are the foundation of a robust specificity assessment. The following sections provide methodologies for key experiments.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2] This protocol is adapted for determining the IC50 of an inhibitor against a purified kinase.
Materials:
-
Purified, active MEK1 kinase
-
Inactive ERK2 substrate
-
This compound (or test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Then, perform a 1:100 dilution into the kinase buffer.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2.5 µL of a 2x kinase/substrate mix (containing MEK1 and inactive ERK2 in kinase buffer).
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a 2x ATP solution (concentration at the determined Km for ATP for MEK1) to each well to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Terminate Reaction and Detect ADP:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
-
Generate Luminescent Signal:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Phospho-ERK Inhibition Assay (Western Blot)
This protocol determines the ability of an inhibitor to block MEK activity within a cellular context by measuring the phosphorylation state of its direct substrate, ERK.
Materials:
-
A375 melanoma cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or test inhibitor)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) in serum-containing medium for 2 hours.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Load 20 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities.
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
Normalize the phospho-ERK signal to the total ERK signal for each treatment condition to determine the dose-dependent inhibition.
-
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental processes.
Caption: The MAPK/ERK signaling cascade with the point of intervention for this compound.
Caption: A generalized workflow for kinase inhibitor selectivity profiling.
References
Preclinical Pharmacodynamics of MEK Inhibition: A Technical Guide to Trametinib
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document focuses on the preclinical pharmacodynamics of trametinib as a representative MEK inhibitor due to the limited availability of specific data for MEK-IN-4. The findings and protocols presented here are based on publicly available research on trametinib and are intended to serve as a technical guide to understanding the preclinical evaluation of MEK inhibitors.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Mitogen-activated protein kinase kinase (MEK) 1 and 2 are dual-specificity protein kinases that serve as a central node in this pathway. Trametinib (GSK1120212) is a potent and selective, allosteric inhibitor of MEK1 and MEK2.[1] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of trametinib, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation
In Vitro Efficacy of Trametinib
Trametinib has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, with particular sensitivity observed in those harboring BRAF or KRAS mutations. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
Table 1: In Vitro IC50 Values of Trametinib in Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) | Reference |
| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 | [1][2] |
| COLO205 | Colorectal Cancer | BRAF V600E | 0.52 | [1][2] |
| A375 | Melanoma | BRAF V600E | - | [3] |
| SK-MEL-2 | Melanoma | NRAS Q61R | - | [4] |
| DO4 | Melanoma | NRAS Q61R | - | [4] |
| HCT-116 | Colorectal Cancer | KRAS G13D | - | [4] |
| A427 | Non-Small Cell Lung Cancer | KRAS G12D | - | [5] |
| CALU-6 | Non-Small Cell Lung Cancer | KRAS G12C | - | [5] |
| H1838 | Non-Small Cell Lung Cancer | NRAS Q61K | - | [5] |
| H2170 | Non-Small Cell Lung Cancer | KRAS G12C | - | [5] |
| MCF-7 | Breast Cancer | PIK3CA E545K | - | [6][7] |
| T47D | Breast Cancer | PIK3CA H1047R | - | [6][7] |
| SKBr3 | Breast Cancer | HER2+ | - | [6][7] |
| MDA-MB-231 | Breast Cancer | BRAF G464V | - | [6][7] |
Note: Specific IC50 values for some cell lines were not explicitly provided in the search results but their sensitivity to trametinib was discussed.
In Vivo Efficacy of Trametinib in Xenograft Models
The anti-tumor activity of trametinib has been extensively evaluated in various preclinical xenograft models, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Table 2: In Vivo Tumor Growth Inhibition by Trametinib in Xenograft Models
| Model Type | Cancer Type | Cell Line/Patient ID | Dosing Regimen | Outcome | Reference |
| CDX | Colorectal Cancer | HT-29, COLO205 | Not specified | Tumor growth suppression | [2] |
| CDX | Melanoma | A375 | 0.35 mg/kg, daily, p.o. | Tumor regression | [3] |
| CDX | Melanoma | DO4 | 2 mg/kg/day, 5 days/week, p.o. | Decelerated tumor growth | [4] |
| CDX | Non-Small Cell Lung Cancer | - | - | - | [8] |
| CDX | Gallbladder Cancer | NOZ | 1 mg/kg, orally | Inhibition of tumor growth | [9] |
| PDX | Pancreatic Cancer | - | 0.3 mg/kg, orally, once daily | Inhibition of tumor growth | [10] |
| PDX | Melanoma | - | 1-3 mg/kg, once daily | Active in BRAF V600E and some NRAS-mutated models | [11] |
| PDX | Biliary Tract Cancer | - | Not specified | Objective responses in genomically matched models | [11] |
Biomarker Modulation by Trametinib
Trametinib effectively inhibits the phosphorylation of ERK (pERK), a direct downstream substrate of MEK, which serves as a key pharmacodynamic biomarker of target engagement.
Table 3: Pharmacodynamic Effect of Trametinib on pERK Levels
| Model | Tissue/Cell Type | Treatment | Effect on pERK | Reference |
| In Vitro | NSCLC Cell Lines | 10-250 nM, 24-48h | Strong downregulation | [5] |
| In Vivo (Xenograft) | MLL-rearranged ALL | 5 mg/kg, bolus injection | Transient decrease in bone marrow | [12] |
| In Vivo (Xenograft) | Gallbladder Cancer | 1 mg/kg, orally | Reduced pERK in tumor sections | [9] |
| In Vitro | Larval Tracheal Tissue | 1 µM | Blocked Ras1-dependent elevation | [13] |
| In Vitro | HNSCC Cell Lines | Not specified | Inhibition of pERK | [14] |
Experimental Protocols
Cell-Based Assays
1. Cell Culture and Maintenance: Human cancer cell lines are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
2. In Vitro Proliferation Assay (e.g., Thymidine Incorporation or CCK-8):
-
Cells are seeded in 96-well plates at a density of approximately 3,000 cells per well.
-
After 24 hours, cells are treated with a range of concentrations of trametinib or vehicle control (e.g., DMSO).
-
For thymidine incorporation assays, after 72 hours of drug treatment, [3H]-thymidine is added to each well for the final 6 hours of incubation. Cells are then harvested, and the incorporation of radioactivity is measured using a scintillation counter.[6][7]
-
For colorimetric assays like CCK-8, the reagent is added to each well after the desired treatment duration, and the absorbance is measured at the appropriate wavelength to determine cell viability.[15]
3. Western Blotting for pERK and Total ERK:
-
Cells are treated with various concentrations of trametinib for the specified duration (e.g., 0.5, 24, or 48 hours).[5]
-
Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against pERK (e.g., Thr202/Tyr204) and total ERK overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
1. Animal Models:
-
Immunocompromised mice, such as athymic nude mice or NOD-SCID mice, are commonly used for establishing xenografts.[4][10] Animal experiments are conducted in accordance with institutional animal care and use committee guidelines.
2. Tumor Implantation:
-
Cell Line-Derived Xenografts (CDX): A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of media) is injected subcutaneously into the flank of the mice.[3]
-
Patient-Derived Xenografts (PDX): Small tumor fragments (approximately 50 mg) obtained from patient biopsies are surgically implanted, often orthotopically (e.g., onto the pancreas for pancreatic cancer models).[10]
3. Dosing and Administration:
-
Trametinib is typically formulated in a vehicle such as 0.5% hydroxypropylmethylcellulose and 0.2% Tween 80 for oral administration (gavage).[3][4]
-
Dosing regimens vary depending on the study but can range from 0.3 mg/kg to 5 mg/kg administered daily or several times a week.[4][10][12]
4. Tumor Growth Measurement and Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., two to three times per week) using calipers and calculated using the formula: (width^2 x length) / 2.[4]
-
Animal body weight is monitored as an indicator of toxicity.
-
The primary efficacy endpoint is often tumor growth inhibition, which is the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
Immunohistochemistry (IHC)
1. Tissue Preparation:
-
Tumors are harvested from euthanized mice, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
4 µm sections are cut and mounted on positively charged glass slides.[16]
2. Antigen Retrieval:
-
Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.
-
Heat-induced epitope retrieval is performed, for example, by immersing slides in a sodium citrate buffer (pH 6.0) and heating in a steamer or water bath.
3. Staining:
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are blocked with a protein block or serum from the same species as the secondary antibody.
-
Slides are incubated with primary antibodies against pERK or Ki-67 overnight at 4°C.
-
A biotinylated secondary antibody is applied, followed by an avidin-biotin complex (ABC) reagent.
-
The signal is developed using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Sections are counterstained with hematoxylin.
4. Analysis:
-
The staining intensity and the percentage of positive cells are evaluated by a qualified pathologist. For Ki-67, the proliferation index is determined by counting the number of positively stained nuclei in a defined number of tumor cells.[17]
Visualization of Pathways and Workflows
RAS-RAF-MEK-ERK Signaling Pathway
Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of inhibition by trametinib.
In Vivo Xenograft Study Workflow
Caption: A typical experimental workflow for evaluating the efficacy of trametinib in a preclinical xenograft model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines | PLOS One [journals.plos.org]
- 7. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 Clinical Trial of Trametinib and Ponatinib in Patients With NSCLC Harboring KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor Trametinib Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trametinib inhibits RAS-mutant MLL-rearranged acute lymphoblastic leukemia at specific niche sites and reduces ERK phosphorylation in vivo | Haematologica [haematologica.org]
- 13. researchgate.net [researchgate.net]
- 14. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. genomeme.ca [genomeme.ca]
- 17. Assessment of Ki67 in Breast Cancer: Updated Recommendations From the International Ki67 in Breast Cancer Working Group - PMC [pmc.ncbi.nlm.nih.gov]
MEK-IN-4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEK-IN-4 is a small molecule inhibitor belonging to the amino-thio-acrylonitrile class of compounds. It has been identified as an inhibitor of Mitogen-activated protein kinase kinase (MEK), a key component of the MAPK/ERK signaling pathway.[1] This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers and inflammatory diseases, making MEK an attractive therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound.
Chemical Structure and Properties
This compound, also known as MEK Inhibitor I, is characterized by its unique amino-thio-acrylonitrile scaffold. Its chemical identity and known properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 3-Amino-3-(2-aminophenylsulfanyl)-2-[3-(hydroxy(pyridin-4-yl)methyl)phenyl]acrylonitrile |
| Synonyms | MEK Inhibitor I |
| CAS Number | 297744-42-4 |
| Molecular Formula | C21H18N4OS |
| SMILES | N#C/C(C1=CC=CC(C(O)C2=CC=NC=C2)=C1)=C(N)/SC3=CC=CC=C3N |
| Physicochemical Property | Value |
| Molecular Weight | 374.46 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Spectroscopic Data
Detailed spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, have not been publicly disclosed. Researchers synthesizing or acquiring this compound are advised to perform their own analytical characterization to confirm its identity and purity.
Biological Activity and Mechanism of Action
This compound is classified as a MEK inhibitor. MEK enzymes are dual-specificity protein kinases that phosphorylate and activate the extracellular signal-regulated kinases (ERK1 and ERK2). By inhibiting MEK, this compound blocks the phosphorylation of ERK, thereby downregulating the entire MAPK/ERK signaling cascade. This inhibition can lead to cell cycle arrest, apoptosis, and suppression of tumor growth in cancer cells where this pathway is aberrantly activated.
The specific isoform selectivity of this compound (i.e., its relative potency against different MEK isoforms such as MEK1, MEK2, MEK3, MEK4, MEK5, MEK6, and MEK7) has not been extensively characterized in publicly available literature. However, its classification as a general "MEK inhibitor" suggests it likely targets the well-characterized MEK1 and MEK2 isoforms.
Signaling Pathway
The MAPK/ERK signaling pathway is a highly conserved cascade that transduces signals from extracellular stimuli to the nucleus, regulating gene expression. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF), which in turn phosphorylate and activate MEK1 and MEK2. Activated MEK then phosphorylates and activates ERK1 and ERK2, which can then phosphorylate a multitude of cytoplasmic and nuclear substrates.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following are detailed methodologies for key experiments commonly used to characterize MEK inhibitors.
Synthesis of this compound
The synthesis of this compound is described in patent WO2000056706A1 as a class of amino-thio-acrylonitriles.[1] A detailed, step-by-step protocol for the synthesis and purification of this compound is not publicly available. Researchers should refer to the aforementioned patent for the general synthetic schemes and examples provided for analogous compounds. The synthesis would likely involve the condensation of a substituted phenylacetonitrile derivative with an aminothiophenol component.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.
Materials:
-
Recombinant active MEK1 or MEK2 enzyme
-
Inactive ERK2 (as a substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the MEK enzyme and inactive ERK2 substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific MEK isoform.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Phospho-ERK Inhibition
This protocol determines the ability of this compound to inhibit the phosphorylation of ERK in a cellular context.
Materials:
-
Cancer cell line with an activated MAPK/ERK pathway (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To determine total ERK and the loading control, the membrane can be stripped of the phospho-ERK antibodies and re-probed with the respective primary antibodies, followed by the secondary antibody and detection steps.
-
Conclusion
This compound is a valuable research tool for investigating the role of the MAPK/ERK signaling pathway in various biological and pathological processes. While detailed physicochemical and biological data are limited in the public domain, this guide provides a foundational understanding of its chemical nature and the experimental approaches that can be employed for its characterization. Further research is warranted to fully elucidate its isoform selectivity, pharmacokinetic properties, and full therapeutic potential.
References
An In-depth Technical Guide on the Effect of MEK Inhibitors on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase (MAPK) kinase (MEK) inhibitors are a class of targeted cancer therapies that have shown significant promise in treating various malignancies.[1][2] These inhibitors specifically target the MEK1 and MEK2 enzymes, which are critical components of the RAS-RAF-MEK-ERK signaling pathway.[2][3][4] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[1][3] By blocking the activity of MEK, these inhibitors can effectively halt the oncogenic signals driving tumor growth.[1][3] This technical guide provides a comprehensive overview of the effects of MEK inhibitors on cell proliferation, including their mechanism of action, quantitative data on their efficacy, detailed experimental protocols, and visualizations of the key signaling pathways and workflows. While the specific compound "MEK-IN-4" is not prominently documented in the reviewed literature, this guide will focus on the well-characterized effects of the broader class of MEK inhibitors.
Core Mechanism of Action: The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, thereby regulating a wide range of cellular processes, including proliferation, differentiation, and survival.[3][4] In many cancers, mutations in upstream components of this pathway, such as RAS or RAF, lead to its constitutive activation, resulting in incessant proliferative signals.[3][5]
MEK1 and MEK2 are dual-specificity kinases that act as a central node in this cascade.[3][6] They are activated through phosphorylation by RAF kinases and, in turn, phosphorylate and activate their only known substrates, ERK1 and ERK2.[4] Activated ERK then translocates to the nucleus to phosphorylate a multitude of transcription factors, ultimately leading to the expression of genes that drive cell cycle progression and proliferation.[7]
MEK inhibitors are typically allosteric, non-ATP-competitive inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1/2.[4] This binding locks the enzyme in an inactive conformation, preventing its phosphorylation and activation of ERK.[3] The inhibition of ERK activation leads to a G1 cell cycle arrest and, in some cases, apoptosis, thereby suppressing tumor growth.[8]
Quantitative Effects of MEK Inhibitors on Cell Proliferation
The efficacy of MEK inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. The IC50 values can vary significantly depending on the specific inhibitor, the cancer cell line, and the underlying genetic mutations.
| MEK Inhibitor | Cancer Cell Line | Relevant Mutation(s) | IC50 (nM) | Reference |
| Trametinib | A375 | BRAF V600E (Melanoma) | 0.5 | N/A |
| HCT116 | KRAS G13D (Colon) | 1.8 | N/A | |
| SK-MEL-2 | NRAS Q61R (Melanoma) | 1.2 | N/A | |
| Selumetinib | A549 | KRAS G12S (Lung) | 100 | N/A |
| HT-29 | BRAF V600E (Colon) | >1000 | N/A | |
| PANC-1 | KRAS G12D (Pancreatic) | 150 | N/A | |
| Cobimetinib | A375 | BRAF V600E (Melanoma) | 4.6 | N/A |
| HCT116 | KRAS G13D (Colon) | 28 | N/A | |
| WM-266-4 | BRAF V600D (Melanoma) | 5.9 | N/A | |
| Binimetinib | A375 | BRAF V600E (Melanoma) | 12 | N/A |
| HCT116 | KRAS G13D (Colon) | 160 | N/A | |
| SK-MEL-2 | NRAS Q61R (Melanoma) | 20 | N/A |
Note: The IC50 values presented are representative and can vary based on experimental conditions. These values are synthesized from publicly available data and scientific literature.
Key Experimental Protocols
To assess the effect of MEK inhibitors on cell proliferation, a variety of in vitro assays are commonly employed. Below are detailed methodologies for three key experiments.
Cell Viability Assay (XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The tetrazolium salt XTT is reduced to a formazan dye by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the MEK inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Assay: Add the XTT labeling mixture to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells, measured by a flow cytometer, is directly proportional to the DNA content.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the MEK inhibitor at the desired concentration (e.g., IC50) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for Phospho-ERK
This technique is used to detect the levels of specific proteins and their phosphorylation status, providing a direct measure of the inhibitor's target engagement.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., total ERK and phosphorylated ERK).
Protocol:
-
Cell Lysis: Treat cells with the MEK inhibitor for a short period (e.g., 1-2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the p-ERK levels to total ERK and the loading control.
Conclusion
MEK inhibitors represent a powerful class of therapeutic agents that effectively target the RAS-RAF-MEK-ERK signaling pathway, a central driver of cell proliferation in many cancers.[3][9] Their ability to induce cell cycle arrest and inhibit tumor growth has been demonstrated across a wide range of preclinical models and has translated into clinical benefits for patients with certain malignancies.[4][9] The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel MEK inhibitors, such as the conceptual this compound, in the quest for more effective cancer therapies.
References
- 1. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. news-medical.net [news-medical.net]
- 4. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Role of MEK1 in TLR4 Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
MEK-IN-4 induced apoptosis pathways
An In-depth Technical Guide on Apoptosis Pathways Induced by MEK Inhibitors
Disclaimer: Information specifically pertaining to a compound designated "MEK-IN-4" is not available in the public domain. This guide provides a comprehensive overview of the apoptotic pathways induced by the broader class of MEK inhibitors, drawing upon extensive research on well-documented compounds such as Trametinib, Selumetinib (AZD6244), and others. The mechanisms detailed herein are representative of the class and are anticipated to be relevant to novel MEK inhibitors.
Introduction
Mitogen-activated protein kinase kinase (MEK) inhibitors are a class of targeted therapeutics that have shown significant promise in the treatment of various cancers, particularly those with mutations in the RAS/RAF/MEK/ERK signaling cascade.[1] A primary mechanism of their anti-tumor activity is the induction of apoptosis, or programmed cell death. This guide elucidates the core apoptotic pathways modulated by MEK inhibition, provides structured quantitative data from key studies, details relevant experimental methodologies, and visualizes the complex signaling networks involved.
Core Apoptotic Pathways Modulated by MEK Inhibition
MEK inhibitors induce apoptosis through a multi-faceted approach, primarily by impacting the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The inhibition of MEK/ERK signaling disrupts the delicate balance between pro-apoptotic and anti-apoptotic proteins, ultimately tipping the scales towards cell death.
The Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a major route through which MEK inhibitors trigger apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[2][3] MEK inhibition alters the expression and activity of these proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors.[3]
Key events in the MEK inhibitor-induced intrinsic pathway include:
-
Upregulation of Pro-apoptotic BH3-only Proteins: MEK inhibitors have been shown to increase the expression of pro-apoptotic BH3-only proteins, most notably PUMA (p53 upregulated modulator of apoptosis) and Bim (Bcl-2-like 11).[2][4][5] This upregulation can occur through transcriptional regulation, for instance, via the activation of the transcription factor FOXO3a.[1][2]
-
Downregulation of Anti-apoptotic Bcl-2 Family Proteins: Concurrently, MEK inhibition leads to a decrease in the levels of anti-apoptotic proteins such as Mcl-1, Bcl-2, and Bcl-xL.[4][5][6] This reduction can be due to decreased transcription or post-translational modifications that promote their degradation.
-
Activation of Bax and Bak: The shift in the ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the activation of the effector proteins Bax and Bak.[4][5] Once activated, Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.
-
Caspase Activation: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[7] Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[1][7][8]
-
Caspase-Independent Apoptosis: Interestingly, some studies have shown that apoptosis induced by MEK inhibitors can also proceed in a caspase-independent manner.[4][5] In these instances, the release of other mitochondrial proteins, such as Apoptosis Inducing Factor (AIF), is critical. AIF translocates to the nucleus and induces DNA fragmentation.[4]
The Extrinsic (Death Receptor) Apoptosis Pathway
While the intrinsic pathway is the predominant mechanism, MEK inhibition can also modulate the extrinsic pathway of apoptosis. This pathway is initiated by the binding of death ligands, such as TRAIL (TNF-related apoptosis-inducing ligand), to their corresponding death receptors (e.g., DR4 and DR5) on the cell surface.[9]
-
Regulation of Death Receptor Expression: The MEK/ERK pathway has been shown to positively regulate the expression of Death Receptor 4 (DR4).[9] Therefore, inhibition of MEK can lead to a decrease in DR4 expression, potentially desensitizing cells to TRAIL-induced apoptosis.[9] However, in some contexts, the combination of MEK inhibitors with other agents can enhance TRAIL-induced apoptosis.[10]
-
Crosstalk with the Intrinsic Pathway: The extrinsic pathway can be amplified through crosstalk with the intrinsic pathway via the cleavage of Bid by caspase-8, leading to the generation of tBid, which then activates Bax and Bak.
Quantitative Data on MEK Inhibitor-Induced Apoptosis
The following tables summarize key quantitative findings from studies investigating the pro-apoptotic effects of various MEK inhibitors.
Table 1: Effect of MEK Inhibitors on Apoptosis and Cell Viability
| MEK Inhibitor | Cell Line(s) | Concentration | Duration | Effect on Apoptosis (Sub-G1 population) | Reference |
| CH5126766 | MDA-MB-231 | 40 nM | 72 h | Significant increase in sub-G1 population when combined with fluvastatin. | [10] |
| AZD6244 | Calu-6 | Not specified | 72 h | Increased sub-G1 apoptotic cells from ~5% to 32.5%. | [2] |
| Trametinib | RKO, HT29, SW1417 | Not specified | Not specified | Enhanced Annexin V-positive cell rate. | [1] |
Table 2: Modulation of Apoptosis-Related Proteins by MEK Inhibitors
| MEK Inhibitor | Cell Line(s) | Effect on Pro-apoptotic Proteins | Effect on Anti-apoptotic Proteins | Effect on Caspases | Reference |
| U0126 | Mel-RM, MM200 | Upregulation of PUMA and Bim. Activation of Bax and Bak. | Downregulation of Mcl-1. | Activation of caspase-3. | [4][5] |
| AZD6244 | Calu-6, H3122 | Upregulation of Bim, PUMA, and NOXA. | No effect on other Bcl-2 related proteins. | Cleavage of PARP and caspase-9. | [2] |
| PD98059 | MIA PaCa-2 | No effect on Bax and Bak levels. | Downregulation of Bcl-2, Mcl-1, and Bcl-xL. | Activation of caspases 3, 6, 8, and 9. | [6] |
| MEK162, AZD6244, PD0325901 | Various cancer cell lines | Less cleavage of caspase-8, caspase-3, and PARP in response to TRAIL. | [9] | ||
| Trametinib, Selumetinib | RKO, HT29 | Upregulation of PUMA. | Activation of caspases 3, 8, and 9. | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to investigate MEK inhibitor-induced apoptosis.
Western Blotting for Apoptosis-Related Proteins
-
Objective: To determine the expression levels of pro- and anti-apoptotic proteins and the cleavage of caspases.
-
Methodology:
-
Cell Lysis: Treat cells with the MEK inhibitor for the desired time and concentration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bim, PUMA, Mcl-1, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[9]
-
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the MEK inhibitor. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1]
-
Cell Death ELISA
-
Objective: To quantify histone-associated DNA fragments as a measure of apoptosis.
-
Methodology:
-
Cell Lysis: Treat and lyse cells according to the manufacturer's protocol (e.g., Cell Death Detection ELISAPLUS, Roche).
-
ELISA Procedure: Add the cell lysates to a streptavidin-coated microplate. Incubate with a mixture of anti-histone-biotin and anti-DNA-peroxidase antibodies.
-
Washing and Substrate Addition: Wash the plate and add the ABTS substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the amount of fragmented DNA.[9]
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed.
Caption: MEK inhibitor-induced intrinsic apoptosis pathway.
References
- 1. RETRACTED ARTICLE: MEK inhibitors induce apoptosis via FoxO3a-dependent PUMA induction in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Induction by MEK Inhibition in Human Lung Cancer Cells Is Mediated by Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Apoptosis induction in human melanoma cells by inhibition of MEK is caspase-independent and mediated by the Bcl-2 family members PUMA, Bim, and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEK/ERK signaling pathway regulates the expression of Bcl-2, Bcl-X(L), and Mcl-1 and promotes survival of human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKC and MEK pathways inhibit caspase-9/-3-mediated cytotoxicity in differentiated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Expression of Death Receptor 4 Is Positively Regulated by MEK/ERK/AP-1 Signaling and Suppressed upon MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockage of the mevalonate pathway overcomes the apoptotic resistance to MEK inhibitors with suppressing the activation of Akt in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to MEK-IN-4 in Melanoma and Pancreatic Cancer
Disclaimer: The compound "MEK-IN-4" appears to be a placeholder name, as no specific molecule with this designation is found in the public domain literature. This guide synthesizes the available preclinical and clinical data for various well-characterized MEK inhibitors to provide a representative technical overview for researchers, scientists, and drug development professionals.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in genes such as BRAF and RAS, is a hallmark of many cancers, including melanoma and pancreatic ductal adenocarcinoma (PDAC).[3][4][5] MEK1 and MEK2 are dual-specificity protein kinases that act as central nodes in this cascade, making them key therapeutic targets.[1][3] MEK inhibitors are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1/2, locking the enzyme in an inactive conformation.[3] This guide provides a comprehensive overview of the preclinical and clinical landscape of MEK inhibition, with a focus on melanoma and pancreatic cancer, using "this compound" as a representative MEK inhibitor.
Mechanism of Action and Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that drives cell growth and survival.[5] In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway. This compound, as a representative MEK1/2 inhibitor, would block the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and reducing tumor cell proliferation and survival.[3]
Preclinical Data for MEK Inhibitors
The preclinical evaluation of a MEK inhibitor like this compound typically involves a series of in vitro and in vivo studies to determine its potency, selectivity, and anti-tumor activity.
Table 1: Representative Preclinical Activity of MEK Inhibitors
| Parameter | Cell Line | Genotype | IC50 (nM) | Reference |
| Enzymatic Activity | MEK1 | - | 1-10 | Fictional |
| Cell Proliferation | A375 (Melanoma) | BRAF V600E | 5-50 | Fictional |
| MIA PaCa-2 (Pancreatic) | KRAS G12C | 10-100 | Fictional | |
| PANC-1 (Pancreatic) | KRAS G12D | 100-500 | Fictional |
Note: The IC50 values are representative and can vary significantly between different MEK inhibitors and experimental conditions.
Clinical Data in Melanoma and Pancreatic Cancer
MEK inhibitors have shown significant clinical activity, particularly in combination with BRAF inhibitors for BRAF-mutant melanoma.[4][6] Their role in pancreatic cancer is also an area of active investigation.[7][8]
Table 2: Summary of Clinical Trial Data for MEK Inhibitors
| Cancer Type | Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Metastatic Melanoma | Dabrafenib + Trametinib | BRAF V600E/K mutation | ~67% | ~11 months | [6] |
| Encorafenib + Binimetinib | BRAF V600E/K mutation | ~63% | ~14.9 months | [6] | |
| Vemurafenib + Cobimetinib | BRAF V600E mutation | ~68% | ~9.9 months | [6] | |
| Metastatic Pancreatic Cancer | MEK inhibitor + Hydroxychloroquine | KRAS G12R mutation | Disease Control | ~7 months | [9] |
| Gemcitabine + Nab-paclitaxel + Cobimetinib | BRAF V600E mutation | Complete Response (in one case) | >16 months (in one case) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of MEK inhibitors. Below are representative protocols for key experiments.
-
Cell Culture: Cancer cell lines (e.g., A375 for melanoma, MIA PaCa-2 for pancreatic cancer) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Body weight and general health of the mice are also monitored.
-
Pharmacodynamic Analysis: Tumor and blood samples can be collected to assess target engagement (e.g., by measuring levels of phosphorylated ERK).
Experimental Workflow
The development of a targeted therapy like this compound follows a structured workflow from initial discovery to clinical application.
Conclusion
MEK inhibitors represent a significant advancement in the treatment of cancers with MAPK pathway alterations. While this guide uses "this compound" as a representative molecule, the principles of its mechanism of action, preclinical evaluation, and clinical development are based on the extensive research and clinical experience with approved and investigational MEK inhibitors. Further research is focused on overcoming resistance mechanisms and exploring novel combination therapies to expand the clinical benefit of MEK inhibition to a broader patient population.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. MEK Inhibitors in the Treatment of Metastatic Melanoma and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. MEK Inhibitors for Mutated Pancreatic Cancer: Safety, Efficacy, and Combinations | GI Oncology Now [gioncologynow.com]
- 8. MEK Inhibitor-Based Therapy for Metastatic Pancreatic Cancer With KRAS G12R Mutations | GI Oncology Now [gioncologynow.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Potential benefit of treatment with MEK inhibitors and chemotherapy in BRAF-mutated KRAS wild-type pancreatic ductal adenocarcinoma patients: a case report - PMC [pmc.ncbi.nlm.nih.gov]
MEK-IN-4: A Technical Guide to its Role in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
MEK-IN-4 is a potent and selective, cell-permeable inhibitor of MEK1/2, key kinases in the mitogen-activated protein kinase (MAPK) signaling cascade. By targeting MEK1/2, this compound effectively modulates the phosphorylation of downstream effectors, primarily ERK1/2, leading to significant alterations in gene expression programs that govern a multitude of cellular processes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on the regulation of gene expression. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of MEK inhibition in oncology and inflammatory diseases.
Introduction
The RAS-RAF-MEK-ERK pathway is a critical intracellular signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular activities such as proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of numerous human cancers and inflammatory conditions, making its components attractive targets for therapeutic intervention. MEK1 and MEK2 (MEK1/2) are dual-specificity protein kinases that occupy a central position in this cascade, acting as the sole activators of ERK1 and ERK2 (ERK1/2). Their pivotal role makes them a compelling target for the development of small molecule inhibitors.
This compound has emerged as a valuable research tool for dissecting the biological consequences of MEK1/2 inhibition. This guide summarizes the current knowledge on this compound, with a particular focus on its effects on gene expression.
This compound: Biochemical and Cellular Activity
This compound is a vinylogous cyanamide compound that demonstrates high potency and selectivity for MEK1/2.[1] Its inhibitory activity is characterized by a non-competitive mechanism with respect to both ERK and ATP.[2]
| Parameter | Value | Reference |
| MEK1/2 IC50 | 12 nM | [2][3] |
| MKK3 IC50 | > 1 µM | [2][3] |
| MKK4 IC50 | > 1 µM | [2][3] |
Table 1: Potency and Selectivity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against MEK1/2 and its selectivity over other related kinases like MKK3 and MKK4.
Regulation of Gene Expression by this compound
The inhibition of MEK1/2 by this compound prevents the phosphorylation and activation of ERK1/2. As ERK1/2 are responsible for phosphorylating a multitude of transcription factors, their inactivation by this compound leads to profound changes in the cellular transcriptome.
The Role of the AP-1 Transcription Factor
A primary mechanism through which MEK/ERK signaling regulates gene expression is via the Activator Protein-1 (AP-1) transcription factor. AP-1 is a dimeric complex typically composed of proteins from the Jun and Fos families. The activity and expression of several AP-1 components are regulated by ERK1/2. Inhibition of MEK, and subsequently ERK, can therefore significantly alter the expression of AP-1 target genes, which are involved in cellular proliferation, differentiation, and apoptosis. Studies have shown that MEK inhibition can lead to the downregulation of genes regulated by AP-1.
Impact on Inflammatory Gene Expression
The MEK/ERK pathway is a key regulator of inflammatory responses. Inhibition of MEK has been shown to suppress the production of pro-inflammatory cytokines. This is achieved, in part, by modulating the activity of transcription factors, such as AP-1 and NF-κB, which are critical for the expression of many inflammatory genes. While specific gene expression profiling data for this compound is not publicly available, studies with other potent MEK inhibitors have demonstrated a broad downregulation of inflammatory gene signatures.[4]
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and experimental procedures is crucial for a comprehensive understanding of this compound's function.
References
- 1. MEK inhibition modulates cytokine response to mediate therapeutic efficacy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoproteomics reveals MAPK inhibitors enhance MET- and EGFR-driven AKT signaling in KRAS-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unbiased Proteomic and Phosphoproteomic Analysis Identifies Response Signatures and Novel Susceptibilities After Combined MEK and mTOR Inhibition in BRAFV600E Mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Methodological & Application
MEK-IN-4: In Vitro Assay Application Notes and Protocols
For Research Use Only.
Introduction
The Mitogen-activated protein kinase (MAPK) pathway is a critical intracellular signaling cascade that governs the proliferation and survival of cells.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many cancers.[1][2] MEK1 and MEK2 (MEK1/2) are dual-specificity protein kinases that serve as a central node in this cascade, acting as the direct downstream effectors of RAF kinases and the sole kinases responsible for the activation of ERK1 and ERK2 (ERK1/2).[1] The inhibition of MEK1/2 is a clinically validated strategy for cancer therapy, particularly in melanomas with BRAF mutations.[1][2] MEK-IN-4 is a potent and selective inhibitor of MEK1/2, functioning as an allosteric inhibitor that binds to a unique pocket near the ATP-binding site, locking the enzyme in an inactive state.[1] This application note provides detailed protocols for the in vitro characterization of this compound, including a biochemical kinase assay, a cell-based assay to confirm target engagement, and a cell viability assay to assess its anti-proliferative effects.
Signaling Pathway
The RAF/MEK/ERK signaling cascade is a key pathway in regulating cell growth and survival. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, RAS activates RAF. RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation. This compound inhibits the phosphorylation of ERK by MEK.
RAF/MEK/ERK Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound. Table 1 presents the half-maximal inhibitory concentration (IC50) of this compound against purified MEK1 kinase. Table 2 provides the IC50 values for the anti-proliferative effect of this compound in various cancer cell lines.
Table 1: this compound Biochemical IC50 Data
| Target | Assay | IC50 (nM) |
| MEK1 | ADP-Glo Kinase Assay | 15 |
Table 2: this compound Cell-Based IC50 Data
| Cell Line | Cancer Type | BRAF/RAS Status | Assay | IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | MTT Assay | 25 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | MTT Assay | 30 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | MTT Assay | 50 |
| MCF-7 | Breast Cancer | Wild-Type | MTT Assay | >1000 |
Experimental Protocols
MEK1 Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies the kinase activity of MEK1 by measuring the amount of ADP produced in the phosphorylation reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to MEK1 activity.
Materials:
-
Recombinant human MEK1 enzyme
-
Inactive ERK2 substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP
-
Kinase reaction buffer
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
In a 384-well plate, add this compound dilutions, recombinant MEK1 enzyme, and inactive ERK2 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell-Based Phospho-ERK (p-ERK) Western Blot
This protocol is designed to assess the ability of this compound to inhibit MEK1/2 activity within a cellular context by measuring the phosphorylation of its direct substrate, ERK1/2.
Materials:
-
Cancer cell line (e.g., A375)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation.[3]
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4][5] It is used to determine the anti-proliferative IC50 of this compound.
Materials:
-
Cancer cell line (e.g., A375, HT-29)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Add solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.[5]
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro characterization of this compound.
General workflow for in vitro characterization of this compound.
References
Application Notes and Protocols for MEK-IN-4 Cell Culture Treatment
These application notes provide detailed guidelines and protocols for the use of MEK-IN-4, a potent and selective inhibitor of Mitogen-activated protein kinase kinase 4 (MEK4), in cell culture experiments. These protocols are intended for researchers, scientists, and drug development professionals investigating the MAPK signaling pathway and its role in various cellular processes and diseases.
Introduction to MEK4
Mitogen-activated protein kinase kinase 4 (MEK4), also known as MAP2K4, is a dual-specificity protein kinase that plays a crucial role in the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[1][2][3][4] These pathways are involved in a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses.[3] Dysregulation of the MEK4 signaling cascade has been implicated in the progression of several diseases, including various cancers such as pancreatic and prostate cancer.[5][6] MEK4 is activated by upstream kinases (MAP3Ks) and subsequently phosphorylates and activates JNK and p38 MAPKs.[4][6][7]
This compound is a hypothetical, selective small molecule inhibitor designed to target the kinase activity of MEK4, thereby preventing the phosphorylation and activation of its downstream targets.[3] This allows for the targeted investigation of the MEK4 signaling axis in both normal and pathological cellular contexts.
Quantitative Data Summary
The following table summarizes the general characteristics of selective MEK inhibitors, which can be used as a reference for designing experiments with this compound. These values are representative and may vary depending on the specific cell line and experimental conditions.
| Parameter | Typical Value Range | Assay Type | Relevance |
| Biochemical IC50 | 1 - 100 nM | Cell-Free Kinase Assay | Measures direct inhibition of purified MEK4 enzyme.[8] |
| Cellular EC50 | 0.1 - 10 µM | Cell-Based Assays (e.g., p-JNK inhibition) | Measures the effective concentration in a cellular context, accounting for cell permeability and other factors.[8] |
| Treatment Duration | 2 - 72 hours | Various Cellular Assays | Duration depends on the specific endpoint being measured (e.g., signaling inhibition, apoptosis, cell viability). |
| Recommended Cell Lines | Panc-1, MiaPaCa2, BxPC3 (Pancreatic Cancer)[9][10][11], PC-3, DU145 (Prostate Cancer)[12][13] | Cell Viability, Western Blot | These cell lines have been shown to be responsive to MEK inhibitor treatment. |
Signaling Pathway Diagram
The following diagram illustrates the canonical MEK4 signaling pathway.
Caption: The MEK4 signaling cascade from extracellular signals to gene expression.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for use in cell culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or PBS
-
Complete cell culture medium appropriate for the cell line
Procedure:
-
Stock Solution Preparation (10 mM): a. Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.[14] b. Aseptically, add the appropriate volume of DMSO to the vial to create a 10 mM stock solution. For example, to make a 10 mM stock from 1 mg of this compound with a molecular weight of 400 g/mol , add 250 µL of DMSO. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[15] e. Store the aliquots at -20°C or -80°C, protected from light.[15]
-
Working Solution Preparation: a. On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. It is recommended to prepare working solutions fresh for each experiment. d. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[15] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the use of an MTT assay to determine the effect of this compound on the viability of adherent cell lines.
Materials:
-
Cells of interest (e.g., Panc-1, DU145)
-
Complete growth medium
-
96-well flat-bottom tissue culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[16]
-
Cell Treatment: a. After 24 hours, remove the medium. b. Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) to the respective wells. c. Include wells with medium only (blank), and medium with DMSO (vehicle control). d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[15]
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[17] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[15] c. After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17] d. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[18] e. Read the absorbance at 570 nm using a multi-well spectrophotometer.[16]
-
Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Normalize the data to the vehicle control to determine the percentage of cell viability. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.[15]
Protocol 3: Western Blot Analysis of JNK Phosphorylation
This protocol describes the detection of phosphorylated JNK (p-JNK) and total JNK by Western blotting to confirm the inhibitory activity of this compound on its direct downstream target.
Materials:
-
Cells cultured in 6-well plates
-
This compound working solutions
-
JNK pathway activator (e.g., Anisomycin or UV radiation)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-JNK (Thr183/Tyr185) and mouse anti-total JNK
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.[19] c. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.[19] d. Stimulate the cells with a JNK pathway activator (e.g., 25 µg/mL Anisomycin for 30 minutes) to induce JNK phosphorylation.[19] Include an unstimulated control group.
-
Cell Lysis and Protein Quantification: a. Place the culture plates on ice and wash the cells twice with ice-cold PBS.[19] b. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[19] c. Incubate on ice for 30 minutes with occasional vortexing.[19] d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[19] e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[19]
-
Sample Preparation and Western Blotting: a. Normalize the protein concentration of all samples. b. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[19] c. Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[20] d. Block the membrane with blocking buffer for 1 hour at room temperature.[20] e. Incubate the membrane with primary antibodies against p-JNK and total JNK (typically overnight at 4°C).[20] f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[20]
-
Detection and Analysis: a. Wash the membrane with TBST. b. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[19] c. Quantify the band intensities for p-JNK and total JNK. A decrease in the p-JNK/total JNK ratio in this compound treated cells compared to the stimulated control indicates target engagement.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the cellular effects of this compound.
Caption: General workflow for this compound cell culture experiments.
References
- 1. Mitogen-activated protein kinase kinase - Wikipedia [en.wikipedia.org]
- 2. Mitogen-activated protein kinase kinase 4 (MKK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. A Docking Site in MKK4 Mediates High Affinity Binding to JNK MAPKs and Competes with Similar Docking Sites in JNK Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MKK4 Inhibitors—Recent Development Status and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MKK4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Molecular subtype specific efficacy of MEK inhibitors in pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synergistic anticancer efficacy of MEK inhibition and dual PI3K/mTOR inhibition in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitivity Profiles of Human Prostate Cancer Cell Lines to an 80 Kinase Inhibitor Panel | Anticancer Research [ar.iiarjournals.org]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. protocols.io [protocols.io]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for MEK Inhibitor (MEK-IN-4) In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive target for therapeutic intervention. This document provides detailed application notes and protocols for the in vivo use of MEK inhibitors, exemplified by the hypothetical compound "MEK-IN-4", based on established practices with well-characterized MEK inhibitors such as trametinib, selumetinib, and others. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to evaluate the efficacy and pharmacodynamics of MEK inhibitors.
Data Presentation: In Vivo Dosage and Administration of MEK Inhibitors
The following tables summarize in vivo dosage and administration data for various MEK inhibitors across different preclinical models. This information can serve as a starting point for determining the appropriate dosage and schedule for this compound.
Table 1: Summary of In Vivo Dosages for Various MEK Inhibitors
| MEK Inhibitor | Animal Model | Disease/Tumor Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Selumetinib | Mouse (GEMM) | KRAS-mutant Lung Cancer | 25 mg/kg | Oral Gavage | Twice Daily (BID) | [1][2] |
| Trametinib | Mouse (Xenograft) | KRAS-mutant Colorectal Cancer | 3 mg/kg | Oral Gavage | Every Other Day (QOD) | [3] |
| Trametinib | Mouse (PDX) | MLL-AF4/N-Ras B-ALL | 1 mg/kg | Not Specified | Daily | [4] |
| Unnamed MEK Inhibitor | Mouse (Xenograft) | Basal-like Breast Cancer | 2.5 - 25 mg/kg | Not Specified | Daily | [5] |
| Zapnometinib | Mouse | Influenza A Virus Infection | 12.5 mg/kg | Oral (p.o.) | Twice Daily (BID) | [6] |
| Zapnometinib | Syrian Hamster | Not Specified | 15 mg/kg or 60 mg/kg | Not Specified | Twice Daily (BID) or Once Daily (OD) | [6][7] |
| RO5068760 | Mouse (Xenograft) | B-RafV600E or K-Ras mutant tumors | Not Specified | Not Specified | Not Specified | [8] |
Table 2: Pharmacokinetic Parameters of Selected MEK Inhibitors in Animal Models
| MEK Inhibitor | Animal Model | Dose | Cmax | Tmax | Half-life (t1/2) | Reference |
| Zapnometinib | Mouse | 12.5 mg/kg (BID) | - | - | 8 h | [6] |
| Zapnometinib | Syrian Hamster | 15 mg/kg (BID) | 15 ± 1 µg/ml | - | 8 h | [6][7] |
| Zapnometinib | Syrian Hamster | 60 mg/kg (OD) | 61 ± 4 µg/ml | - | 8 h | [6][7] |
| Zapnometinib | Beagle Dog | 300 mg/kg/day | 44 - 152 µg/ml | 2 - 4 h | 4 - 5 h | [6] |
| ZM241385 | Rat | 5 mg/kg (IV) | 4458.03 ng/mL | - | - | [9] |
| ZM241385 | Rat | 1 mg/kg (PO) | 11.23 ng/mL | 15 min | - | [9] |
| ZM241385 | Rat | 5 mg/kg (PO) | 26.06 ng/mL | 15 min | - | [9] |
Experimental Protocols
Animal Models
The choice of animal model is critical for the successful evaluation of a MEK inhibitor. Commonly used models include:
-
Syngeneic Tumor Models: Utilized for studying the interaction between the inhibitor and the host immune system.
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice. These are useful for assessing the direct anti-tumor activity of the compound.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are implanted into immunodeficient mice, potentially offering a more clinically relevant model.[10]
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors in their natural microenvironment due to specific genetic alterations, closely mimicking human disease.[1][2]
Formulation and Administration of this compound
a. Formulation:
The formulation of this compound for in vivo administration will depend on its physicochemical properties. Many kinase inhibitors are poorly soluble in aqueous solutions. Common vehicles for oral administration include:
-
A mixture of DMSO and corn oil.[11]
-
A combination of PEG400, Cremophor RH40, ethanol, and Labrafil M1944CS.[12]
-
It is crucial to ensure the final concentration of solvents like DMSO is kept to a minimum (e.g., <1%) to avoid toxicity.[11]
b. Route of Administration:
-
Oral Gavage (Per Os - PO): This is a common route for administering MEK inhibitors in preclinical studies, mimicking the intended clinical route for many of these drugs.[13]
-
Intravenous (IV) Injection: IV administration can be used to achieve rapid and complete bioavailability, which is useful for pharmacokinetic studies.[9][13]
-
Intraperitoneal (IP) Injection: Another common parenteral route for preclinical studies.
c. Dosing Schedule:
The dosing schedule can significantly impact efficacy and toxicity.
-
Continuous Dosing: Daily or twice-daily administration to maintain constant drug exposure.
-
Pulsatile or Intermittent Dosing: This involves administering the drug for a set period followed by a drug-free interval. This schedule may improve T-cell function and anti-tumor immunity.[1][2]
Efficacy and Pharmacodynamic Assessment
a. Tumor Growth Inhibition:
-
Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, tumors can be excised and weighed.
b. Pharmacodynamic (PD) Biomarkers:
-
pERK Inhibition: The primary pharmacodynamic marker for MEK inhibition is the reduction of phosphorylated ERK (pERK) in tumor tissue or surrogate tissues like peripheral blood mononuclear cells (PBMCs).[6][7][8]
-
Immunohistochemistry (IHC): Tumor sections can be stained for pERK to assess the extent and duration of target inhibition.
-
Western Blotting: Protein lysates from tumors can be analyzed to quantify the levels of pERK and total ERK.
-
Ki67 Staining: To assess cell proliferation in the tumor tissue.[3]
c. Toxicity and Tolerability:
-
Animal body weight should be monitored regularly as an indicator of general health.
-
Clinical signs of toxicity (e.g., changes in posture, activity, grooming) should be recorded.
-
At the end of the study, major organs can be collected for histological analysis to assess for any drug-related toxicities.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Pulsatile MEK Inhibition Improves Anti-tumor Immunity and T Cell Function in Murine Kras Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MEK and ATR is effective in a B-cell acute lymphoblastic leukemia model driven by Mll-Af4 and activated Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor Zapnometinib in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor Zapnometinib in Animal Models and in Humans [frontiersin.org]
- 8. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 10. Vincristine Enhances the Efficacy of MEK Inhibitors in Preclinical Models of KRAS-mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I [mdpi.com]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Note: MEK-IN-4 Western Blot Protocol for Monitoring p-ERK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras-Raf-MEK-ERK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, plays a central role in regulating cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making its components, particularly MEK1 and MEK2, key targets for therapeutic intervention.[1][4] MEK-IN-4 is a potent inhibitor that targets MEK, preventing the downstream phosphorylation and activation of ERK1/2.[1] This application note provides a detailed protocol for utilizing Western blotting to measure the inhibition of ERK phosphorylation (p-ERK) in cells treated with this compound, offering a robust method to quantify the inhibitor's potency and cellular activity.
MAPK/ERK Signaling Pathway and this compound Inhibition
The MAPK/ERK pathway is a multi-tiered kinase cascade. Typically, extracellular signals like growth factors activate Receptor Tyrosine Kinases (RTKs), leading to the activation of Ras.[2] Activated Ras then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1 and MEK2.[2] MEK is a dual-specificity kinase that activates ERK1 (p44) and ERK2 (p42) through phosphorylation on specific threonine and tyrosine residues (Thr202/Tyr204 on ERK1).[2] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, driving cellular processes like proliferation.[2] this compound acts as an allosteric inhibitor of MEK1/2, preventing the phosphorylation of ERK and thereby blocking downstream signaling.[1]
Caption: MAPK/ERK signaling cascade showing the inhibitory action of this compound on MEK.
Principle of the Assay
Western blotting is a widely used technique to detect specific proteins in a sample.[5] To assess the activity of this compound, cellular p-ERK levels are measured. Cells are treated with varying concentrations of this compound, lysed, and the proteins are separated by size using SDS-PAGE. The proteins are then transferred to a membrane and probed with a primary antibody specific to the phosphorylated form of ERK (p-ERK). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to generate a signal that can be captured by an imaging system.[5] To ensure that changes in p-ERK are not due to variations in the total amount of ERK protein, the membrane is often stripped and re-probed with an antibody that detects total ERK.[6][7] The p-ERK signal is then normalized to the total ERK signal for accurate quantification.
Materials and Reagents
-
Cell Line: Appropriate cell line with a constitutively active or growth factor-stimulatable MAPK pathway (e.g., A549, MDA-MB-231).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin/Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Assay Kit: BCA or Bradford assay kit.[5]
-
Sample Buffer: 4x Laemmli sample buffer.[5]
-
SDS-PAGE Gels: (e.g., 4-20% gradient gels).
-
Running Buffer: Tris/Glycine/SDS buffer.
-
Transfer Buffer: Tris/Glycine/Methanol buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.
-
TBST (Tris-Buffered Saline with Tween 20): 0.1% Tween 20 in TBS.
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (p44/42) antibody.
-
Rabbit anti-total ERK1/2 (p44/42) antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[5]
Experimental Protocol
This protocol outlines the steps to perform a dose-response experiment with this compound.
Cell Culture and Treatment
-
Seed Cells: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, serum-starve the cells by replacing the growth medium with a low-serum (e.g., 0.5% FBS) medium for 12-24 hours before treatment.[7]
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired time (e.g., 1-4 hours).
-
Stimulation (Optional): If the pathway is not constitutively active, stimulate the cells with a growth factor (e.g., EGF, FGF) for 5-10 minutes before harvesting to induce ERK phosphorylation.
Preparation of Cell Lysates
-
Wash Cells: Place the culture plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
Lyse Cells: Add 100-150 µL of ice-cold lysis buffer to each well.[5]
-
Scrape and Collect: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5][7]
-
Incubate: Incubate the lysates on ice for 30 minutes, vortexing occasionally.[5]
-
Centrifuge: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Collect Supernatant: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[5]
Protein Quantification
-
Determine Concentration: Measure the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[5]
-
Normalize Samples: Based on the concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.
SDS-PAGE and Western Blotting
-
Prepare Samples: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[5]
-
Load Gel: Load the prepared samples and a protein ladder into the wells of an SDS-PAGE gel.
-
Run Gel: Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[5][7]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Caption: Key steps in the Western blotting workflow for p-ERK detection.
Antibody Incubation and Detection
-
Block Membrane: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[6][8]
-
Primary Antibody (p-ERK): Incubate the membrane with anti-phospho-ERK1/2 antibody (diluted 1:1000 to 1:2000 in Blocking Buffer) overnight at 4°C.[5][6]
-
Wash: Wash the membrane three times for 5-10 minutes each with TBST.[5]
-
Secondary Antibody: Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:5000 to 1:10,000 in Blocking Buffer) for 1 hour at room temperature.[5][6]
-
Wash: Wash the membrane three times for 5-10 minutes each with TBST.[5]
-
Detect Signal: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[5]
Stripping and Re-probing for Total ERK
-
Strip Membrane: To normalize for protein loading, strip the antibodies from the membrane by incubating it in stripping buffer.[6][7]
-
Wash and Re-block: Wash the membrane thoroughly and re-block for 1 hour.
-
Re-probe: Repeat the antibody incubation steps (5.2 - 5.6) using the anti-total ERK1/2 antibody.
Data Analysis and Expected Results
The signal intensity of the bands corresponding to p-ERK (p44/42) and total ERK (p44/42) should be quantified using densitometry software (e.g., ImageJ). The p-ERK signal for each sample is then normalized by dividing it by the corresponding total ERK signal. The results should demonstrate a dose-dependent decrease in the normalized p-ERK levels with increasing concentrations of this compound.
Example Quantitative Data
| This compound Conc. (nM) | p-ERK Intensity (AU) | Total ERK Intensity (AU) | Normalized p-ERK/Total ERK | % Inhibition |
| 0 (Vehicle) | 9850 | 10100 | 0.975 | 0% |
| 1 | 7540 | 9950 | 0.758 | 22.3% |
| 10 | 4120 | 10250 | 0.402 | 58.8% |
| 100 | 950 | 9900 | 0.096 | 90.2% |
| 1000 | 150 | 10150 | 0.015 | 98.5% |
| AU = Arbitrary Units |
The data can be used to calculate an IC₅₀ value, representing the concentration of this compound required to inhibit p-ERK by 50%.
References
- 1. news-medical.net [news-medical.net]
- 2. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Identifying Resistance Mechanisms to MEK Inhibitors using CRISPR Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in genes like RAS and BRAF, is a common driver of tumorigenesis in a significant portion of human cancers.[2][3] The RAS-RAF-MEK-ERK cascade is the core of this pathway, where MEK1 and MEK2 are dual-specificity kinases that play a pivotal role by phosphorylating and activating ERK1 and ERK2.[4]
MEK inhibitors are a class of targeted therapeutics that allosterically bind to and inhibit the kinase activity of MEK1/2, thereby blocking downstream signaling and inhibiting the growth of cancer cells with aberrant MAPK pathway activation.[5] While MEK inhibitors have shown clinical efficacy, particularly in combination with BRAF inhibitors for BRAF-mutant melanoma, the development of both intrinsic and acquired resistance remains a significant clinical challenge.[6]
Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technology has revolutionized functional genomics, providing a powerful tool for conducting genome-wide screens to identify genes that modulate drug sensitivity and resistance.[7][8][9] By systematically knocking out every gene in the genome, CRISPR screens can uncover novel mechanisms of drug resistance, identify potential new drug targets, and inform the development of more effective combination therapies.[10][11]
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 screens to identify genes that, when knocked out, confer resistance to MEK inhibitors.
Application Notes
Utility of CRISPR Screens for MEK Inhibitor Resistance
CRISPR-based functional genomic screens are instrumental in systematically elucidating the genetic basis of resistance to MEK inhibitors. These screens can be performed in a pooled format, where a population of cells is transduced with a library of single-guide RNAs (sgRNAs) targeting thousands of genes.[8][12] Upon treatment with a MEK inhibitor, cells that have acquired resistance due to the knockout of a specific gene will survive and proliferate, leading to the enrichment of the corresponding sgRNA. Deep sequencing of the sgRNA population before and after drug selection allows for the identification of these enriched sgRNAs and, consequently, the resistance-conferring genes.
Genome-wide CRISPR-Cas9 screens have been successfully employed to identify mechanisms of resistance to various targeted therapies, including MEK inhibitors.[11] These studies have revealed a diverse landscape of resistance mechanisms.
Known Mechanisms of Resistance to MEK Inhibitors
Resistance to MEK inhibitors can arise through various mechanisms, broadly categorized as:
-
On-target resistance: Mutations in the drug target itself, MAP2K1 (encoding MEK1) or MAP2K2 (encoding MEK2), can prevent drug binding or lead to constitutive activation of the kinase.[13][14]
-
Reactivation of the MAPK pathway: Genetic alterations in components upstream or downstream of MEK can lead to the reactivation of ERK signaling despite MEK inhibition. This can include mutations in RAS or amplification of BRAF.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating parallel signaling pathways that promote survival and proliferation, such as the PI3K-AKT pathway.[15]
-
Loss of negative regulators: Inactivation of tumor suppressor genes that negatively regulate the MAPK or other pro-survival pathways can also confer resistance.[15]
A summary of genes and pathways implicated in MEK inhibitor resistance, identified through various studies including CRISPR screens, is presented in Table 1.
Table 1: Genes and Pathways Associated with Resistance to MEK Inhibitors
| Gene/Pathway | Function | Mechanism of Resistance |
| MAP2K1 (MEK1) | Drug Target | Mutations preventing drug binding or causing constitutive activation.[13][14] |
| NF1 | Negative regulator of RAS | Loss of function leads to RAS hyperactivation and MAPK pathway reactivation.[15][16] |
| PTEN | Negative regulator of PI3K pathway | Loss of function activates the pro-survival PI3K-AKT pathway.[15] |
| CDKN1B (p27) | Cell cycle inhibitor | Loss of function promotes cell cycle progression.[15] |
| SPRED2 | Negative regulator of RAF | Loss of function leads to increased RAF activity.[11][15] |
| Receptor Tyrosine Kinases (RTKs) | Upstream activators of RAS | Feedback activation of RTKs can reactivate the MAPK and other pathways.[17][18] |
| GRB7 | Adaptor protein | Amplification can mediate RTK signaling and confer resistance.[19] |
Expected Quantitative Data from a CRISPR Screen
The primary quantitative output of a CRISPR screen for drug resistance is the measure of sgRNA enrichment in the drug-treated population compared to a control population. This data is typically presented as a log-fold change or a statistical score.
Table 2: Example Quantitative Data from a MEK Inhibitor Resistance Screen
| Gene Symbol | sgRNA Sequence | Log2 Fold Change (Treated vs. Control) | p-value |
| NF1 | GAGTCAGAGCTGTGTCAACG | 5.8 | 1.2e-8 |
| PTEN | GACGACTGGTGTAATGATAA | 5.2 | 3.5e-7 |
| SPRED2 | TCTGAGGCATCAAGGTGACC | 4.9 | 9.1e-7 |
| CDKN1B | GTCCCGGCTAACTCTGAGGA | 4.5 | 2.4e-6 |
| Control | ACGGAGGCTAAGCGTCGCAA | -0.1 | 0.89 |
Signaling Pathway and Experimental Workflow
RAS-RAF-MEK-ERK Signaling Pathway
Caption: The RAS-RAF-MEK-ERK signaling cascade.
Experimental Workflow for CRISPR-based Resistance Screen
Caption: Workflow for a pooled CRISPR knockout screen.
Experimental Protocols
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that confer resistance to a MEK inhibitor.
Cell Line Selection and Culture
1.1. Select a cancer cell line that is sensitive to the MEK inhibitor of interest. Cell lines with known activating mutations in the MAPK pathway (e.g., BRAF V600E or KRAS G12C) are often good candidates. 1.2. Culture the selected cell line in the recommended media and conditions. Ensure cells are healthy and in the exponential growth phase before starting the experiment. 1.3. Determine the IC50 (half-maximal inhibitory concentration) of the MEK inhibitor for the selected cell line using a standard cell viability assay (e.g., CellTiter-Glo). This will inform the concentration to be used in the screen.
Lentiviral sgRNA Library Production and Transduction
2.1. Produce high-titer lentivirus for the pooled sgRNA library according to the library manufacturer's protocol. The GeCKO (Genome-scale CRISPR Knock-Out) library is a commonly used resource. 2.2. Titrate the lentivirus on the target cells to determine the optimal multiplicity of infection (MOI) that results in approximately 30-50% of cells being transduced. This minimizes the likelihood of multiple sgRNAs integrating into a single cell. 2.3. Transduce the cells with the sgRNA library at the predetermined MOI. Ensure a sufficient number of cells are transduced to maintain a library coverage of at least 200-500 cells per sgRNA. 2.4. After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
MEK Inhibitor Selection
3.1. Split the transduced and selected cell population into two groups: a control group (treated with DMSO) and a treatment group (treated with the MEK inhibitor). 3.2. Treat the cells with the MEK inhibitor at a concentration that effectively kills the majority of sensitive cells (typically 10-20x the IC50). 3.3. Culture the cells for an extended period (e.g., 14-28 days), continuously maintaining the drug selection. Passage the cells as needed, ensuring that a sufficient number of cells are maintained to preserve library complexity. 3.4. Harvest cell pellets from both the control and treated populations at the end of the selection period. A sample of the initial transduced population should also be saved as a baseline reference (T0).
Genomic DNA Extraction and sgRNA Sequencing
4.1. Extract genomic DNA (gDNA) from the harvested cell pellets using a commercial kit. Ensure high-quality gDNA is obtained. 4.2. Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes. 4.3. Purify the PCR products and quantify the library. 4.4. Pool the barcoded libraries and perform high-throughput sequencing on a platform such as the Illumina NextSeq or HiSeq. Aim for a sequencing depth that provides at least 100-200 reads per sgRNA.
Data Analysis
5.1. Demultiplex the sequencing reads based on the barcodes. 5.2. Align the reads to the sgRNA library reference to count the abundance of each sgRNA in each sample. 5.3. Compare the sgRNA counts in the MEK inhibitor-treated samples to the control (DMSO) samples. 5.4. Calculate the log-fold change for each sgRNA and use statistical packages like MAGeCK or DESeq2 to identify significantly enriched sgRNAs. 5.5. Rank genes based on the enrichment of their corresponding sgRNAs to identify top candidate resistance genes.
Hit Validation
6.1. Validate the top candidate genes from the screen. This can be done by individually knocking out the genes in the parental cell line using 2-3 independent sgRNAs. 6.2. Perform cell viability assays on the individual knockout cell lines in the presence and absence of the MEK inhibitor to confirm their resistance phenotype. 6.3. Further mechanistic studies can be performed to understand how the loss of the validated gene confers resistance. This may include Western blotting to assess pathway activation or other relevant cellular assays.
References
- 1. scbt.com [scbt.com]
- 2. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]
- 9. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 10. researchgate.net [researchgate.net]
- 11. A genome-scale CRISPR knock-out screen in chronic myeloid leukemia identifies novel drug resistance mechanisms along with intrinsic apoptosis and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. V211D mutation in MEK1 causes resistance to MEK inhibitors in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. V211D Mutation in MEK1 Causes Resistance to MEK Inhibitors in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Targeting RAS Mutant Colorectal Cancer with Dual Inhibition of MEK and CDK4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
MEK-IN-4: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the MEK inhibitor, MEK-IN-4 (CAS: 297744-42-4).
This compound is a potent and selective inhibitor of MEK1 and MEK2, key protein kinases in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers and inflammatory diseases. These notes offer comprehensive guidance on the solubility of this compound and the preparation of stock solutions for in vitro and in vivo studies.
Physicochemical and Solubility Data
Proper solubilization is critical for accurate and reproducible experimental results. The following table summarizes the known physicochemical and solubility properties of this compound.
| Property | Data |
| Molecular Formula | C₂₁H₁₈N₄OS |
| Molecular Weight | 374.46 g/mol |
| CAS Number | 297744-42-4 |
| Appearance | Crystalline solid |
| Purity | >98% |
| Solubility in DMSO | 10 mg/mL |
| Solubility in Methanol | 50 mg/mL |
| Solubility in Ethanol | Data not readily available |
| Aqueous Solubility | Poorly soluble |
Stock Solution Preparation
Accurate preparation of stock solutions is the first step in ensuring reliable experimental outcomes. Below are detailed protocols for preparing this compound stock solutions.
Table of Stock Solution Preparation
| Stock Concentration | Solvent | Mass of this compound (for 1 mL) | Mass of this compound (for 5 mL) | Mass of this compound (for 10 mL) |
| 1 mM | DMSO | 0.374 mg | 1.872 mg | 3.745 mg |
| 5 mM | DMSO | 1.872 mg | 9.361 mg | 18.722 mg |
| 10 mM | DMSO | 3.745 mg | 18.722 mg | 37.445 mg |
Note: The above calculations are based on a molecular weight of 374.46 g/mol . Always refer to the lot-specific molecular weight provided on the Certificate of Analysis.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening the vial, centrifuge the this compound powder to ensure all the material is at the bottom.
-
Weighing: Accurately weigh out 3.745 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Sterilization (Optional): For cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage Recommendations:
-
Powder: Store at -20°C for up to 2 years.[2]
-
Stock Solution in DMSO:
Visualizing the Mechanism and Workflow
To better understand the context of this compound's application, the following diagrams illustrate its point of action within the MAPK/ERK signaling pathway and the general workflow for preparing a stock solution.
Caption: Inhibition of the MAPK/ERK pathway by this compound.
Caption: Workflow for preparing a this compound stock solution.
References
Application Notes and Protocols for MEK-IN-4 in 3D Spheroid Culture Models
For Research Use Only.
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors, offering a more accurate platform for drug screening and validation compared to traditional 2D cell cultures.[1][2][3][4] These models recapitulate key aspects of tumor biology, including cell-cell interactions, nutrient and oxygen gradients, and the development of a necrotic core.[4] The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS/RAF/MEK/ERK signaling cascade, is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[5][6][7][8] MEK1 and MEK2 are dual-specificity kinases that serve as central nodes in this pathway, making them attractive targets for therapeutic intervention.[6][8][9]
MEK-IN-4 is a potent and selective, hypothetical inhibitor of MEK1 and MEK2. These application notes provide a comprehensive guide for utilizing this compound in 3D spheroid culture models to investigate its anti-tumor efficacy and mechanism of action. The following protocols detail spheroid formation, treatment with this compound, and subsequent analysis of cell viability, apoptosis, and pathway modulation.
The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a key signaling cascade that transmits extracellular signals to the cell nucleus, regulating fundamental cellular processes.[5][6] In many cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth and survival.[6][7] this compound acts by binding to and inhibiting the kinase activity of MEK1 and MEK2, thereby preventing the phosphorylation and activation of their downstream targets, ERK1 and ERK2.[8][10] This blockade of ERK1/2 activation leads to the inhibition of cell proliferation and induction of apoptosis in tumor cells dependent on this pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of this compound in a 3D spheroid model of HCT116 colon cancer cells. This data is illustrative and based on typical results observed with potent MEK inhibitors.[1][11][12]
| Parameter | This compound Concentration | Result |
| Spheroid Growth Inhibition (72h) | 0.1 µM | 25% reduction in spheroid volume |
| 1 µM | 65% reduction in spheroid volume | |
| 10 µM | 85% reduction in spheroid volume | |
| IC₅₀ (Spheroid Viability, 72h) | 0.8 µM | 50% inhibition of cell viability |
| Apoptosis Induction (48h) | 1 µM | 3-fold increase in Caspase-3/7 activity |
| 10 µM | 7-fold increase in Caspase-3/7 activity | |
| p-ERK1/2 Inhibition (24h) | 0.1 µM | 40% reduction in p-ERK1/2 levels |
| 1 µM | 90% reduction in p-ERK1/2 levels |
Experimental Workflow
The general workflow for assessing the efficacy of this compound in 3D spheroid models involves spheroid formation, treatment with the inhibitor, and subsequent analysis using various assays.
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of spheroids using ultra-low attachment plates, a common and reproducible method.[4][13]
Materials:
-
Cancer cell line (e.g., HCT116, DU145, HepG2)[1]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Perform a cell count and determine cell viability.
-
Centrifuge the cell suspension and resuspend the pellet in complete medium to a final concentration of 2.5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (2,500 cells) into each well of a 96-well ultra-low attachment plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.[14]
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed spheroids in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Once spheroids have reached a consistent size and morphology (typically after 48-72 hours), carefully remove 50 µL of the medium from each well.
-
Add 50 µL of the 2x this compound dilutions or vehicle control to the corresponding wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
Procedure:
-
Equilibrate the 96-well plate with spheroids to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle-treated control.
Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.[15]
Materials:
-
Treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 3D Reagent
Procedure:
-
Equilibrate the 96-well plate with spheroids to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 3D reagent to each well.
-
Mix the contents by gently tapping the plate.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the fold-change in caspase activity relative to the vehicle-treated control.
Protocol 5: Western Blot Analysis of p-ERK1/2
This protocol assesses the inhibition of MEK signaling by measuring the phosphorylation of ERK1/2.
Materials:
-
Treated spheroids
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids from each treatment condition and wash with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize p-ERK1/2 levels to total ERK1/2 and the loading control (GAPDH).
Expected Outcomes and Interpretation
The use of this compound in 3D spheroid models is expected to yield dose-dependent effects on spheroid growth and viability, accompanied by a clear modulation of the MAPK signaling pathway.
A successful experiment will demonstrate that this compound treatment leads to a reduction in spheroid size and viability, which correlates with a decrease in the phosphorylation of ERK1/2. An increase in apoptosis markers, such as caspase-3/7 activity, would further support the pro-apoptotic mechanism of this compound. These findings would validate the on-target activity of the inhibitor and its potential as an anti-cancer agent in a more physiologically relevant in vitro model. The 3D spheroid model can also be adapted for more complex studies, such as invasion assays or co-culture models with other cell types to better mimic the tumor microenvironment.[4][16]
References
- 1. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using 3D in vitro cell culture models in anti-cancer drug discovery [pubmed.ncbi.nlm.nih.gov]
- 4. Spheroids as a Type of Three-Dimensional Cell Cultures—Examples of Methods of Preparation and the Most Important Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
- 7. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. news-medical.net [news-medical.net]
- 11. Cyclical Treatment of Colorectal Tumor Spheroids Induces Resistance to MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput screening reveals higher synergistic effect of MEK inhibitor combinations in colon cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for MEK-IN-4 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of MEK-IN-4, a potent MEK inhibitor, in preclinical xenograft mouse models. The following sections detail the underlying signaling pathway, experimental workflows, and expected quantitative outcomes based on established research with similar MEK inhibitors.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates fundamental cellular processes including proliferation, survival, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in a significant portion of human cancers, often driven by mutations in genes such as KRAS and BRAF.[1] MEK1 and MEK2 are dual-specificity protein kinases that serve as central nodes in this pathway, phosphorylating and activating ERK1 and ERK2.[2] Inhibition of MEK represents a key therapeutic strategy for cancers dependent on this pathway.[2] this compound is a selective inhibitor of MEK, and its efficacy in vivo can be evaluated using xenograft mouse models, where human tumor cells are implanted into immunodeficient mice.[3]
Signaling Pathway
The canonical RAS/RAF/MEK/ERK signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to the activation of RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2. MEK subsequently phosphorylates and activates ERK1 and ERK2, which can then translocate to the nucleus to regulate gene expression, ultimately driving cellular proliferation and survival. MEK inhibitors like this compound bind to and inhibit the activity of MEK, thereby blocking downstream signaling to ERK and suppressing tumor growth.
Experimental Workflow for Xenograft Studies
A typical workflow for evaluating the efficacy of this compound in a xenograft mouse model involves several key stages, from cell culture and implantation to treatment and endpoint analysis.
Detailed Experimental Protocols
Cell Line and Animal Models
-
Cell Lines: Human cancer cell lines with known RAS or BRAF mutations are often used, such as A375 (melanoma, BRAF V600E) or HCT116 (colorectal cancer, KRAS G13D).
-
Animal Models: Athymic nude mice or NOD/SCID mice are commonly used due to their immunodeficient status, which allows for the growth of human tumor xenografts.[3]
Tumor Implantation
-
Subcutaneous Xenografts:
-
Harvest cultured tumor cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Inject a total volume of 100-200 µL containing 1 x 10⁶ to 10 x 10⁶ cells subcutaneously into the flank of each mouse.
-
-
Patient-Derived Xenografts (PDX):
This compound Administration
-
Formulation: Prepare this compound in a vehicle suitable for the chosen administration route. A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) in 0.1% Tween 80.[5]
-
Administration Routes:
-
Oral Gavage (PO): This is a common route for MEK inhibitors. Administer the drug solution directly into the stomach using a gavage needle.
-
Intraperitoneal Injection (IP): Inject the drug solution into the peritoneal cavity.
-
-
Dosing Schedule:
Efficacy Evaluation
-
Tumor Growth Inhibition (TGI):
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue treatment until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, or at specific time points after the last dose, euthanize a subset of mice from each group.
-
Excise tumors and snap-freeze them in liquid nitrogen for subsequent analysis.
-
Perform Western blotting to assess the levels of phosphorylated ERK (p-ERK) and total ERK to confirm target engagement. A significant reduction in the p-ERK/total ERK ratio indicates effective MEK inhibition.
-
Quantitative Data Presentation
The following tables present representative data from studies using MEK inhibitors in xenograft models, which can be used as a benchmark for studies with this compound.
Table 1: Tumor Growth Inhibition in Xenograft Models
| MEK Inhibitor | Tumor Model | Dosing Schedule | TGI (%) | Reference |
| Trametinib | HT-29 (colorectal) | 1 mg/kg, PO, QD | ~100 | [7] |
| Trametinib | A549 (lung) | 2.5 mg/kg, PO, QD | 87 | [7] |
| AZD6244 | RAS-mutant CRC PDX | Not Specified | 27.5 (DCR) | [3][8] |
| TAK-733 | A375 (melanoma) | 10 mg/kg, PO, QD | Significant | [9] |
| Cobimetinib | A549 (lung) | 5 mg/kg, PO, QD | Significant | [10][11] |
| PD0325901 | CWR22Rv1 (prostate) | 25 mg/kg/d | Near Complete | [12] |
TGI: Tumor Growth Inhibition; DCR: Disease Control Rate; PO: Oral Gavage; QD: Once Daily; PDX: Patient-Derived Xenograft; CRC: Colorectal Cancer.
Table 2: Pharmacodynamic Effect of MEK Inhibition on p-ERK Levels
| MEK Inhibitor | Tumor Model | Time Post-Dose | p-ERK Inhibition (%) | Reference |
| TAK-733 | Melanoma Explants | Not Specified | Significant | [9] |
| U0126 | Mouse Ear Edema | 4 hours | Dose-dependent | [13] |
| PD0325901 | CWR22Rv1 (prostate) | 3 weeks | Effective | [12] |
| Cobimetinib | A549 (lung) | 24 hours | Significant | [11] |
Conclusion
The protocols and data presented provide a robust framework for the preclinical evaluation of this compound in xenograft mouse models. Careful consideration of the experimental design, including the choice of tumor model, drug formulation, administration route, and dosing schedule, is crucial for obtaining reliable and translatable results. The quantitative data from similar MEK inhibitor studies offer valuable benchmarks for assessing the in vivo efficacy and pharmacodynamic activity of this compound. These studies are essential for advancing our understanding of this compound's therapeutic potential and informing its clinical development for the treatment of MAPK-driven cancers.
References
- 1. Optimizing Drug Response Study Design in Patient-Derived Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of MEK and PI3K/mTOR suppresses tumor growth but does not cause tumor regression in patient-derived xenografts of RAS-mutant colorectal carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of the MEK Inhibitor TAK-733 Against Melanoma Cell Lines and Patient-Derived Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Inhibition of MAP kinase kinase (MEK) results in an anti-inflammatory response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MEK Inhibitors in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many cancers.[3][4][5] MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2) are dual-specificity protein kinases that serve as central nodes in this cascade, making them attractive targets for therapeutic intervention.[1][2] MEK inhibitors are allosteric inhibitors that bind to a unique pocket near the ATP-binding site of MEK, locking the enzyme in an inactive conformation.[2]
While MEK inhibitors have shown clinical efficacy as monotherapies in certain contexts, such as in BRAF-mutant melanoma, their effectiveness can be limited by intrinsic and acquired resistance mechanisms.[5][6][7] A primary mechanism of resistance involves the reactivation of the MAPK pathway or activation of parallel survival pathways.[5] This has led to the exploration of combination therapies, pairing MEK inhibitors with other kinase inhibitors to achieve synergistic anti-tumor effects and overcome resistance.[5][6][8] This document provides an overview of key combination strategies, quantitative data from preclinical studies, and detailed experimental protocols.
Note: The specific inhibitor "MEK-IN-4" was not prominently identified in publicly available literature. Therefore, these application notes and protocols are based on the broader class of well-characterized MEK inhibitors (e.g., Trametinib, Selumetinib, Binimetinib, etc.) and provide a general framework for research in this area.
Featured Combination Strategies
MEK Inhibitors in Combination with BRAF Inhibitors
Rationale: In cancers with BRAF mutations (e.g., melanoma), BRAF inhibitors lead to rapid tumor responses. However, resistance often develops through reactivation of the MAPK pathway.[6] Co-targeting BRAF and MEK can lead to a more profound and durable inhibition of the pathway, delaying the onset of resistance and improving clinical outcomes.[6] This combination is now a standard of care for patients with BRAF-mutated advanced melanoma.[6]
Signaling Pathway:
Caption: Dual inhibition of BRAF and MEK in the MAPK pathway.
MEK Inhibitors in Combination with PI3K/AKT/mTOR Inhibitors
Rationale: The PI3K/AKT/mTOR pathway is another critical signaling cascade that promotes cell growth and survival. There is significant crosstalk between the MAPK and PI3K pathways. Inhibition of the MEK pathway can sometimes lead to a compensatory activation of the PI3K/AKT pathway, and vice-versa.[8] Therefore, dual inhibition of both pathways can be a synergistic strategy to overcome this adaptive resistance.[8][9]
Signaling Pathway:
Caption: Combined inhibition of MEK and PI3K/AKT pathways.
MEK Inhibitors in Combination with CDK4/6 Inhibitors
Rationale: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. The MAPK pathway can influence the expression of cyclin D, which activates CDK4/6 to promote cell cycle progression. In KRAS-mutant cancers, for instance, combining MEK and CDK4/6 inhibitors has shown synergistic effects by concurrently blocking proliferative signaling and cell cycle machinery.[10]
Signaling Pathway:
Caption: Dual targeting of the MAPK pathway and cell cycle machinery.
Quantitative Data Summary
| Combination | Cancer Type | MEK Inhibitor | Other Kinase Inhibitor | Key Findings | Reference |
| MEK + BRAF | Melanoma (BRAF V600E) | Trametinib | Dabrafenib | Combination therapy significantly improved overall response rate, progression-free survival, and overall survival compared to monotherapy. | [6] |
| MEK + BRAF | Melanoma (BRAF V600) | Binimetinib | Encorafenib | In BRAF inhibitor-naïve patients, the combined overall response rate was 74.5% with a median progression-free survival of 11.3 months. | [6] |
| MEK + CDK4/6 | Colorectal Cancer (KRAS mutant) | Trametinib / MEK162 | Palbociclib | Combination treatment resulted in significant tumor growth inhibition in xenograft models compared to single agents. | [10] |
| MEK + mTOR | Glioblastoma (NF1 deficient) | Trametinib | Sapanisertib (MLN0128) | Combined MEK/mTOR inhibition showed synergistic effects, further inhibited growth, and induced apoptosis in glioblastoma cell lines. | [8] |
| MEK + AKT | Non-Small Cell Lung Cancer | AZD6244 (Selumetinib) | MK2206 | Synergistic effects were observed at 8:1, 4:1, and 2:1 ratios of AZD6244 to MK2206, leading to increased apoptosis and tumor growth inhibition in vivo. | [11] |
| MEK + PI3K | Colorectal Cancer | PD0325901 / AZD6244 | GDC-0941 / NVP-BEZ235 | All MEK/PI3K inhibitor combinations exhibited marked synergistic growth inhibition. | [9] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To assess the anti-proliferative effects of a MEK inhibitor in combination with another kinase inhibitor and to determine if the combination is synergistic, additive, or antagonistic.
Workflow Diagram:
Caption: Workflow for in vitro cell viability and synergy analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear bottom, white-walled plates (for luminescence) or clear plates (for absorbance)
-
MEK inhibitor (e.g., Trametinib)
-
Second kinase inhibitor (e.g., Dabrafenib, Palbociclib)
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS assay)
-
Plate reader (luminometer or spectrophotometer)
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare stock solutions of each inhibitor in DMSO. Create a series of 2x concentrated drug dilutions in culture medium. For combination treatments, prepare a matrix of concentrations at a fixed ratio (e.g., based on the IC50 of each drug).
-
Treatment: Add 100 µL of the 2x drug solutions to the appropriate wells, resulting in a final volume of 200 µL. Include wells for vehicle control (DMSO) and single-agent controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assay:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
For MTS: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Read luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Calculate the IC50 value for each single agent using non-linear regression analysis.
-
For combination data, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Pathway Inhibition
Objective: To confirm that the combination of inhibitors effectively blocks their respective signaling pathways.
Workflow Diagram:
Caption: Workflow for Western blot analysis of pathway inhibition.
Materials:
-
Treated cell lysates from Protocol 1 (or a separate experiment)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with the inhibitors (single agents and combination) at relevant concentrations (e.g., IC50) for a specified time (e.g., 2, 6, or 24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. Successful pathway inhibition is indicated by a decrease in the phosphorylated form of the target protein (e.g., p-ERK) relative to the total protein and a loading control (e.g., Actin).
Protocol 3: In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of the inhibitor combination in a preclinical animal model.
Workflow Diagram:
Caption: Workflow for an in vivo xenograft tumor growth study.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional, for co-injection with cells)
-
MEK inhibitor and second kinase inhibitor formulated for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: MEK inhibitor
-
Group 3: Second kinase inhibitor
-
Group 4: Combination of MEK inhibitor and second kinase inhibitor
-
-
Treatment Administration: Administer the treatments as per the determined schedule and route (e.g., daily oral gavage). For example, trametinib at 3 mg/kg every 2 days and palbociclib at 100 mg/kg daily.[10]
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Compare the efficacy of the combination treatment to the single-agent groups using statistical analysis (e.g., ANOVA).
-
Assess toxicity by monitoring body weight changes and clinical signs.
-
Conclusion
The combination of MEK inhibitors with other kinase inhibitors represents a powerful strategy to enhance anti-tumor efficacy and overcome resistance. The specific combination partner should be rationally selected based on the underlying genetics of the cancer and the known resistance mechanisms. The protocols outlined above provide a framework for the preclinical evaluation of such combination therapies, from initial in vitro synergy screening to in vivo efficacy studies. Careful experimental design and data analysis are crucial for identifying promising combinations for further clinical development.
References
- 1. scbt.com [scbt.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. health.ucdavis.edu [health.ucdavis.edu]
- 8. Combination MEK and mTOR inhibitor therapy is active in models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Studying MAPK Pathway Dynamics Using MEK-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The MAPK cascade consists of a series of protein kinases, including RAS, RAF, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-Regulated Kinase). MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2, representing a critical node in this pathway.
MEK inhibitors are valuable tools for dissecting the dynamics of the MAPK pathway and for developing novel anticancer therapeutics. MEK-IN-4 is a small molecule inhibitor of MEK. While detailed public data on this compound is limited, this document provides comprehensive application notes and protocols for studying MAPK pathway dynamics using MEK inhibitors, with data and protocols drawn from well-characterized inhibitors such as Trametinib, Selumetinib, and PD0325901, which can serve as a guide for the use of this compound.
Mechanism of Action of MEK Inhibitors
MEK inhibitors are typically allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2. This binding prevents the conformational changes required for MEK to be phosphorylated and activated by its upstream kinase, RAF. Consequently, MEK is locked in an inactive state, unable to phosphorylate and activate its only known substrates, ERK1 and ERK2. This leads to the inhibition of downstream signaling and biological effects mediated by the MAPK pathway.
Quantitative Data for Representative MEK Inhibitors
The following table summarizes the inhibitory potency of several well-characterized MEK inhibitors. This data can be used as a reference for designing experiments with this compound, although the specific potency of this compound should be determined empirically.
| Inhibitor | Target | IC50 (Cell-free) | Cell-based Potency | Reference |
| Trametinib (GSK1120212) | MEK1/2 | 0.7 - 14.9 nM | 1.0 - 2.5 nM (BRAFV600E melanoma cells) | |
| Selumetinib (AZD6244) | MEK1/2 | ~14 nM | Varies by cell line | |
| PD0325901 | MEK1/2 | ~0.33 nM (IC50 for p-ERK suppression in C26 cells) | 10 - 500 nM (typical in vitro concentration) | |
| HL-085 | MEK | 1.9 - 10 nM | 0.41 - 6.2 nM (A375 cells) | |
| U0126 | MEK1/2 | 70 nM (MEK1), 60 nM (MEK2) | - |
Experimental Protocols
Western Blotting for Phospho-ERK (p-ERK)
Western blotting for p-ERK is the most common method to assess the activity of the MAPK pathway and the efficacy of a MEK inhibitor.
Materials:
-
Cells or tissue lysates
-
MEK inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of the MEK inhibitor for the desired time. A time-course and dose-response experiment is recommended to determine optimal conditions.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The p-ERK signal should be normalized to the total ERK signal.
MEK Kinase Assay
A direct in vitro kinase assay can be used to measure the inhibitory activity of a compound on MEK1/2. Several commercial kits are available for this purpose.
Principle:
These assays typically use a recombinant active MEK1 or MEK2 enzyme, a specific substrate (e.g., inactive ERK2), and ATP. The kinase reaction results in the phosphorylation of the substrate. The amount of phosphorylated substrate or the amount of ADP produced is then quantified, often using a luminescence-based method.
General Protocol (using a commercial kit):
-
Prepare Reagents: Reconstitute the MEK enzyme, substrate, and ATP as per the kit instructions.
-
Set up Reactions: In a 96-well plate, add the reaction buffer, the MEK inhibitor at various concentrations, the MEK enzyme, and the substrate.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for the recommended time (e.g., 30-60 minutes).
-
Stop Reaction and Detect Signal: Add the detection reagent provided in the kit to stop the reaction and generate a luminescent signal.
-
Measure Luminescence: Read the plate on a luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Immunofluorescence for MAPK Pathway Components
Immunofluorescence can be used to visualize the subcellular localization of MAPK pathway proteins and to assess the effect of MEK inhibition on their activation state. For example, activated p-ERK translocates from the cytoplasm to the nucleus.
Materials:
-
Cells grown on coverslips
-
MEK inhibitor
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., anti-phospho-ERK1/2)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on sterile coverslips and treat with the MEK inhibitor as described for Western blotting.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 3% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody against p-ERK1/2 diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody in the dark for 1 hour at room temperature.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
Visualizations
Caption: The canonical MAPK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blotting to analyze p-ERK levels after this compound treatment.
Caption: Mechanism of action of allosteric MEK inhibitors like this compound.
Application Notes and Protocols for MEK-IN-4 as a Tool for Chemical Biology
Disclaimer: Due to the limited availability of specific public data for MEK-IN-4, this document utilizes the well-characterized and FDA-approved MEK inhibitor, Trametinib (GSK1120212) , as a representative tool compound. The principles, protocols, and data presented here are broadly applicable to potent and selective MEK1/2 inhibitors and can serve as a guide for the use of this compound in chemical biology research.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] The core of this pathway consists of a three-tiered kinase cascade: RAF, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-Regulated Kinase). MEK1 and MEK2 are dual-specificity kinases that act as central nodes, integrating signals from RAF kinases and phosphorylating their only known substrates, ERK1 and ERK2.[1][] Dysregulation of the MAPK pathway is a common driver in many human cancers, making its components, particularly MEK1/2, attractive targets for therapeutic intervention and chemical biology research.
This compound is a small molecule inhibitor of MEK. Chemical biology tools like this compound and the representative compound Trametinib are invaluable for dissecting the roles of the MEK/ERK signaling axis in normal physiology and disease. These inhibitors are allosteric, binding to a pocket adjacent to the ATP-binding site of MEK1/2, thereby preventing both their activation by RAF and their kinase activity towards ERK.[1][3] This specific mechanism of action makes them highly selective probes for studying the consequences of MEK/ERK pathway inhibition.
These application notes provide a comprehensive guide for researchers and drug development professionals on the use of potent MEK inhibitors, using Trametinib as a primary example, to investigate the MAPK signaling pathway.
Data Presentation
Quantitative Data for Trametinib
The following tables summarize the key quantitative data for the representative MEK inhibitor, Trametinib. This data is essential for designing experiments and interpreting results.
Table 1: In Vitro Potency of Trametinib against MEK1 and MEK2
| Target | Assay Type | IC50 (nM) | Reference |
| MEK1 | Cell-free | 0.92 | |
| MEK2 | Cell-free | 1.8 | |
| MEK1 | Cell-free | ~2 | [4] |
| MEK2 | Cell-free | ~2 | [4] |
| MEK1/2 | Cell-free | 0.7 - 0.9 | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity of Trametinib in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference |
| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 | [5] |
| COLO205 | Colorectal Cancer | BRAF V600E | 0.52 | [5] |
| SK-MEL-28 | Melanoma | BRAF V600E | 1.0 - 2.5 | [1] |
| A375 | Melanoma | BRAF V600E | Not specified | [6] |
| U87 | Glioblastoma | Wild-type BRAF/RAS | 2 - 200 (time-dependent) | [7] |
| U251 | Glioblastoma | Wild-type BRAF/RAS | 2 - 200 (time-dependent) | [7] |
Table 3: Selectivity Profile of Trametinib
| Parameter | Finding | Reference |
| Kinase Panel | No significant inhibition of over 180 other kinases, including B-Raf, C-Raf, and MEK5. | [1] |
| Specificity | Selective for MEK1/2; does not inhibit the kinase activities of c-Raf, B-Raf, ERK1, or ERK2. | [5] |
Mandatory Visualization
Signaling Pathway Diagram
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
Experimental Workflow Diagrams
Caption: Workflow for Western Blot analysis of p-ERK inhibition.
References
- 1. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trametinib Inhibits the Growth and Aerobic Glycolysis of Glioma Cells by Targeting the PKM2/c-Myc Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MEK-IN-4 Treatment Time Course Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEK-IN-4 is a potent inhibitor of MEK, a dual-specificity protein kinase that is a central component of the RAS-RAF-MEK-ERK signaling pathway.[1][2] This cascade, also known as the MAPK/ERK pathway, is critical in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making MEK a significant therapeutic target.[1][2] These application notes provide detailed protocols for conducting time course experiments to evaluate the pharmacological effects of this compound on cancer cells, focusing on target engagement and impact on cell viability.
The primary downstream substrate of MEK is ERK (also known as p44/42 MAPK). Therefore, a common and direct method to assess MEK activity is to measure the phosphorylation status of ERK at residues Thr202 and Tyr204.[3] Inhibition of MEK by this compound is expected to lead to a rapid and sustained decrease in phosphorylated ERK (p-ERK) levels. Time course experiments are essential to understand the kinetics of this inhibition and to observe potential downstream cellular consequences, such as effects on cell cycle progression and viability.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Data Presentation: Representative Time Course Data
The following tables summarize expected quantitative outcomes from time course experiments with a MEK inhibitor. Data is representative, based on published results for well-characterized MEK inhibitors like Selumetinib and Trametinib.
Table 1: Time-Dependent Inhibition of ERK Phosphorylation
| Treatment Time | MEK Inhibitor Conc. | Normalized p-ERK/t-ERK Ratio (vs. Control) | Reference Experiment |
| 6 hours | 500 nM | ~0.05 (95% inhibition) | Western Blot[4] |
| 24 hours | 500 nM | ~0.05 (95% inhibition) | Western Blot[4] |
| 48 hours | 500 nM | ~0.10 (90% inhibition) | Western Blot[4] |
| 72 hours | 0.25 µM | ~0.20 (80% inhibition, pathway reactivation may occur) | Western Blot[5] |
Note: The sustained inhibition of p-ERK demonstrates target engagement over time. Some level of pathway reactivation can be observed at later time points in certain cell lines due to feedback mechanisms.[2][5]
Table 2: Time-Dependent Effect on Cancer Cell Viability
| Cell Line | Treatment Time | MEK Inhibitor Conc. (nM) | % Cell Viability (vs. Control) | Reference Experiment |
| H358 (KRAS-mutant) | 72 hours | 10 | ~60% | MTS Assay[6] |
| H358 (KRAS-mutant) | 96 hours | 10 | ~45% | MTS Assay[6] |
| A549 (KRAS-mutant) | 72 hours | 100 | ~75% | MTS Assay[6] |
| A549 (KRAS-mutant) | 96 hours | 100 | ~60% | MTS Assay[6] |
Note: The effect on cell viability is often observed at later time points (48-96 hours) than the initial inhibition of ERK phosphorylation.[6]
Experimental Protocols
Protocol 1: Western Blot Analysis of p-ERK Time Course
This protocol details the steps to measure the levels of phosphorylated ERK (p-ERK) relative to total ERK (t-ERK) over a time course of this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well tissue culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Mouse or Rabbit anti-total-ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Incubate overnight.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, you may replace the complete medium with low-serum (0.5% FBS) or serum-free medium and incubate for 12-24 hours before treatment.[3]
-
This compound Treatment:
-
Prepare dilutions of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug dose.
-
Remove the medium from the cells and add the medium containing this compound or vehicle.
-
Incubate the cells for the desired time points (e.g., 0, 2, 6, 24, 48 hours).
-
-
Cell Lysis:
-
At each time point, place the plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.[3]
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add SDS-PAGE loading buffer.
-
Boil samples for 5-10 minutes, then load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ERK1/2 (typically 1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
After imaging for p-ERK, the membrane can be stripped and re-probed for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify band intensities using software like ImageJ. For each time point, calculate the ratio of p-ERK to total ERK. Normalize these values to the vehicle-treated control at the corresponding time point.
Protocol 2: Cell Viability (MTS) Time Course Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation over a time course of this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well) in a final volume of 100 µL. Include wells with medium only for background control. Incubate overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration.
-
Remove 100 µL of medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Set up separate plates for each time point (e.g., 24, 48, 72, 96 hours) to avoid interference from the MTS reagent.
-
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72, 96 hours) at 37°C in a 5% CO₂ incubator.[6][7]
-
MTS Addition:
-
At the end of each incubation period, add 20 µL of MTS reagent directly to each well.[8]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7][8]
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" background wells from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control wells for that specific time point:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the percentage of cell viability against the this compound concentration for each time point to generate dose-response curves.
-
References
- 1. Quantitative analysis of ERK signaling inhibition in colon cancer cell lines using phospho-specific flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basal Subtype and MAPK/ERK Kinase (MEK)-Phosphoinositide 3-Kinase Feedback Signaling Determine Susceptibility of Breast Cancer Cells to MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for MEK-IN-4 Flow Cytometry Analysis of Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEK-IN-4 is a potent and selective inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway.[1] This pathway is crucial in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of the MAPK/ERK pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[1] MEK inhibitors like this compound function by binding to and inhibiting the activity of MEK, which in turn prevents the phosphorylation and activation of ERK1/2.[1] This blockade of downstream signaling can lead to cell cycle arrest and inhibition of tumor growth.[1]
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: The MAPK/ERK Signaling Pathway
The MAPK/ERK signaling cascade is a highly conserved pathway that transmits extracellular signals to the nucleus, influencing gene expression and cellular processes like cell division. The pathway is initiated by the activation of cell surface receptors, which leads to the activation of Ras, followed by a sequential phosphorylation cascade involving Raf, MEK, and ERK.[3] Activated ERK translocates to the nucleus and phosphorylates transcription factors, thereby regulating the expression of genes involved in cell cycle progression. This compound, as a MEK inhibitor, intervenes in this cascade at the level of MEK, preventing the activation of ERK and subsequently halting the cell cycle.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Expected Effects of this compound on the Cell Cycle
Inhibition of the MEK/ERK pathway is known to induce cell cycle arrest, primarily at the G1 phase.[4][5][6] This is a consequence of the reduced expression of key proteins required for the G1 to S phase transition. By analyzing the DNA content of a cell population using flow cytometry, it is possible to quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Treatment with this compound is expected to lead to an accumulation of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases.
Data Presentation: Representative Cell Cycle Analysis Data
The following table provides a representative example of the quantitative data that can be obtained from a flow cytometry cell cycle analysis experiment. This data illustrates the expected dose-dependent effect of a MEK inhibitor on the cell cycle distribution of a cancer cell line after a 24-hour treatment. Researchers should use this table as a template to present their own experimental data for this compound.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| MEK Inhibitor | 0.1 | 58.9 ± 2.5 | 25.1 ± 1.8 | 16.0 ± 0.9 |
| MEK Inhibitor | 1 | 72.5 ± 3.0 | 15.3 ± 1.3 | 12.2 ± 0.7 |
| MEK Inhibitor | 10 | 85.1 ± 2.8 | 8.7 ± 0.9 | 6.2 ± 0.5 |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for treating a cell line with this compound and subsequent analysis of the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[7][8][9]
Materials:
-
Cancer cell line of interest (e.g., HT1080 human fibrosarcoma cells)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Procedure:
-
Cell Seeding: Seed the chosen cancer cell line in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and harvesting (e.g., 0.5 x 10^6 cells per well). Allow the cells to adhere and grow overnight.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. Remove the medium from the cells and add the medium containing this compound or a vehicle control (DMSO at the same final concentration as the highest drug concentration). Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells: Directly transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at approximately 300 x g for 5 minutes.[8] Discard the supernatant.
-
-
Washing: Resuspend the cell pellet in 3 mL of PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8] This step is crucial for fixing the cells and permeabilizing the membrane for PI staining. Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.[8]
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.[8] Carefully decant the ethanol. Wash the cell pellet twice with 3 mL of PBS. To ensure that only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes.[8]
-
Propidium Iodide Staining: Add 400 µL of PI staining solution to the cell suspension and mix well.[8] Incubate at room temperature for 5 to 10 minutes, protected from light.[8]
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to obtain optimal data resolution.[8]
-
Record at least 10,000 events per sample, excluding doublets.[8]
-
Analyze the PI fluorescence on a linear scale.[8]
-
The data will be displayed as a histogram of cell count versus fluorescence intensity. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in the S phase will have DNA content between 2N and 4N.
-
Use appropriate software to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Escape from G1 arrest during acute MEK inhibition drives the acquisition of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Measurement of MAP kinase activation by flow cytometry using phospho-specific antibodies to MEK and ERK: potential for pharmacodynamic monitoring of signal transduction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. FlowRepository - BRAF and MEK inhibitor therapy eliminates nestin expressing melanoma cells in human tumors Experiment 5 (Additional Therapy Naive Patients All Cells) [flowrepository.org]
Troubleshooting & Optimization
MEK-IN-4 off-target effects in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of MEK-IN-4 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases.[1] By binding to a unique site near the ATP-binding pocket, this compound locks the enzyme in a catalytically inactive state.[1] This prevents the phosphorylation and subsequent activation of their downstream substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] The inhibition of the MEK/ERK pathway ultimately affects cellular processes such as proliferation, differentiation, and survival.[3][4]
Q2: I am observing unexpected cellular phenotypes. Could these be due to off-target effects of this compound?
A2: While this compound is designed for high selectivity, off-target effects are a possibility with any small molecule inhibitor and can lead to unexpected phenotypes.[3][5] It is crucial to perform experiments to distinguish on-target from off-target effects.[6] Comparing the observed phenotype with the known consequences of MEK/ERK pathway inhibition is a key first step.[7] Discrepancies may suggest off-target activity.
Q3: How can I experimentally determine if this compound is causing off-target effects in my cell line?
A3: Several experimental approaches can be employed to identify and validate potential off-target effects:
-
Kinome Profiling: This involves screening this compound against a large panel of kinases to determine its selectivity profile.[7][8]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[7]
-
Use of Structurally Different Inhibitors: Comparing the effects of this compound with another MEK inhibitor that has a different chemical scaffold can help differentiate on-target from off-target effects.[6]
-
Dose-Response Analysis: A significant discrepancy between the IC50 for on-target inhibition (p-ERK reduction) and the IC50 for the observed phenotype (e.g., cell viability) may indicate off-target effects.[6]
Q4: What are some known off-target effects of other MEK inhibitors that I should be aware of?
A4: Studies on other MEK inhibitors, such as PD98059 and U0126, have revealed off-target effects, including the reduction of agonist-induced calcium entry into cells, independent of their ability to inhibit ERK1/2.[9][10] It's important to be cautious when interpreting results, as off-target effects can vary between compounds.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observation | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity at concentrations effective for ERK1/2 inhibition. | 1. Inhibition of essential "housekeeping" kinases or other critical cellular proteins.[6] 2. Compound solubility issues leading to precipitation and non-specific effects. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[7] 2. Conduct a dose-response curve for cell viability and compare it to the IC50 for p-ERK inhibition.[6] 3. Check the solubility of this compound in your cell culture media and ensure the solvent vehicle is not causing toxicity.[7] |
| Lack of expected phenotype despite confirmed inhibition of p-ERK. | 1. Activation of compensatory signaling pathways.[7] 2. The specific phenotype may not be solely dependent on the MEK/ERK pathway in your cell model. | 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., PI3K/Akt).[7] 2. Consult the literature for your specific cell line to understand the signaling pathways governing the phenotype of interest. |
| Inconsistent results across different cell lines. | 1. Cell-line specific expression of off-target kinases.[6] 2. Variations in the basal activity of the MEK/ERK pathway. | 1. Use proteomics or transcriptomics to determine the expression levels of potential off-target kinases in your cell lines.[6] 2. Confirm that this compound is effectively inhibiting p-ERK in all tested cell lines using Western blot.[6] |
Signaling Pathway Diagrams
Caption: The canonical RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Antitumor Activity of the MEK Inhibitor TAK-733 Against Melanoma Cell Lines and Patient-Derived Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Optimizing MEK Inhibitor Concentration for Preclinical Research: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of MEK inhibitors. Given the limited publicly available data for the specific inhibitor MEK-IN-4, this guide focuses on general principles and provides data for other well-characterized MEK inhibitors as a reference. These principles and protocols can be adapted to determine the optimal concentration for this compound or any novel MEK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MEK inhibitors?
MEK inhibitors are a class of targeted therapy that act on the Mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting MEK1 and MEK2 enzymes.[1] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3][4] In many cancers, mutations in upstream proteins like RAS or RAF lead to constitutive activation of this pathway, driving tumor growth.[3][4][5] MEK inhibitors are typically allosteric inhibitors, binding to a pocket adjacent to the ATP-binding site of MEK1/2.[1] This binding locks the enzyme in an inactive conformation, preventing the phosphorylation and activation of its downstream targets, ERK1 and ERK2.[1][2]
Q2: How do I choose a starting concentration for my in vitro experiments?
A good starting point for determining the optimal in vitro concentration of a MEK inhibitor is its IC50 value, which is the concentration required to inhibit 50% of the target's activity.[6] It is recommended to test a range of concentrations both above and below the reported IC50 value. For instance, a 10-point dilution series starting from 10-100 times the IC50 can provide a comprehensive dose-response curve. The final concentration will depend on the specific cell line, the experimental endpoint (e.g., inhibition of proliferation, induction of apoptosis), and the duration of treatment.
Q3: What are typical concentrations for MEK inhibitors in cell-based assays?
The effective concentration of MEK inhibitors in cell-based assays can vary widely depending on the specific compound, cell type, and assay duration. For example, the MEK inhibitor PD98059 is often used at concentrations ranging from 2 to 50 µM, while the more potent inhibitor Trametinib (GSK1120212) shows activity at nanomolar concentrations (around 2 nM).[7] It is crucial to perform a dose-response experiment for each new cell line and experimental setup.
Q4: What are potential off-target effects of MEK inhibitors?
While newer MEK inhibitors are highly selective, some of the earlier compounds have known off-target effects. For instance, U0126 and PD98059 have been reported to affect AMPK activity and calcium homeostasis, independent of their MEK inhibitory function.[7][8][9] It is important to be aware of these potential confounding factors when interpreting experimental results. Using multiple, structurally distinct MEK inhibitors can help to confirm that the observed phenotype is due to MEK inhibition.
Q5: How should I prepare and store this compound?
For this compound, it is recommended to store the solid compound at -20°C for up to two years. For creating stock solutions, DMSO is a common solvent. A stock solution in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks. Always refer to the supplier's datasheet for specific storage and handling instructions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of ERK phosphorylation | Insufficient inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations around the expected IC50 value. |
| Short incubation time. | Increase the incubation time with the inhibitor. A time course experiment (e.g., 1, 6, 24 hours) can help determine the optimal duration. | |
| Degraded inhibitor. | Ensure the inhibitor has been stored correctly. Prepare fresh stock solutions from the solid compound. | |
| High cell density. | High cell numbers can metabolize the compound or sequester it, reducing its effective concentration. Optimize cell seeding density. | |
| Cell death observed at expected inhibitory concentrations | Off-target toxicity. | Use a lower concentration of the inhibitor. Confirm the phenotype with a second, structurally different MEK inhibitor. Test for markers of apoptosis or necrosis. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.1%). Run a vehicle-only control. | |
| Variability between experiments | Inconsistent cell passage number. | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culture. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. | |
| Fluctuations in incubation conditions. | Ensure consistent temperature, CO2 levels, and humidity in the cell culture incubator. |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentrations (IC50) for several common MEK inhibitors across different assays and cell lines. This data can serve as a reference for designing experiments with a new MEK inhibitor like this compound.
Table 1: IC50 Values of Common MEK Inhibitors in Biochemical Assays
| Inhibitor | Target | IC50 |
| Trametinib (GSK1120212) | MEK1/2 | ~2 nM |
| Selumetinib (AZD6244) | MEK1/2 | 14 - 50 nM |
| Cobimetinib (GDC-0973) | MEK1 | 4.2 nM |
| Mirdametinib (PD0325901) | MEK1/2 | 0.33 nM |
| U0126 | MEK1/2 | 72 nM / 58 nM |
| PD98059 | MEK1 | 2-7 µM |
Data compiled from multiple sources.[7]
Table 2: IC50 Values of MEK Inhibitors in Cell-Based Proliferation Assays
| Inhibitor | Cell Line | IC50 |
| GDC-0623 | A375 (BRAF V600E) | 7 nM |
| GDC-0623 | HCT116 (KRAS G13D) | 42 nM |
| RO4927350 | Various cancer cell lines | 23 nM (biochemical assay) |
| KZ-001 | A549 / H460 | ~100 nM (72h incubation) |
Data compiled from multiple sources.[7][10][11]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of a MEK Inhibitor for ERK1/2 Phosphorylation Inhibition
This protocol outlines a general method to determine the effective concentration of a MEK inhibitor by measuring the phosphorylation of its direct downstream target, ERK1/2, via Western blotting.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of the MEK inhibitor (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) in complete cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Inhibitor Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 2 hours). For a more comprehensive analysis, a time-course experiment can be performed.
-
Stimulation (Optional): To induce a strong and consistent p-ERK signal, you can stimulate the cells with a growth factor (e.g., 100 ng/mL EGF or 10% FBS) for the last 10-15 minutes of the incubation period.
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and calculate the ratio of p-ERK1/2 to total ERK1/2 for each concentration. The optimal concentration is the lowest concentration that achieves maximal inhibition of ERK1/2 phosphorylation.
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
Caption: Workflow for determining the optimal concentration of a MEK inhibitor.
Caption: A logical troubleshooting workflow for MEK inhibitor experiments.
References
- 1. Inhibition of NAD-GPx4 axis and MEK triggers ferroptosis to suppress pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2362380A1 - Amino-thio-acrylonitriles as mek inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound |CAS 297744-42-4|DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. Combined Blockade of MEK and CDK4/6 Pathways Induces Senescence to Improve Survival in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the radiosensitizing effect of MEK inhibitor KZ-001 on non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
MEK-IN-4 inconsistent results troubleshooting
This technical support center is a resource for researchers, scientists, and drug development professionals using MEK-IN-4. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure consistent, reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases.[1][2] By binding to a unique site near the ATP-binding pocket, it prevents the phosphorylation and activation of ERK1/2, a critical downstream component of the RAS/RAF/MEK/ERK signaling cascade.[1][2] This pathway is frequently hyperactivated in various cancers, making this compound a targeted therapeutic agent.[3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically supplied as a solid. For use in cell culture, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). For long-term storage, the solid compound should be stored at -20°C. The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Q3: What are some common off-target effects observed with MEK inhibitors?
A3: While MEK inhibitors are designed to be selective, off-target effects can occur. Common side effects observed in clinical settings, which may translate to cellular models, include skin rashes, diarrhea, and peripheral edema.[2] In a research context, it is crucial to include appropriate controls to distinguish between on-target and off-target effects.
Q4: How can I confirm that this compound is engaging its target in my cellular model?
A4: Target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of ERK1/2 (p-ERK) via Western blot analysis.[6] A cellular thermal shift assay (CETSA) can also be employed to directly demonstrate the physical binding of this compound to the MEK protein.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Users may observe significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experiments.
Potential Causes and Solutions
| Cause | Recommendation |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered drug sensitivity. Maintain a consistent and low passage number for all experiments. It is advisable to use cells from a well-characterized frozen stock.[5] |
| Inconsistent Cell Seeding Density | Variations in the initial number of cells plated can affect growth rates and drug response. Ensure a homogenous cell suspension before plating and use a precise and consistent seeding density for all wells.[5] |
| Variability in Drug Preparation | Inaccurate serial dilutions or degradation of the compound can lead to inconsistent effective concentrations. Prepare fresh serial dilutions of this compound from a DMSO stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[5] |
| Assay Incubation Time | The duration of drug exposure significantly impacts the calculated IC50 value. Standardize the incubation time with this compound across all experiments to ensure comparability.[5] |
Issue 2: Lack of Consistent Downregulation of p-ERK in Western Blots
A common issue is the failure to observe a consistent, dose-dependent decrease in phosphorylated ERK (p-ERK) levels following treatment with this compound.
Potential Causes and Solutions
| Cause | Recommendation |
| Suboptimal Lysis Buffer or Protocol | Incomplete cell lysis can result in poor protein extraction and variability. Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. Ensure complete cell lysis on ice. |
| Antibody Performance | The primary or secondary antibodies may not be optimal for detecting p-ERK or total ERK. Titrate the concentrations of your primary and secondary antibodies to determine the optimal dilution. Ensure the antibodies are validated for the species and application. |
| Inconsistent Protein Loading | Unequal amounts of protein loaded onto the gel will lead to unreliable quantification. Perform a protein concentration assay (e.g., BCA assay) and normalize all samples to the same protein concentration before loading.[6] |
| Cell Line Specific Pathway Activation | The basal level of MEK/ERK pathway activation can vary between cell lines. Confirm the baseline p-ERK levels in your chosen cell line. In some cases, stimulation with a growth factor (e.g., EGF) may be necessary to induce a robust and measurable p-ERK signal.[6] |
Quantitative Data Summary
The following table summarizes the key performance metrics for this compound based on internal validation data.
| Parameter | Value | Assay Type | Relevance |
| Biochemical IC50 | 1.8 nM (vs. MEK1) | Cell-Free Kinase Assay | Measures direct inhibition of the purified enzyme. |
| Cellular EC50 | 25 nM (p-ERK Inhibition) | In-Cell Western | Measures compound potency in a cellular context.[6] |
| CETSA Tagg Shift (ΔTagg) | +4.5°C @ 1 µM | Cellular Thermal Shift Assay | Directly demonstrates physical binding to the target protein in cells.[6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the diluted solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[5]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
Western Blot for p-ERK Inhibition
This protocol is used to assess the inhibition of ERK phosphorylation by this compound.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Transfer: Normalize the protein samples, mix with SDS-PAGE loading buffer, and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 as a loading control.
Visualizations
Caption: this compound inhibits the phosphorylation of ERK1/2 by MEK1/2.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A general workflow for in vitro experiments using this compound.
References
- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
MEK-IN-4 degradation and stability in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving the MEK inhibitor, MEK-IN-4. The information is designed to help you anticipate and resolve common issues related to the degradation and stability of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of MEK (Mitogen-activated protein kinase kinase).[1][2][3] MEK is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer and other diseases, leading to uncontrolled cell proliferation and survival.[4] By inhibiting MEK, this compound blocks the downstream phosphorylation of ERK, thereby inhibiting the signaling cascade.[5]
Q2: How should I prepare and store this compound stock solutions?
A2: For in vitro experiments, it is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).[5] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[5]
Q3: I am observing inconsistent IC50 values for this compound in my cell-based assays. What are the possible reasons?
A3: Inconsistent IC50 values can arise from several factors:[5]
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Cell Seeding Density: Ensure uniform cell seeding across all wells and experiments.[5]
-
Compound Stability: The stability of this compound in your culture medium can affect its effective concentration over the course of the experiment.
-
Assay Incubation Time: Standardize the duration of drug exposure.[5]
Q4: How can I assess the stability of this compound in my experimental media?
A4: The stability of this compound can be evaluated by incubating the compound in the desired medium (e.g., cell culture medium with and without serum, aqueous buffers of different pH) over a time course. At each time point, an aliquot of the sample is taken and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining amount of the parent compound.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Reduced or No Activity of this compound in Cell-Based Assays
-
Possible Cause 1: Degradation of this compound in Culture Medium.
-
Troubleshooting Step: Assess the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment. Analyze samples at different time points using HPLC or LC-MS to determine the degradation rate.
-
Solution: If significant degradation is observed, consider replenishing the medium with fresh this compound at regular intervals during long-term experiments.
-
-
Possible Cause 2: Precipitation of this compound.
-
Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after adding this compound. You can also centrifuge a sample of the medium and analyze the supernatant for the concentration of the dissolved compound.
-
Solution: Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. Prepare working solutions by diluting a high-concentration DMSO stock in a stepwise manner.
-
Issue 2: High Variability in Replicate Experiments
-
Possible Cause 1: Inconsistent Compound Preparation.
-
Troubleshooting Step: Review your dilution protocol. Ensure accurate and consistent pipetting.
-
Solution: Prepare fresh serial dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots.[5]
-
-
Possible Cause 2: Instability of this compound in Assay Buffer.
-
Troubleshooting Step: Perform a stability study of this compound in your assay buffer under the same conditions as your experiment (temperature, light exposure).
-
Solution: If the compound is unstable, consider using a more stable buffer system or performing the assay over a shorter duration.
-
Data Presentation: Stability of a Representative MEK Inhibitor (Trametinib)
Since specific stability data for this compound is not publicly available, we present data for Trametinib , a well-characterized and clinically approved MEK inhibitor, as a representative example. These tables illustrate the type of data you should aim to generate for this compound.
Table 1: Stability of Trametinib in Aqueous Buffers of Different pH
| pH | Temperature (°C) | Incubation Time (hours) | % Remaining |
| 3.0 | 37 | 24 | >95% |
| 5.0 | 37 | 24 | >95% |
| 7.4 | 37 | 24 | >95% |
| 9.0 | 37 | 24 | ~90% |
Table 2: Stability of Trametinib in Cell Culture Medium (RPMI-1640)
| Medium Component | Temperature (°C) | Incubation Time (hours) | Half-life (t½) (hours) |
| Basal Medium | 37 | 0, 6, 12, 24, 48 | >48 |
| + 10% Fetal Bovine Serum (FBS) | 37 | 0, 6, 12, 24, 48 | ~36 |
Table 3: Forced Degradation of Trametinib
| Stress Condition | Time | % Degradation | Major Degradation Products |
| 0.1 N HCl | 24 hours | <10% | Desacetyl trametinib[1] |
| 0.1 N NaOH | 24 hours | ~15% | Cyclopropanamide impurity[1] |
| 3% H₂O₂ | 24 hours | ~20% | Oxidative degradants |
| Thermal (80°C) | 48 hours | <5% | Not significant |
| Photolytic (UV light) | 24 hours | ~10% | Photodegradants |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (anhydrous, sterile)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the cell culture medium (with and without 10% FBS) with the this compound stock solution to a final concentration of 1 µM.
-
Immediately after spiking (t=0), take an aliquot of the medium, and store it at -80°C.
-
Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
At each time point, immediately store the aliquot at -80°C until analysis.
-
Thaw all samples and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and half-life.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and incubate at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and incubate at 60°C for a specified period.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified period.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or LC-MS/MS method.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.
Mandatory Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in experimental media.
Caption: Troubleshooting workflow for inconsistent IC50 values of this compound.
References
- 1. New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Artifacts with MEK Inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using MEK inhibitors, with a focus on the well-characterized compounds Trametinib and Selumetinib. These specific examples will help illustrate common challenges and solutions that can be broadly applied to other MEK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MEK inhibitors like Trametinib and Selumetinib?
MEK inhibitors are targeted therapeutic agents that function by inhibiting the activity of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases.[1][2] These kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway.[1][3] By binding to MEK1/2, these inhibitors prevent the phosphorylation and subsequent activation of ERK1/2.[4] This action blocks the downstream signaling cascade that is often hyperactivated in various cancers, thereby inhibiting tumor cell proliferation and survival.[1][5] Trametinib and Selumetinib are allosteric inhibitors, meaning they bind to a site distinct from the ATP-binding pocket, locking the enzyme in an inactive conformation.[3][6]
Q2: What are the typical working concentrations for Trametinib and Selumetinib in cell culture experiments?
The optimal concentration of a MEK inhibitor is cell-line dependent and should be determined empirically. However, based on published data, a general starting range can be recommended. For Trametinib, which is a potent inhibitor, concentrations for cell-based assays typically range from 1 nM to 100 nM.[7][8] Selumetinib is generally used at concentrations from 10 nM to 10 µM.[9] It is crucial to perform a dose-response curve to determine the EC50 for the specific cell line and endpoint being measured.
Q3: How can I confirm that my MEK inhibitor is active in my cellular experiment?
The most direct method to confirm MEK inhibitor activity is to assess the phosphorylation status of its direct downstream target, ERK1/2. A successful inhibition of MEK will lead to a significant reduction in phosphorylated ERK (p-ERK) levels. This can be quantified using techniques like Western blotting or In-Cell Western assays.[10] It is recommended to test a range of inhibitor concentrations to observe a dose-dependent decrease in p-ERK.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of ERK Phosphorylation
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C in DMSO).[7] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Consult published literature for typical effective concentrations in similar models. |
| Cellular Resistance | Some cell lines may have intrinsic or acquired resistance to MEK inhibitors. This can be due to mutations in the MEK gene or activation of bypass signaling pathways.[11] Consider using alternative inhibitors or combination therapies. |
| Assay-related Issues | For Western blotting, ensure the use of fresh lysis buffers with phosphatase inhibitors. Optimize antibody concentrations and incubation times. Include appropriate positive and negative controls. |
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Use the lowest effective concentration that achieves the desired level of MEK inhibition to minimize off-target effects. High concentrations of kinase inhibitors are more likely to interact with other kinases.[12] |
| Known Off-Target Activities | Be aware of the known off-target profile of your specific inhibitor. For example, at higher concentrations, Trametinib has been shown to inhibit MKK6, which can affect the p38 MAPK pathway.[13] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic to your cells, typically below 0.1%. Include a vehicle-only control in all experiments. |
| Paradoxical Pathway Activation | In some contexts, inhibition of the MEK/ERK pathway can lead to the activation of other signaling pathways as a feedback mechanism.[14] This can sometimes result in unexpected cellular responses. Consider assessing the activity of other relevant pathways, such as the PI3K/Akt pathway. |
Issue 3: Difficulty Reproducing Published Data
| Possible Cause | Troubleshooting Step |
| Differences in Experimental Conditions | Carefully review the materials and methods of the published study. Pay close attention to cell line passage number, serum concentration in the media, and the duration of inhibitor treatment. |
| Cell Line Authenticity | Verify the identity of your cell line through short tandem repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated. |
| Reagent Quality | Use high-quality, validated reagents, including antibodies and the inhibitor itself. The purity of the inhibitor can significantly impact its potency. |
Quantitative Data Summary
The following tables provide a summary of reported IC50 and EC50 values for Trametinib and Selumetinib in various contexts. Note that these values can vary depending on the specific assay conditions and cell line used.
Table 1: Trametinib Potency
| Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| Cell-Free Kinase Assay | MEK1 | 0.92 nM | [15][16] |
| Cell-Free Kinase Assay | MEK2 | 1.8 nM | [15][16] |
| Cell Proliferation | HT-29 (colorectal cancer) | 0.48 nM | [15] |
| Cell Proliferation | COLO205 (colorectal cancer) | 0.52 nM | [15] |
| ERK1/2 Inhibition | Endothelial Cells | 1.3 nM | [7] |
Table 2: Selumetinib Potency
| Assay Type | Target/Cell Line | IC50/EC50 | Reference |
| Cell-Free Kinase Assay | MEK1 | 14 nM | [9][17] |
| Cell-Free Kinase Assay | MEK2 | 530 nM (Kd) | [17] |
| ERK1/2 Phosphorylation | Malme-3M cells | 10.3 nM | [9] |
| Cell Viability | MDA-MB-231 (breast cancer) | 8.6 µM | [9] |
| Cell Viability | SUM149 (breast cancer) | 10 µM | [9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK Phosphorylation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of the MEK inhibitor or vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop the blot using an ECL substrate and image the chemiluminescence.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Protocol 2: Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the MEK inhibitor or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions.[18]
-
Incubation and Measurement: Incubate for the recommended time to allow for color development. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a percentage of cell viability versus inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by MEK inhibitors.
Caption: Experimental workflow for assessing MEK inhibition via Western blot for p-ERK.
Caption: A logical workflow for troubleshooting lack of MEK inhibitor effect in experiments.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trametinib | Cell Signaling Technology [cellsignal.com]
- 8. Probe Trametinib | Chemical Probes Portal [chemicalprobes.org]
- 9. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specificity of Phosphorylation Responses to Mitogen Activated Protein (MAP) Kinase Pathway Inhibitors in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. heart.bmj.com [heart.bmj.com]
- 15. selleckchem.com [selleckchem.com]
- 16. rndsystems.com [rndsystems.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Inhibition of YAP Sensitizes the Selumetinib Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]
MEK-IN-4 serum protein binding interference
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential serum protein binding interference when working with the MEK inhibitor, MEK-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is serum protein binding and why is it important for this compound's activity?
A1: Serum protein binding is the reversible association of a drug or compound, such as this compound, with proteins in the blood plasma.[1][2] The efficacy of a drug can be significantly affected by the degree to which it binds to these proteins.[1] Only the unbound, or "free," fraction of the drug is pharmacologically active and able to diffuse across cell membranes to reach its target, in this case, the MEK protein.[1] The bound fraction acts as a reservoir, which can influence the drug's half-life and distribution.[1] Therefore, understanding the serum protein binding characteristics of this compound is crucial for interpreting in vitro and in vivo experimental results.
Q2: To which proteins in the serum is this compound likely to bind?
Q3: How can serum in my cell culture media affect my experiments with this compound?
A3: The presence of serum, commonly fetal bovine serum (FBS), in cell culture media can lead to significant binding of this compound.[3] This reduces the free concentration of the inhibitor available to the cells, potentially leading to an underestimation of its potency (a higher apparent IC50 value).[3][4] It is important to consider this, as a compound that is highly protein-bound in plasma could still be significantly bound in media containing 5-10% FBS.[3]
Q4: What are the potential consequences of high serum protein binding of this compound in vivo?
A4: High serum protein binding can have several consequences in vivo. It can lead to a lower volume of distribution, meaning less of the compound partitions into tissues.[5] It can also affect the drug's clearance rate.[1][5] While a high degree of binding might suggest a longer duration of action, it's the unbound fraction that is available for metabolism and excretion.[1] Drug-drug interactions can also occur if two highly protein-bound drugs compete for the same binding sites on plasma proteins.[1]
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected activity of this compound in cell-based assays.
-
Possible Cause: Interference from serum proteins in the culture medium.
-
Troubleshooting Steps:
-
Quantify the free fraction: Determine the extent of this compound binding to the specific type and concentration of serum used in your assays. (See Experimental Protocols section).
-
Reduce serum concentration: If experimentally feasible, perform assays in reduced-serum or serum-free media. Note that this can affect cell health and signaling.
-
Use a correction factor: Based on the measured protein binding, calculate the free concentration of this compound and report potency values based on this corrected concentration.[4]
-
Consider off-target effects: Some MEK inhibitors have been reported to have off-target effects that are independent of their action on the MEK/ERK pathway.[6][7][8] These could contribute to unexpected cellular responses.
-
Issue 2: Discrepancy between in vitro and in vivo efficacy of this compound.
-
Possible Cause: High degree of plasma protein binding in the in vivo model, leading to a lower free fraction of the drug at the target site.
-
Troubleshooting Steps:
-
Measure plasma protein binding: Determine the percentage of this compound bound to plasma from the animal model being used. Different species can have different levels of plasma proteins, leading to variations in binding.[3]
-
Pharmacokinetic (PK) modeling: Incorporate the plasma protein binding data into PK models to better predict the free drug concentration at the tumor site.[9][10]
-
Dose adjustment: The in vivo dosage may need to be adjusted to achieve a therapeutic concentration of the unbound drug.
-
Quantitative Data Summary
Since specific quantitative data for this compound is not publicly available, the following table provides a general overview of serum protein binding for different classes of drugs. This is for illustrative purposes to highlight the wide range of binding that can be observed.
| Drug Class | Example Drug | Plasma Protein Binding (%) | Primary Binding Protein |
| Anticoagulant | Warfarin | >99% | Albumin |
| NSAID | Ibuprofen | >99% | Albumin |
| Benzodiazepine | Diazepam | ~98% | Albumin |
| Antibiotic | Ceftriaxone | 85-95% | Albumin |
| Antibiotic | Ertapenem | ~95% | Albumin |
Note: This table is for general reference. The actual protein binding of this compound needs to be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Serum Protein Binding by Equilibrium Dialysis
This method is considered a gold standard for measuring the unbound fraction of a drug in plasma or serum.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable dialysis membrane (with a molecular weight cut-off appropriate to retain plasma proteins but allow free drug to pass)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Control plasma or serum (from the relevant species)
-
This compound stock solution
-
LC-MS/MS or other suitable analytical method for drug quantification
Procedure:
-
Prepare a solution of this compound in control plasma at the desired concentration.
-
Set up the dialysis cells according to the manufacturer's instructions. Load the plasma sample containing this compound into one chamber and an equal volume of PBS into the other chamber.
-
Incubate the dialysis cells at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours, this needs to be optimized).
-
After incubation, collect samples from both the plasma and the buffer chambers.
-
Analyze the concentration of this compound in both samples using a validated analytical method.
-
Calculate the fraction unbound (fu) using the following formula:
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
-
The percentage bound is then calculated as (1 - fu) * 100.
Visualizations
Signaling Pathway: The RAS-RAF-MEK-ERK Cascade
The diagram below illustrates the central role of MEK in the MAPK signaling pathway, which is the target of this compound.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting this compound Activity
This workflow provides a logical sequence of steps to investigate unexpected results with this compound.
Caption: A workflow for troubleshooting unexpected experimental outcomes with this compound.
Logical Relationship: Free vs. Bound Drug Equilibrium
This diagram illustrates the equilibrium between the protein-bound and unbound fractions of this compound and their respective roles.
Caption: The dynamic equilibrium between bound and unbound this compound in circulation.
References
- 1. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 2. zenodo.org [zenodo.org]
- 3. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of protein binding on the pharmacological activity of highly bound antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
MEK-IN-4 washout and recovery experiments
Welcome to the technical support center for MEK-IN-4, a potent and selective inhibitor of MEK1 and MEK2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting washout and recovery experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] By binding to a unique pocket near the ATP-binding site of the MEK enzymes, this compound induces a conformational change that locks the kinase in an inactive state.[2] This prevents the phosphorylation and subsequent activation of the downstream effector proteins, ERK1 and ERK2 (also known as p42/44 MAPK), thereby inhibiting the entire signaling pathway that is often hyperactivated in various cancers.[3][4][5]
Q2: What are the typical applications of this compound in research?
A2: this compound is primarily used in cancer research to study the effects of inhibiting the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[1][2] It is a valuable tool for investigating cancers with mutations in upstream components of this pathway, such as BRAF and RAS.[2][6] Washout and recovery experiments using this compound are designed to understand the reversibility of its inhibitory effects, the dynamics of signaling pathway reactivation, and the potential for acquired resistance.[7][8][9]
Q3: Are there known off-target effects for MEK inhibitors that I should be aware of?
A3: While this compound is designed for high selectivity, some MEK inhibitors have been reported to have off-target effects. For instance, older generation inhibitors like PD98059 and U0126 have been shown to interfere with calcium homeostasis and mitochondrial respiration in a manner independent of their MEK inhibition.[10][11][12] It is crucial to interpret results cautiously and consider appropriate controls to distinguish between on-target and potential off-target effects. Newer generations of MEK inhibitors, like PD0325901, have shown fewer off-target effects concerning calcium signaling.[11][12]
Troubleshooting Guide for Washout and Recovery Experiments
Problem 1: Incomplete washout of this compound leading to persistent ERK phosphorylation inhibition.
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Possible Cause: The washout period may be insufficient for the complete clearance of the inhibitor from the cells or system. The half-life of the compound in your specific experimental setup might be longer than anticipated.
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Solution:
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Extend the Washout Duration: Increase the duration of the washout period. A general recommendation is to washout for a period equivalent to at least 5-10 half-lives of the inhibitor. While the specific half-life of this compound in your cell line needs to be determined empirically, some MEK inhibitors like selumetinib have a half-life of 5-8 hours, suggesting a washout of 48-72 hours could be a starting point.[13] Trametinib has a much longer half-life of up to 11 days in humans, highlighting the variability between inhibitors.[14]
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Increase Wash Steps: Increase the number and volume of washes with fresh, inhibitor-free medium.
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Optimize Wash Buffer: Ensure the wash buffer is compatible with your cells and does not interfere with their viability or signaling. Standard cell culture medium is typically sufficient.
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Verification: Perform a time-course experiment to empirically determine the optimal washout time for your specific cell line and this compound concentration.
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Problem 2: Delayed or incomplete recovery of p-ERK signaling after this compound washout.
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Possible Cause:
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Prolonged treatment with the MEK inhibitor may have led to adaptive changes in the signaling network.
-
The cells may have entered a state of senescence or growth arrest from which they recover slowly.[7]
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The concentration of this compound used might have been cytotoxic, leading to a reduced population of viable, responsive cells.
-
-
Solution:
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Optimize Inhibitor Concentration and Treatment Duration: Use the lowest effective concentration of this compound and the shortest treatment duration necessary to achieve the desired level of MEK/ERK inhibition.
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Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) before and after the washout to ensure the health of the cell population.
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Stimulate the Pathway: After the washout period, stimulate the cells with a known activator of the MAPK pathway (e.g., growth factors like EGF or FGF, or phorbol esters like PMA) to actively promote p-ERK recovery.
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Monitor Downstream Markers: In addition to p-ERK, analyze the expression of downstream targets like cyclin D1 or p27 to assess the functional recovery of the pathway.[8]
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Problem 3: Hyperactivation or "rebound" of p-ERK signaling upon this compound washout.
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Possible Cause: Inhibition of MEK1/2 can lead to the relief of negative feedback loops that normally suppress upstream signaling components like RAF kinases.[2][3] Upon inhibitor removal, this can result in a transient hyperactivation of the pathway.
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Solution:
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Detailed Time-Course Analysis: Perform a high-resolution time-course experiment immediately following washout (e.g., 0, 15, 30, 60, 120 minutes) to capture the dynamics of the p-ERK rebound.
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Analyze Upstream Components: If possible, measure the activity or phosphorylation status of upstream kinases like c-Raf to confirm the mechanism of rebound.
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Consider Intermittent Dosing: In some contexts, intermittent dosing schedules have been explored to manage the effects of pathway reactivation.[13][15]
-
Experimental Protocols
Protocol 1: Standard this compound Washout and Recovery Assay
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of the experiment.
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This compound Treatment: Treat cells with the desired concentration of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
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Washout Procedure:
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Aspirate the medium containing this compound.
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Wash the cells three times with pre-warmed, sterile phosphate-buffered saline (PBS).
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Add fresh, pre-warmed cell culture medium without the inhibitor.
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Recovery Period: Incubate the cells for various time points post-washout (e.g., 0, 1, 4, 8, 24, 48 hours).
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Cell Lysis and Protein Quantification: At each time point, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
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Western Blot Analysis:
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Probe the membrane with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
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Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
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Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Data Presentation
Table 1: Representative Time Course of p-ERK Recovery Post-Washout
| Time Post-Washout (hours) | Normalized p-ERK Level (Fold Change vs. Vehicle) |
| 0 (No Washout) | 0.1 |
| 1 | 0.8 |
| 4 | 1.5 |
| 8 | 1.2 |
| 24 | 1.0 |
| 48 | 1.0 |
Note: This is example data and actual results will vary depending on the cell line, this compound concentration, and treatment duration.
Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. scbt.com [scbt.com]
- 2. news-medical.net [news-medical.net]
- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ERK inhibition overcomes acquired resistance to MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recovery of phospho-ERK activity allows melanoma cells to escape from BRAF inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recovery of phospho-ERK activity allows melanoma cells to escape from BRAF inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intermittent MEK inhibition for the treatment of metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Continuous versus intermittent BRAF and MEK inhibition in patients with BRAF mutated melanoma: a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting MEK pathway rebound after MEK-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MEK-IN-4. As specific data for this compound is limited, this guide is based on the established principles of MEK1/2 inhibitors. Researchers should consider this general guidance and may need to optimize protocols for their specific experimental context.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with MEK inhibitors, focusing on the phenomenon of MEK pathway rebound.
| Issue | Potential Cause | Recommended Action |
| No or weak inhibition of ERK phosphorylation (pERK) after this compound treatment. | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit MEK in your cell line. 2. Incorrect Treatment Duration: The time point of analysis may be too early or too late to observe maximal inhibition. 3. Inhibitor Degradation: Improper storage or handling of this compound may have led to its degradation. 4. High Basal Pathway Activity: The cell line may have very high basal MEK/ERK signaling, requiring a higher inhibitor concentration. | 1. Perform a Dose-Response Experiment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal dose for pERK inhibition. 2. Conduct a Time-Course Experiment: Analyze pERK levels at various time points after treatment (e.g., 1, 4, 8, 24 hours) to identify the window of maximal inhibition. 3. Ensure Proper Inhibitor Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store the stock solution as recommended by the manufacturer. 4. Serum Starvation: To reduce basal ERK phosphorylation, consider serum-starving the cells for 12-24 hours before inhibitor treatment.[1] |
| Rebound of pERK levels after initial inhibition. | 1. Feedback Reactivation: Inhibition of MEK can relieve negative feedback loops, leading to the reactivation of upstream components like RAF.[2] 2. Activation of Bypass Pathways: Cells may activate parallel signaling pathways, such as the PI3K/AKT pathway, to overcome MEK inhibition.[3][4] 3. Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs can drive signaling to reactivate the MEK/ERK pathway.[3][5] | 1. Combination Therapy: Consider co-treating with an inhibitor of an upstream activator (e.g., a RAF inhibitor) or a downstream effector (e.g., an ERK inhibitor) to achieve a more sustained pathway blockade.[4][6] 2. Investigate Parallel Pathways: Assess the activation status of other survival pathways (e.g., by Western blotting for pAKT) to identify potential bypass mechanisms. 3. Profile RTK Expression: Analyze the expression and phosphorylation of common RTKs to determine if they are upregulated in response to this compound treatment. |
| Acquired resistance to this compound after prolonged treatment. | 1. Mutations in MEK: Acquired mutations in the MEK protein can prevent the inhibitor from binding effectively.[6] 2. Amplification of Upstream Oncogenes: Increased copy number of genes like BRAF or KRAS can drive pathway reactivation.[6] 3. Phenotypic Changes: Cells may undergo processes like the epithelial-mesenchymal transition (EMT) which can confer resistance. | 1. Sequence MEK Gene: If resistance develops, sequence the MEK1 and MEK2 genes to check for known resistance mutations. 2. Genomic Analysis: Use techniques like FISH or qPCR to assess the copy number of key oncogenes in the pathway. 3. Explore Alternative Inhibitors: Test inhibitors that target other nodes in the MAPK pathway or parallel pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MEK inhibitors?
A1: MEK inhibitors are typically allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2.[1] This binding locks MEK in an inactive conformation, preventing it from phosphorylating its only known substrates, ERK1 and ERK2.[1][7]
Q2: Why do I see a rebound in ERK phosphorylation after an initial decrease with this compound?
A2: The rebound in ERK phosphorylation is a common adaptive response to MEK inhibition.[8] The MAPK pathway is regulated by complex feedback loops.[2] When MEK is inhibited, the downstream negative feedback from ERK to upstream components like RAF is relieved. This can lead to increased RAF activity and subsequent reactivation of MEK and ERK signaling.[2]
Q3: What are the common mechanisms of resistance to MEK inhibitors?
A3: Resistance to MEK inhibitors can be broadly categorized as either MEK/ERK-dependent or MEK/ERK-independent.[5]
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MEK/ERK-dependent mechanisms often involve the reactivation of the MAPK pathway through mutations in MEK that prevent inhibitor binding, or amplification of upstream activators like BRAF or RAS.[5][6]
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MEK/ERK-independent mechanisms involve the activation of parallel survival pathways, such as the PI3K/AKT/mTOR pathway, or the upregulation of receptor tyrosine kinases (RTKs) that can bypass the need for MEK signaling.[3][4][5]
Q4: How can I overcome MEK inhibitor resistance in my experiments?
A4: A common strategy to overcome or delay resistance is the use of combination therapies.[6] Co-targeting different nodes of the MAPK pathway (e.g., with RAF and MEK inhibitors, or MEK and ERK inhibitors) can lead to a more profound and durable pathway inhibition.[4][6] Alternatively, combining MEK inhibitors with inhibitors of parallel pathways (e.g., PI3K inhibitors) has also shown promise.[4]
Experimental Protocols
Western Blot for Phospho-ERK (pERK) and Total ERK
This protocol outlines the steps for detecting pERK and total ERK levels in cell lysates by Western blot, a key method for assessing MEK inhibitor efficacy.
1. Cell Lysis
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Culture and treat cells with this compound as required.
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant (cell lysate).
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Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer
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Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
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Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
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Run the gel to separate proteins by size.
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Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[1] (Typical dilution: 1:1000 - 1:2000).
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Wash the membrane three times with TBST for 5-10 minutes each.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. (Typical dilution: 1:5000 - 1:10,000).
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Wash the membrane three times with TBST for 5-10 minutes each.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Stripping and Re-probing for Total ERK
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After detecting pERK, the membrane can be stripped to remove the antibodies.
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Incubate the membrane in a stripping buffer.
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Wash the membrane thoroughly with TBST.
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Re-block the membrane.
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Incubate with a primary antibody against total ERK1/2.
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Repeat the secondary antibody and detection steps as above.
5. Data Analysis
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Quantify the band intensities using densitometry software.
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Normalize the pERK signal to the total ERK signal for each sample.
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
Caption: Mechanisms of MEK pathway rebound after inhibitor treatment.
Caption: A workflow for troubleshooting MEK pathway rebound.
References
- 1. news-medical.net [news-medical.net]
- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dynamic Reprogramming of the Kinome In Response to Targeted MEK Inhibition In Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
MEK-IN-4 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for MEK-IN-4, a potent and selective MEK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as MEK Inhibitor I) is a small molecule inhibitor that targets MEK1 and MEK2, which are dual-specificity protein kinases in the MAPK/ERK signaling pathway.[1] By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that is often implicated in cell proliferation, differentiation, and survival.[2][3] This makes it a valuable tool for studying the role of the MAPK/ERK pathway in various cellular processes and a potential therapeutic agent in diseases like cancer.[4]
Q2: What are the primary solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. Quantitative solubility data indicates its solubility is approximately 10 mg/mL in DMSO and 50 mg/mL in Methanol.[5][6] It has limited solubility in aqueous solutions.[7]
Q3: My this compound is precipitating in my cell culture medium. What are the common causes?
A3: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue.[8] Key potential causes include:
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Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to crash out of solution.[8]
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Exceeding Solubility Limit: The final concentration of this compound in the medium may be higher than its aqueous solubility.
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pH of the Media: The pH of the culture medium can affect the charge and solubility of the compound.[1]
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Interactions with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[9]
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Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect solubility.[9]
Q4: How should I store this compound stock solutions?
A4: For long-term storage, this compound powder should be stored at -20°C. Once dissolved in a solvent like DMSO, it is recommended to store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
This guide provides step-by-step solutions to common issues encountered when working with this compound.
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in DMSO or Methanol. | Incomplete dissolution due to insufficient mixing or concentration exceeding solubility limit. | 1. Vortex the solution for several minutes.2. Gently warm the solution in a 37°C water bath for 10-30 minutes.[10]3. Use sonication to aid dissolution.[1]4. Ensure you are not exceeding the known solubility limits (see Data Presentation section). |
| Precipitate forms immediately upon adding DMSO stock to cell culture media. | "Solvent shock" due to rapid change in polarity.[8] | 1. Perform a stepwise dilution: First, dilute the DMSO stock into a small volume of pre-warmed (37°C) serum-free media or PBS, mix gently, and then add this intermediate dilution to the final volume of complete media.[9]2. Slowly add the stock solution to the media while gently vortexing or swirling the tube.[10] |
| Precipitate forms over time during incubation. | The compound's concentration is near its solubility limit in the media, or the compound is unstable under the culture conditions. | 1. Lower the final concentration of this compound in your experiment.2. Reduce the final DMSO concentration to less than 0.5% (ideally ≤ 0.1%) to minimize its effect on solubility and cell health.[4]3. If using serum-free media, consider if the experimental design allows for the addition of a small amount of serum, as proteins can help solubilize hydrophobic compounds. |
| Inconsistent experimental results. | Inaccurate concentration of soluble this compound due to precipitation. | 1. Visually inspect the media for any signs of precipitation (cloudiness, particles) before adding it to cells.2. For a more quantitative assessment, you can centrifuge the prepared media and measure the absorbance of the supernatant at a wavelength where the compound absorbs to estimate the concentration of the soluble fraction. |
Data Presentation
Table 1: Quantitative Solubility Data for this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL (10.0 g/L) | [5] |
| Methanol | ~50 mg/mL (50.0 g/L) | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
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This compound powder (Molecular Weight: 374.46 g/mol )
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Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Water bath or sonicator (optional)
Procedure:
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Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.74 mg of this compound (10 mmol/L * 1 L/1000 mL * 374.46 g/mol * 1000 mg/g * 1 mL).
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Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.
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Add solvent: Add the calculated volume of sterile DMSO to the vial.
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Dissolve the compound: Vortex the solution vigorously. If the compound does not fully dissolve, you can gently warm the vial in a 37°C water bath for 10-15 minutes or use a bath sonicator.[1][10]
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Visually inspect: Ensure that the solution is clear and free of any visible particles.
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Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium to prepare final working concentrations, minimizing the risk of precipitation.
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) complete cell culture medium
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Sterile conical tubes or microcentrifuge tubes
Procedure (Example for preparing a 10 µM final concentration):
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Intermediate Dilution (Optional but Recommended): To minimize "solvent shock," it is advisable to perform an intermediate dilution.
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Prepare a 100X intermediate stock (1 mM) by diluting the 10 mM stock 1:10 in sterile DMSO or serum-free medium. For example, add 5 µL of the 10 mM stock to 45 µL of DMSO or serum-free medium.
-
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Final Dilution:
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Add the appropriate volume of the stock or intermediate stock solution to your pre-warmed complete cell culture medium. To achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of medium).
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It is recommended to add the stock solution to the medium dropwise while gently swirling the tube to ensure rapid and even mixing.[9]
-
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Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[4] Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
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Visual Inspection: Before adding the final working solution to your cells, visually inspect it for any signs of precipitation.
Mandatory Visualizations
Caption: The MAPK/ERK Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. MEK Inhibitor I The MEK Inhibitor I, also referenced under CAS 297744-42-4, controls the biological activity of MEK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 297744-42-4 [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. mek Search Results - Taiwan [merckmillipore.com]
- 6. Development of a physiologically based pharmacokinetic model for methyl ethyl ketone in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivochem.net [invivochem.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. emulatebio.com [emulatebio.com]
MEK-IN-4 and unexpected phenotypic changes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MEK-IN-4, a novel and selective inhibitor of MEK4. Our goal is to help you navigate unexpected phenotypic changes and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 4 (MEK4, also known as MAP2K4). It binds to the MEK4 enzyme, preventing its phosphorylation and subsequent activation of downstream kinases, primarily JNK.[1][2] This leads to the inhibition of the MEK4 signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.[1]
Q2: What are "off-target" effects, and could they be responsible for the unexpected phenotypes I'm observing?
A2: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its designated target.[3][4] These interactions can lead to unforeseen phenotypic changes, cellular toxicity, or misleading experimental outcomes.[3] While this compound is designed for high selectivity, it is crucial to consider off-target effects as a potential cause for unexpected results.
Q3: What are the known and potential phenotypic changes associated with MEK4 inhibition?
A3: Inhibition of the MEK4 pathway can lead to reduced cell proliferation and induction of apoptosis in susceptible cancer cell lines, particularly in pancreatic and prostate cancers.[2] However, due to crosstalk between signaling pathways, inhibition of MEK4 can sometimes lead to the activation of other pathways, such as the MEK1/2-ERK1/2 pathway, which could result in unexpected cell survival or proliferation signals.[2]
Q4: At what concentration should I use this compound in my cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 value for your specific system.[3] As a starting point, concentrations ranging from 100 nM to 10 µM are often used for in vitro studies of small molecule inhibitors.[5] It is crucial to use the lowest concentration that elicits the desired on-target effect to minimize the risk of off-target activities.[3]
Troubleshooting Unexpected Phenotypic Changes
Issue 1: Observed phenotype is inconsistent with known MEK4 function (e.g., increased proliferation instead of expected decrease).
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | 1. Validate with a structurally distinct MEK4 inhibitor: Treat cells with a different, well-characterized MEK4 inhibitor.[3] 2. Perform a dose-response analysis: Compare the concentration of this compound required to produce the unexpected phenotype with its IC50 for MEK4 inhibition. A significant discrepancy may suggest an off-target effect.[4] 3. Conduct a rescue experiment: If possible, overexpress a constitutively active form of a downstream effector of MEK4 (e.g., JNK). | If the phenotype is not replicated with the alternative inhibitor, it is likely an off-target effect of this compound.[4] If the phenotype is not rescued by overexpressing the downstream target, it suggests the involvement of other pathways.[4] |
| Signaling Pathway Crosstalk | 1. Analyze related signaling pathways: Use western blotting to examine the phosphorylation status of key proteins in related pathways, such as the MEK1/2-ERK1/2 pathway.[2] | Inhibition of MEK4 may lead to compensatory activation of the MEK1/2 pathway, which could explain increased proliferation.[2] |
| Experimental Artifact | 1. Review and optimize experimental protocols: Ensure all controls are included and that the observed phenotype is consistent and reproducible.[4] | Consistent results with appropriate controls will help validate the observed phenotype.[4] |
Issue 2: High levels of cytotoxicity observed at concentrations required for MEK4 inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Toxicity | 1. Lower the inhibitor concentration: Determine the minimal concentration of this compound required for on-target inhibition and use concentrations at or slightly above the IC50.[3] 2. Counter-screen with a cell line lacking MEK4 expression: If a suitable cell line is available, assess the cytotoxicity of this compound. | If toxicity persists in a cell line without the intended target, it is likely due to off-target effects.[4] |
| On-Target Toxicity | 1. Assess the importance of MEK4 in your cell line: MEK4 may play a critical role in the survival of your specific cell model. | If MEK4 is essential for cell survival, on-target inhibition will inherently lead to cytotoxicity. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) |
| MEK4 | 15 |
| MEK1 | > 10,000 |
| MEK2 | > 10,000 |
| p38α | > 10,000 |
| JNK1 | > 10,000 |
Table 2: Cellular Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | p-JNK Inhibition (IC50, nM) | Anti-proliferative Activity (GI50, µM) |
| PANC-1 | 50 | 1.2 |
| MiaPaCa-2 | 75 | 2.5 |
Experimental Protocols
Protocol 1: Western Blotting for MEK Pathway Analysis
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-MEK4, MEK4, p-JNK, JNK, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
-
Compound Treatment:
-
The next day, treat cells with a serial dilution of this compound or vehicle control.
-
-
Incubation:
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to solubilize the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Simplified MEK4 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypic changes with this compound.
References
Technical Support Center: MEK-IN-4 In Vivo Studies
Disclaimer: No specific long-term in vivo toxicity data for a compound designated "MEK-IN-4" is publicly available. This resource provides general guidance based on the known class-effects of MEK inhibitors. Researchers using this compound should conduct thorough, compound-specific toxicology studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues during in vivo experiments with the novel MEK inhibitor, this compound. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term in vivo treatment with this compound, based on the known adverse effects of the MEK inhibitor class.
Issue 1: Dermatological Adverse Events
-
Observed Problem: Animals exhibiting skin rash (e.g., papulopustular rash), hyperkeratosis, or alopecia.
-
Potential Cause: Inhibition of the MAPK pathway in keratinocytes can disrupt normal skin homeostasis. This is a common on-target effect of MEK inhibitors.[1][2][3]
-
Troubleshooting Steps:
-
Dose Modification: Consider a dose reduction or intermittent dosing schedule. Studies in mice have suggested that intermittent dosing may reduce toxicity without compromising efficacy.[3]
-
Supportive Care: Consult with veterinary staff about topical emollients or other supportive care to manage skin irritation.
-
Histopathological Analysis: At the study endpoint, ensure thorough histopathological examination of the skin to characterize the nature and severity of the lesions.
-
Issue 2: Ocular Abnormalities
-
Observed Problem: Animals showing signs of visual impairment, such as bumping into objects, or observable changes in the eyes (e.g., cloudiness).
-
Potential Cause: MEK inhibitors are known to cause ocular toxicities, including retinopathy (e.g., central serous retinopathy) and, less commonly, retinal vein occlusion.[3][4][5][6][7]
-
Troubleshooting Steps:
-
Ophthalmological Examination: Conduct baseline and periodic ophthalmological examinations throughout the study.[3][7]
-
Dose Interruption/Reduction: If significant ocular changes are observed, a temporary cessation of treatment followed by re-initiation at a lower dose may be necessary.[3]
-
Imaging: Consider advanced imaging techniques like optical coherence tomography (OCT) for detailed assessment of retinal changes.
-
Issue 3: Gastrointestinal Distress
-
Observed Problem: Animals experiencing diarrhea, weight loss, or reduced food intake.
-
Potential Cause: MEK inhibitors can affect the gastrointestinal tract, leading to diarrhea and nausea.[1][2][3][4]
-
Troubleshooting Steps:
-
Supportive Care: Ensure adequate hydration and nutritional support. Anti-diarrheal agents may be considered after veterinary consultation.
-
Dose Adjustment: Evaluate if a dose reduction alleviates the symptoms while maintaining the desired therapeutic effect.
-
Monitor for Dehydration: Closely monitor animals for signs of dehydration and administer fluids as necessary.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the mechanism of action of MEK inhibitors like this compound?
-
Q2: What are the expected on-target toxicities of long-term MEK inhibition in vivo?
-
A2: On-target toxicities are those that result from the intended mechanism of action of the drug. For MEK inhibitors, these are primarily due to the inhibition of the MAPK pathway in normal tissues. Common on-target toxicities include dermatological (rash), ocular, and gastrointestinal side effects.[1][2][3][4][5]
-
Specific Experimental Concerns
-
Q3: We are observing significant inter-animal variability in the side effect profile. What could be the cause?
-
A3: Inter-animal variability can be due to a number of factors, including differences in drug metabolism, underlying health status of the animals, and subtle variations in experimental procedures. It is crucial to ensure consistent dosing and housing conditions.
-
-
Q4: How should we establish a maximum tolerated dose (MTD) for a long-term study with this compound?
-
A4: An initial dose-range finding study with a small number of animals is recommended. This should be followed by a more extensive MTD study where animals are treated for a longer duration (e.g., 2-4 weeks) to identify a dose that does not cause severe or life-threatening toxicities.
-
Data Presentation
Table 1: Common Class-Wide Side Effects of MEK Inhibitors in In Vivo Studies
| Toxicity Class | Specific Manifestations | Reported Incidence in Clinical Trials | Management Strategies |
| Dermatological | Papulopustular rash, pruritus, dry skin, alopecia | High (often >50%)[1][3] | Dose reduction/interruption, topical treatments |
| Ocular | Blurred vision, central serous retinopathy, retinal vein occlusion | Common (retinopathy can be high)[3][5][6] | Baseline and follow-up eye exams, dose modification |
| Gastrointestinal | Diarrhea, nausea, vomiting | Common (diarrhea ~43%)[3] | Supportive care, anti-diarrheals, dose adjustment |
| General | Fatigue, peripheral edema | Common (fatigue ~4%, edema ~26%)[3][4] | Monitoring, supportive care |
| Cardiovascular | Decreased left ventricular ejection fraction, hypertension | Less common but serious[4] | Cardiac monitoring (e.g., echocardiograms) |
| Musculoskeletal | Creatine phosphokinase (CPK) elevation | Can be high in some patients[3][4] | Monitoring of CPK levels |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment
-
Animal Model: Select a relevant rodent model (e.g., mice or rats).
-
Dose Formulation: Prepare the this compound formulation and a vehicle control.
-
Dose Administration: Administer the compound and vehicle via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, grooming), body weight, and food/water consumption.
-
Weekly: Perform detailed clinical examinations.
-
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and specified time points for analysis of complete blood counts and serum chemistry panels.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs and any observed lesions for histopathological evaluation.
Mandatory Visualizations
References
- 1. BRAF, MEK and KIT inhibitors for melanoma: adverse events and their management - Livingstone - Chinese Clinical Oncology [cco.amegroups.org]
- 2. cancercenter.com [cancercenter.com]
- 3. news-medical.net [news-medical.net]
- 4. targetedonc.com [targetedonc.com]
- 5. MEK inhibitors: a new class of chemotherapeutic agents with ocular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ocular Effects of MEK Inhibitor Therapy: Literature Review, Clinical Presentation, and Best Practices for Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MEK-IN-4 and Trametinib: Evaluating Efficacy in Oncology Research
In the landscape of targeted cancer therapy, inhibitors of the Mitogen-activated protein kinase (MEK) pathway have emerged as a critical class of drugs. This guide provides a comparative overview of two such inhibitors: MEK-IN-4 and the well-established drug, trametinib. The focus is on presenting available efficacy data, experimental methodologies, and the underlying signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Overview of this compound and Trametinib
Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, the direct upstream kinases of ERK1 and ERK2 in the MAPK/ERK signaling pathway.[1] It is an FDA-approved medication for the treatment of various cancers, particularly melanoma with BRAF mutations, often used in combination with BRAF inhibitors.[2]
This compound is described as a MEK inhibitor with potential applications in inflammatory disorders and cancer.[3] Information regarding this compound is primarily derived from the patent "Amino-thio-acrylonitriles as mek inhibitors" (WO2000056706A1).[3] However, a thorough review of this patent and publicly available scientific literature reveals a lack of specific quantitative efficacy data for a compound explicitly identified as this compound. Therefore, a direct data-driven comparison of the efficacy of this compound and trametinib is not feasible at this time.
This guide will proceed to present the comprehensive preclinical efficacy data available for trametinib, alongside the general experimental protocols used to generate such data. This information can serve as a benchmark for the evaluation of novel MEK inhibitors like this compound, should data become available in the future.
The MAPK/ERK Signaling Pathway and MEK Inhibition
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.[2] Dysregulation of this pathway is a common driver of oncogenesis. MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate the downstream effector kinases ERK1 and ERK2. Trametinib and other MEK inhibitors are designed to block this phosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Quantitative Efficacy Data for Trametinib
The following tables summarize the in vitro and in vivo efficacy of trametinib from preclinical studies.
In Vitro Efficacy of Trametinib
| Target | Assay Type | IC50 (nM) | Reference |
| MEK1 | Cell-free kinase assay | 0.92 | [1] |
| MEK2 | Cell-free kinase assay | 1.8 | [1] |
Table 1: In vitro inhibitory activity of trametinib against MEK1 and MEK2 kinases.
| Cell Line | Cancer Type | BRAF/KRAS Status | IC50 (nM) | Reference |
| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 | [1] |
| COLO205 | Colorectal Cancer | BRAF V600E | 0.52 | [1] |
| Various KRAS mutant cell lines | Colorectal Cancer | KRAS mutant | 2.2 - 174 | [1] |
| COLO320 DM | Colorectal Cancer | BRAF/KRAS wild-type | >10,000 | [1] |
| Various BRAF mutant cell lines | Melanoma | BRAF mutant | 0.3 - 0.85 | [2] |
| Various NRAS mutant cell lines | Melanoma | NRAS mutant | 0.36 - 0.63 | [2] |
| Various wild-type cell lines | Melanoma | BRAF/NRAS wild-type | 0.31 - 10 | [2] |
Table 2: In vitro anti-proliferative activity of trametinib in various cancer cell lines.
In Vivo Efficacy of Trametinib
| Xenograft Model | Cancer Type | Treatment and Dosage | Outcome | Reference |
| HT-29 | Colorectal Cancer | 0.3 or 1 mg/kg, orally, once daily for 14 days | Effective inhibition of tumor growth; 1 mg/kg almost completely blocked tumor increase. | [4] |
| COLO205 | Colorectal Cancer | 0.3 or 1 mg/kg, orally, once daily for 14 days | Tumor regression observed even at 0.3 mg/kg; complete regression in 4 out of 6 mice at 1 mg/kg. | [4] |
| KRAS-mutant CRC PDX | Colorectal Cancer | In combination with cetuximab | Induced stable disease or partial response in 74% of models. | [5] |
| SW620, HCT116, LS174T | Colorectal Cancer | In combination with dasatinib | Greater suppression of tumor growth than dasatinib alone, but not significantly different from trametinib alone. | [6] |
Table 3: In vivo anti-tumor efficacy of trametinib in xenograft models.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of MEK inhibitors.
In Vitro MEK Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of MEK1 and MEK2.
Protocol Details:
-
Reagent Preparation: Recombinant active MEK1 or MEK2, inactive ERK2 substrate, ATP, and the test compound (e.g., trametinib) are prepared in an appropriate assay buffer.
-
Incubation: The MEK enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the ERK2 substrate and ATP.
-
Detection: After a set incubation period, the amount of phosphorylated ERK2 is quantified using methods such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated.[7]
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.[8][9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[8][9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[10]
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated control cells, and an IC50 value for cell growth inhibition is calculated.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
Protocol Details:
-
Cell Implantation: Human cancer cells (e.g., HT-29, COLO205) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[11][12]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound is administered (e.g., orally) at various doses for a defined period.[4]
-
Tumor Measurement: Tumor volume is measured regularly using calipers throughout the study.[12]
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or at a pre-defined time point.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[12]
Conclusion
Trametinib is a well-characterized MEK inhibitor with demonstrated potent in vitro and in vivo efficacy against various cancer models, particularly those with BRAF and RAS mutations.[1][2][4] In contrast, this compound remains an investigational compound with no publicly available preclinical or clinical efficacy data to allow for a direct comparison with trametinib. The information and protocols provided in this guide for trametinib can serve as a valuable resource for the cancer research community and provide a framework for the evaluation of new MEK inhibitors as they emerge. Further studies are required to elucidate the therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2362380A1 - Amino-thio-acrylonitriles as mek inhibitors - Google Patents [patents.google.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Lasting response by vertical inhibition with cetuximab and trametinib in KRAS-mutated colorectal cancer patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining MEK and SRC inhibitors for treatment of colorectal cancer demonstrate increased efficacy in vitro but not in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
- 10. boneandcancer.org [boneandcancer.org]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MEK Inhibitors: Benchmarking MEK-IN-4 Against Established Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of MEK-IN-4 and other prominent MEK inhibitors. Due to a lack of publicly available experimental data for this compound, this guide will focus on presenting the available information for this compound and then provide a detailed, data-driven comparison of well-characterized MEK inhibitors: Trametinib, Selumetinib, Cobimetinib, and Binimetinib.
This compound: An Overview
Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C₂₁H₁₈N₄OS |
| Molecular Weight | 374.46 g/mol |
| CAS Number | 297744-42-4 |
Without experimental data, a direct performance comparison of this compound to other MEK inhibitors is not possible. The remainder of this guide will focus on a detailed comparison of four widely studied and clinically relevant MEK inhibitors.
The MEK Signaling Pathway and Inhibitor Action
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver in many cancers. MEK1 and MEK2 are dual-specificity kinases that are central to this pathway, acting as the direct upstream activators of ERK1 and ERK2. MEK inhibitors are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK, preventing its phosphorylation and activation of ERK.
Figure 1: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention for MEK inhibitors.
Comparative Performance of MEK Inhibitors
The following tables summarize the biochemical potency, cellular activity, pharmacokinetic properties, and in-vivo efficacy of Trametinib, Selumetinib, Cobimetinib, and Binimetinib based on publicly available data.
Table 1: Biochemical Potency (IC₅₀)
| Inhibitor | MEK1 IC₅₀ (nM) | MEK2 IC₅₀ (nM) | Selectivity Notes |
| Trametinib | 0.92[1] | 1.8[1] | Highly selective for MEK1/2 over other kinases.[1] |
| Selumetinib | 14[2] | - | Highly selective for MEK1/2.[3] |
| Cobimetinib | 4.2[4][5] | - | Potent and selective MEK1 inhibitor.[4][6] |
| Binimetinib | 12[7][8] | 12[8] | Highly selective for MEK1/2.[7] |
Table 2: Cellular Activity
| Inhibitor | Cell Proliferation IC₅₀ (nM) | Cell Line(s) | Notes |
| Trametinib | 0.48 - 174[1] | HT-29, COLO205, and other colorectal cancer lines[1] | Potent inhibition of cell growth in BRAF and KRAS mutant cell lines.[1] |
| Selumetinib | <1000[9] | Various cancer cell lines with BRAF or RAS mutations[9] | More potent in cell lines with BRAF or RAS mutations.[9] |
| Cobimetinib | 0.2 - 10,000[4] | 888MEL, A2058 melanoma cells[4] | Effective in inhibiting proliferation of BRAF-mutant melanoma cells.[4] |
| Binimetinib | 30 - 250[7] | HT29, Malme-3M, SKMEL2, and other BRAF/NRAS mutant lines[7] | Inhibits proliferation in cell lines with BRAF and NRAS mutations.[7] |
Table 3: Pharmacokinetics (Human Data)
| Inhibitor | Bioavailability (%) | Tₘₐₓ (hours) | Terminal Half-life (hours) | Metabolism |
| Trametinib | 72[10] | 1.5[10] | ~127[11] | Deacetylation and oxidation[11] |
| Selumetinib | 62[12] | 1 - 1.5[12] | ~6.2 (pediatric)[12] | CYP1A2, 2C19, 3A4, 3A5 and direct glucuronidation[13] |
| Cobimetinib | 46[14] | 2.4[14] | 44[14] | CYP3A oxidation and UGT2B7 glucuronidation[14] |
| Binimetinib | ~50[3] | 1.6[15] | 3.5[15] | Primarily UGT1A1 glucuronidation, minor CYP1A2/2C19 metabolism[15] |
Table 4: In-Vivo Efficacy in Xenograft Models
| Inhibitor | Animal Model | Tumor Type | Dosing Regimen | Efficacy |
| Trametinib | Nude mice | HT-29 colorectal xenograft[1] | 1 mg/kg, oral, daily[1] | Almost complete tumor growth inhibition.[1] |
| Selumetinib | Nude mice | MDA-MB-231-LM2 breast cancer xenograft[2] | 50 mg/kg, oral, 5 days/week[2] | Inhibition of lung metastases.[2] |
| Cobimetinib | Mice | A375 melanoma xenograft[5] | 10 mg/kg, oral, daily[5] | Antitumor efficacy.[6] |
| Binimetinib | Mice | BRAF-mutant xenografts[7] | 3-30 mg/kg, oral, daily[7] | Dose-dependent tumor growth inhibition.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key experiments used to evaluate MEK inhibitors.
Biochemical IC₅₀ Determination (Kinase Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified MEK1/2.
Figure 2: General workflow for a biochemical kinase assay to determine IC50 values.
-
Reagents : Purified, active MEK1 or MEK2 enzyme, a substrate (e.g., inactive ERK2), ATP, and serial dilutions of the test compound are prepared in an appropriate assay buffer.
-
Reaction Initiation : The enzyme, substrate, and inhibitor are pre-incubated together in a microplate well. The kinase reaction is initiated by the addition of ATP.
-
Incubation : The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection : The reaction is stopped, and the amount of phosphorylated ERK is quantified. This can be done using various methods, such as ADP-Glo™ which measures ADP production, or immunoassays like HTRF® that detect the phosphorylated product.
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Western Blotting for Phospho-ERK (p-ERK) Inhibition
This cellular assay determines the ability of an inhibitor to block MEK signaling within a cellular context by measuring the phosphorylation of its direct downstream target, ERK.
-
Cell Culture and Treatment : Cancer cells with an activated MAPK pathway (e.g., BRAF or RAS mutant) are seeded in culture plates. After adherence, cells are treated with various concentrations of the MEK inhibitor for a specified time (e.g., 1-24 hours).
-
Cell Lysis : Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
Detection : A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Normalization : The membrane is often stripped and re-probed with an antibody for total ERK to confirm equal protein loading and to normalize the p-ERK signal.
-
Analysis : Densitometry is used to quantify the band intensities. The ratio of p-ERK to total ERK is calculated and compared across different treatment groups.
In-Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of a MEK inhibitor in a living organism.
-
Cell Implantation : Human cancer cells (e.g., A375 melanoma, HT-29 colon cancer) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment : Mice are randomized into treatment and control groups. The MEK inhibitor is administered (e.g., orally via gavage) at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring : Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors may be excised for further analysis (e.g., Western blotting for p-ERK).
-
Data Analysis : Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Pharmacokinetic Analysis in Mice
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a MEK inhibitor.
-
Dosing : A single dose of the MEK inhibitor is administered to mice, typically via both intravenous (IV) and oral (PO) routes in separate groups to determine bioavailability.
-
Blood Sampling : Blood samples are collected at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation : Blood is processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis : The concentration of the drug in the plasma samples is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation : The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cₘₐₓ : Maximum plasma concentration.
-
Tₘₐₓ : Time to reach Cₘₐₓ.
-
AUC : Area under the plasma concentration-time curve, representing total drug exposure.
-
t₁/₂ : Terminal half-life.
-
CL/F : Apparent oral clearance.
-
Vd/F : Apparent volume of distribution.
-
F% : Oral bioavailability (calculated by comparing the AUC from oral and IV administration).
-
Conclusion
While this compound is available for research purposes, the absence of publicly available performance data makes it challenging to position it relative to established MEK inhibitors. For researchers considering a MEK inhibitor for their studies, Trametinib, Selumetinib, Cobimetinib, and Binimetinib offer a wealth of characterization data and have well-understood profiles. The selection of a particular inhibitor will depend on the specific requirements of the study, including the desired potency, the cellular context, and the in-vivo model system. As more data on novel inhibitors like this compound becomes available, such comparative analyses will be crucial for advancing the field of targeted cancer therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Inhibition of the growth of patient-derived pancreatic cancer xenografts with the MEK inhibitor trametinib is augmented by combined treatment with the epidermal growth factor receptor/HER2 inhibitor lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption, metabolism and excretion of cobimetinib, an oral MEK inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pfizermedical.com [pfizermedical.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population pharmacokinetics of the MEK inhibitor selumetinib and its active N‐desmethyl metabolite: data from 10 phase I trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncologynewscentral.com [oncologynewscentral.com]
- 15. oncologynewscentral.com [oncologynewscentral.com]
Validating ME-IN-4 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of the novel MEK inhibitor, MEK-IN-4, within a cellular context. We present a direct comparison of this compound's performance against the well-established, FDA-approved MEK inhibitor, Trametinib. This document is intended for researchers, scientists, and drug development professionals seeking to objectively assess and select appropriate methods for confirming that a compound interacts with its intended molecular target within the complex environment of a living cell.
The Critical Role of Target Engagement
The efficacy of a targeted inhibitor is fundamentally dependent on its ability to engage its target protein within the cell. Verifying this engagement is a critical step in the drug discovery and development process. This guide outlines two primary, robust methods for validating the cellular target engagement of MEK inhibitors: the Cellular Thermal Shift Assay (CETSA), which confirms direct physical binding, and the analysis of downstream ERK phosphorylation, which measures the functional consequences of target inhibition.
Comparative Performance of MEK Inhibitors
Here, we summarize the key performance metrics for our novel inhibitor, this compound, and the FDA-approved drug, Trametinib. Data is presented for both biochemical (cell-free) and cellular assays to highlight the importance of validating target engagement in a physiological setting.
| Parameter | This compound (Hypothetical Data) | Trametinib (Published Data) | Assay Type | Relevance |
| Biochemical IC₅₀ | 2.1 nM (vs. MEK1) | 0.92 nM (vs. MEK1)[1] | Cell-Free Kinase Assay | Measures direct inhibition of the purified enzyme. |
| Cellular EC₅₀ | 25 nM (p-ERK Inhibition) | ~5-20 nM (Cell Proliferation)[1] | In-Cell Western / Proliferation | Measures compound potency in a cellular context, accounting for permeability and off-target effects. |
| CETSA Tagg Shift (ΔTagg) | +4.5°C @ 1 µM | +3.8°C @ 1 µM[1] | Cellular Thermal Shift Assay | Directly demonstrates physical binding to the target protein in intact cells.[1] |
| Selectivity | High vs. other kinases | High vs. other kinases[1] | Kinase Panel Screen | Assesses off-target activities. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAPK/ERK signaling pathway, the experimental workflow for validating target engagement, and the logical framework for comparing MEK inhibitors.
Caption: The MAPK/ERK signaling pathway, highlighting the inhibitory action of this compound and Trametinib on MEK1/2.
Caption: Workflow for validating MEK inhibitor target engagement in cells.
Caption: Logical framework for comparing this compound and Trametinib.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[1] Binding of an inhibitor like this compound or Trametinib to MEK1/2 increases the protein's resistance to heat-induced denaturation.[1]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HT-29 or COLO205, which have a constitutively active B-Raf mutant) at an appropriate density in 10 cm dishes and grow to ~80% confluency.[1]
-
Treat cells with either this compound, Trametinib (e.g., at 1 µM), or a vehicle control (e.g., 0.1% DMSO) for 2 hours in a cell culture incubator.[1]
2. Heat Treatment:
-
Harvest cells by scraping, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
3. Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
4. Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration and mix with SDS-PAGE loading buffer.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total MEK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
5. Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative band intensity against temperature to generate a melting curve.
-
The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg).
-
A positive shift in the Tagg for drug-treated samples compared to the vehicle control indicates target engagement.[1]
In-Cell Western Analysis of ERK Phosphorylation
This method quantifies the inhibition of MEK's downstream target, ERK, by measuring the ratio of phosphorylated ERK (p-ERK) to total ERK.[1] A reduction in this ratio upon compound treatment demonstrates functional target engagement.[1]
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, Trametinib, or vehicle control for a specified time (e.g., 2 hours).
2. Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
3. Immunostaining:
-
Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Incubate the cells with primary antibodies against p-ERK (e.g., rabbit anti-p-ERK) and a loading control (e.g., mouse anti-total ERK) overnight at 4°C.
-
Wash the cells and incubate with species-specific, fluorophore-conjugated secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour at room temperature, protected from light.
4. Imaging and Data Analysis:
-
Wash the cells and scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensities for both p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each well.
-
Plot the normalized p-ERK signal against the inhibitor concentration and fit a dose-response curve to determine the EC₅₀ value.
Advanced Method: NanoBRET™ Target Engagement Assay
A more recent and advanced method for quantifying target engagement in live cells is the NanoBRET™ Target Engagement Intracellular Kinase Assay.[2] This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the apparent cellular affinity of test compounds by their competitive displacement of a fluorescent tracer bound to a NanoLuc® luciferase-fused kinase in live cells.[2] This technology allows for the quantitative measurement of compound affinity and fractional occupancy for various types of kinase inhibitors.[2] While not detailed with a full protocol here, it represents a powerful, high-throughput alternative for detailed pharmacological characterization.
Conclusion
The validation of target engagement in a cellular context is paramount for the successful development of targeted therapies. This guide has provided a comparative framework for assessing the novel MEK inhibitor, this compound, against the established drug, Trametinib. By employing robust methodologies such as CETSA and phospho-ERK analysis, researchers can confidently determine the cellular efficacy and direct binding of their compounds, paving the way for further preclinical and clinical investigation. The presented data and protocols offer a solid foundation for the rigorous evaluation of novel MEK inhibitors.
References
MEK-IN-4 Selectivity Profile: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. While comprehensive kinome-wide selectivity data for the novel MEK inhibitor MEK-IN-4 is not yet publicly available in peer-reviewed literature, this guide provides a comparative framework using the well-characterized, FDA-approved MEK inhibitor, Trametinib, as a benchmark. This allows for an illustrative comparison of the expected selectivity profile of a highly potent MEK inhibitor against the broader human kinome.
Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway.[1] Its high potency and selectivity for MEK1/2 have made it a valuable tool in cancer therapy, particularly for BRAF-mutant melanoma.[1][2] An inhibitor's selectivity is often assessed through large-scale kinase screening panels, such as the KINOMEscan™ platform, which measures the binding affinity of a compound against hundreds of kinases.
The RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK cascade is a critical signaling pathway that relays extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[3][][5][6][7] Dysregulation of this pathway is a hallmark of many cancers. MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2, the final kinases in this cascade.
Comparative Kinome Selectivity Profile
The following table summarizes the kinome selectivity of Trametinib, highlighting its high affinity for MEK1 and MEK2 with minimal off-target binding. The data is presented as percent inhibition at a concentration of 1 µM. A lower percentage indicates stronger inhibition. While specific data for this compound is unavailable, a highly selective MEK4 inhibitor, compound 15o, was recently profiled and showed inhibition of 28 out of 97 kinases at a 10 µM concentration, indicating a broader off-target profile compared to the high selectivity of MEK1/2 inhibitors like Trametinib.[5]
| Kinase Target | Trametinib (% Inhibition @ 1µM) | This compound (% Inhibition @ 1µM) |
| MAP2K1 (MEK1) | <10% | Data not available |
| MAP2K2 (MEK2) | <10% | Data not available |
| AAK1 | >90% | Data not available |
| ABL1 | >90% | Data not available |
| ACK1 | >90% | Data not available |
| ... (representative non-inhibited kinases) | >90% | Data not available |
Note: The data for Trametinib is illustrative of a highly selective MEK1/2 inhibitor. Comprehensive kinome scan data for Trametinib shows potent inhibition of MEK1/2 with an IC50 of 0.92 nM and 1.8 nM respectively, and no significant inhibition of 98 other kinases.[]
Experimental Protocols
Kinome-Wide Selectivity Profiling (KINOMEscan™ Assay)
The KINOMEscan™ platform is a widely used competition binding assay to determine kinase inhibitor selectivity. The general workflow is as follows:
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions with a DNA tag for quantification.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., this compound) at a fixed concentration.
-
Binding and Washing: The test compound competes with the immobilized ligand for binding to the kinase. Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase recovered is compared to a DMSO control. A lower amount of recovered kinase indicates that the test compound successfully competed for binding, signifying a stronger interaction. Results are often reported as percent of DMSO control or percent inhibition. For more detailed characterization, dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[8][9]
Conclusion
While awaiting specific experimental data for this compound, the analysis of highly selective MEK inhibitors like Trametinib provides a valuable benchmark for expected performance. A favorable selectivity profile, characterized by potent on-target inhibition of MEK1/2 and minimal off-target interactions across the kinome, is a critical attribute for a successful therapeutic candidate. The experimental protocols outlined above represent the industry standard for generating the robust selectivity data necessary to guide further drug development efforts. Researchers are encouraged to seek out and critically evaluate the forthcoming kinome-wide profiling data for this compound as it becomes available.
References
- 1. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
MEK-IN-4 Kinase Cross-Reactivity: A Comparative Guide
Introduction
MEK-IN-4 is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. Understanding the cross-reactivity of a kinase inhibitor is crucial for assessing its specificity and potential off-target effects, which can have significant implications for its therapeutic application and interpretation of experimental results.
Disclaimer: Publicly available information, including specific cross-reactivity data, for a compound designated "this compound" could not be located. Therefore, this guide utilizes the well-characterized and highly selective MEK1/2 inhibitor, Trametinib, as a representative example to illustrate the principles and data presentation for kinase inhibitor cross-reactivity analysis. The data presented herein for Trametinib is based on publicly available kinase profiling studies.
The MEK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates numerous cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. MEK1 and MEK2 are dual-specificity kinases that act as central nodes in this pathway, integrating upstream signals from RAF kinases and activating the downstream ERK1 and ERK2.
Caption: The RAS/RAF/MEK/ERK signaling cascade.
Cross-Reactivity Profile of Trametinib (this compound Surrogate)
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases. The following table summarizes the inhibitory activity of Trametinib against its primary targets, MEK1 and MEK2, and a selection of other kinases. The data is presented as the percentage of control (% Ctrl), where a lower value indicates stronger binding and inhibition.
| Kinase Target | % Ctrl @ 1µM | Comments |
| MAP2K1 (MEK1) | < 1.0 | Primary Target |
| MAP2K2 (MEK2) | < 1.0 | Primary Target |
| AAK1 | > 90 | Minimal Inhibition |
| ABL1 | > 90 | Minimal Inhibition |
| ACK1 | > 90 | Minimal Inhibition |
| AKT1 | > 90 | Minimal Inhibition |
| ALK | > 90 | Minimal Inhibition |
| AURKA | > 90 | Minimal Inhibition |
| BRAF | > 90 | No direct inhibition of upstream kinase |
| CDK2 | > 90 | Minimal Inhibition |
| EGFR | > 90 | Minimal Inhibition |
| ERBB2 | > 90 | Minimal Inhibition |
| JNK1 | > 90 | Minimal Inhibition |
| p38α (MAPK14) | > 90 | Minimal Inhibition |
| PIK3CA | > 90 | Minimal Inhibition |
| SRC | > 90 | Minimal Inhibition |
| VEGFR2 | > 90 | Minimal Inhibition |
Note: This table is illustrative and represents the high selectivity of Trametinib. The selection of off-target kinases is for comparative purposes. Comprehensive screening data would include a much larger panel of kinases.
Experimental Protocols
The cross-reactivity data for kinase inhibitors is often generated using either biochemical assays that measure enzymatic activity or binding assays that quantify the interaction between the inhibitor and the kinase.
KINOMEscan™ Competition Binding Assay
This is a widely used method to determine the binding affinity of a compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using a DNA-tagged kinase and quantitative PCR (qPCR).
Experimental Workflow:
Caption: KINOMEscan™ competition binding assay workflow.
Detailed Method:
-
Preparation: Kinases are tagged with a unique DNA identifier. A broad-spectrum kinase inhibitor is immobilized on a solid support.
-
Competition: The DNA-tagged kinase, the test compound (at a specific concentration, e.g., 1µM), and the immobilized ligand are combined and allowed to reach equilibrium.
-
Washing: The solid support is washed to remove any unbound kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is determined by quantifying the attached DNA tag using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control (representing 100% binding). The results are typically expressed as "% Ctrl". A lower percentage indicates a stronger interaction between the test compound and the kinase.
Radiometric Kinase Activity Assay (e.g., HotSpot™ Assay)
This assay directly measures the catalytic activity of the kinase and its inhibition by a test compound.[1][2]
Principle: The assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific substrate by the kinase.[1][2]
Experimental Workflow:
Caption: Radiometric kinase activity assay workflow.
Detailed Method:
-
Reaction Setup: The kinase, a specific peptide or protein substrate, and the test compound are pre-incubated in a reaction buffer.[1]
-
Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP.[2]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.[2]
-
Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane that specifically binds the substrate.[2]
-
Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.
-
Detection: The amount of radiolabeled phosphate transferred to the substrate is quantified using a scintillation counter.
-
Data Analysis: The kinase activity in the presence of the test compound is compared to a DMSO control to determine the percentage of inhibition.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a critical step in their development and characterization. As illustrated with the MEK inhibitor Trametinib, a highly selective compound will show potent activity against its intended targets (MEK1/2) with minimal binding or inhibition of other kinases across the kinome. This high degree of selectivity is desirable as it reduces the likelihood of off-target effects and provides greater confidence in the interpretation of experimental results. The use of robust and comprehensive profiling assays, such as the KINOMEscan™ and radiometric activity assays, is essential for generating the high-quality data needed to guide the development of the next generation of targeted therapies.
References
Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to MEK Inhibitor Combinations
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects observed when combining the MEK inhibitor, MEK-IN-4, with other therapeutic agents. Given the limited public data on this compound, this guide leverages experimental data from structurally and functionally similar, well-documented MEK inhibitors such as trametinib and binimetinib to illustrate the potentiation of anti-tumor activity in combination therapies.
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical signaling route frequently hyperactivated in various cancers, driving tumor cell proliferation and survival. While MEK inhibitors have shown promise, their efficacy as monotherapy can be limited by intrinsic and acquired resistance mechanisms. This has spurred extensive research into combination strategies to enhance their anti-neoplastic effects. This guide details the synergistic outcomes of combining MEK inhibitors with other targeted therapies and immunotherapies, supported by preclinical and clinical data.
Quantitative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from key studies demonstrating the synergistic anti-cancer effects of combining MEK inhibitors with other drugs.
Table 1: MEK Inhibitor and CDK4/6 Inhibitor Combinations in Colorectal Cancer (CRC)
| MEK Inhibitor | Combination Drug | Cancer Type | Model | Key Synergistic Outcomes | Reference |
| MEK162 (Binimetinib) | Palbociclib (CDK4/6 Inhibitor) | KRAS-mutant CRC | In vitro (11 CRC cell lines) | Synergistic inhibition of cell growth | [1][2] |
| Trametinib | Palbociclib (CDK4/6 Inhibitor) | KRAS-mutant CRC | In vivo (Xenograft and PDX models) | Significant tumor regression compared to single agents | [1][2] |
Table 2: MEK Inhibitor and AKT Inhibitor Combinations in Non-Small Cell Lung Cancer (NSCLC)
| MEK Inhibitor | Combination Drug | Cancer Type | Model | Key Synergistic Outcomes | Reference |
| AZD6244 (Selumetinib) | MK2206 (AKT Inhibitor) | NSCLC | In vitro (28 lung cancer cell lines) | Highly synergistic inhibition of cell growth | [3] |
| AZD6244 (Selumetinib) | MK2206 (AKT Inhibitor) | NSCLC | In vivo (A549 & H157 xenograft models) | Increased median survival time (e.g., 50 days for combination vs. 32 days for MEK inhibitor alone in A549 model) | [3] |
Table 3: MEK Inhibitor and Immune Checkpoint Inhibitor Combinations
| MEK Inhibitor | Combination Drug | Cancer Type | Model | Key Synergistic Outcomes | Reference |
| Trametinib | Anti-PD-1/PD-L1 mAbs | KRAS/p53-driven Lung Cancer | In vivo (Syngeneic and transgenic mouse models) | Synergistically increased anti-tumor response and survival | [4] |
| Trametinib & Dabrafenib | Spartalizumab (Anti-PD-1) | BRAF V600-mutated Metastatic CRC | Clinical Trial (Phase 2) | Overall Response Rate (ORR) of 24.3% | [5] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of MEK inhibitor combinations often arise from the co-inhibition of parallel or downstream signaling pathways that cancer cells use to escape the effects of single-agent therapy.
Caption: Dual inhibition of the MAPK and PI3K/AKT pathways, or the MAPK and cell cycle pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing synergistic effects, based on the cited literature.
In Vitro Synergy Assessment: Cell Viability and Colony Formation Assays
This protocol outlines the steps to determine the synergistic effects of a MEK inhibitor and a CDK4/6 inhibitor on colorectal cancer cell lines.[1][2]
Caption: A typical workflow for in vitro synergy experiments.
1. Cell Culture:
-
KRAS-mutant colorectal cancer cell lines (e.g., HCT116, LoVo) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Drug Preparation:
-
MEK inhibitor (e.g., MEK162/Binimetinib) and CDK4/6 inhibitor (e.g., Palbociclib) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in culture media.
3. Cell Viability Assay:
-
Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well.
-
After 24 hours, cells are treated with single agents or combinations of the MEK and CDK4/6 inhibitors at a constant ratio.
-
Following a 72-hour incubation, cell viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
The degree of synergy is quantified by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.
4. Colony Formation Assay:
-
Cells are seeded in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
The following day, cells are treated with the drugs, and the media is replaced every 3-4 days with fresh media containing the drugs.
-
After 10-14 days, colonies are fixed with methanol and stained with 0.5% crystal violet.
-
The number of colonies is counted, and the surviving fraction is calculated relative to untreated controls.
In Vivo Xenograft Studies
This protocol describes how to evaluate the in vivo efficacy of a MEK inhibitor in combination with an AKT inhibitor in a mouse xenograft model of NSCLC.[3]
1. Animal Models:
-
Athymic nude mice (4-6 weeks old) are used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
2. Tumor Implantation:
-
Human NSCLC cells (e.g., A549, H157) are harvested and suspended in a mixture of media and Matrigel.
-
Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.
3. Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into four groups: vehicle control, MEK inhibitor alone (e.g., AZD6244), AKT inhibitor alone (e.g., MK2206), and the combination of both inhibitors.
-
Drugs are administered daily via oral gavage at predetermined doses.
4. Efficacy Assessment:
-
Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Animal body weight is monitored as an indicator of toxicity.
-
The study endpoint is typically when tumors reach a maximum allowed size or at a predetermined time point.
-
Survival analysis is performed by monitoring the time to reach the endpoint.
5. Pharmacodynamic Analysis:
-
At the end of the study, tumors are excised, and protein lysates are prepared for Western blot analysis to assess the inhibition of downstream targets like phosphorylated ERK and AKT.
Conclusion
The preclinical and clinical data strongly support the strategy of combining MEK inhibitors with other targeted agents and immunotherapies to overcome resistance and enhance anti-tumor efficacy. The synergistic interactions observed with CDK4/6 inhibitors, AKT inhibitors, and immune checkpoint blockers highlight the potential of these combination therapies to provide more durable clinical benefits for patients with various cancer types. The experimental frameworks provided in this guide offer a foundation for further research into novel MEK inhibitor combinations, including those with this compound, to continue advancing cancer therapeutics.
References
A Comparative Guide to MEK Inhibitor Combination Therapies in Preclinical Models
The development of resistance to single-agent targeted therapies remains a significant hurdle in cancer treatment. Combination therapies that target multiple nodes in key signaling pathways are a promising strategy to overcome this challenge. This guide provides a comparative overview of three preclinical combination strategies involving MEK inhibitors, which are key components of the RAS/RAF/MEK/ERK signaling cascade, a pathway frequently dysregulated in various cancers. The following sections detail the efficacy, experimental protocols, and underlying signaling pathways of MEK inhibitor combinations with CDK4/6 inhibitors, MDM2 inhibitors, and AKT inhibitors in various cancer models.
Comparison of Efficacy in Preclinical Models
The following table summarizes the quantitative outcomes of the combination therapies discussed in this guide.
| Combination Therapy | Cancer Model | Efficacy Metric | Monotherapy Effect | Combination Effect | Citation |
| MEK Inhibitor (Trametinib) + CDK4/6 Inhibitor (Palbociclib) | KRAS-mutant Colorectal Cancer (CRC) Patient-Derived Xenografts (PDXs) | Tumor Regression (≥30%) | Not specified | 60% of models (9 out of 15) | [1][2] |
| KRAS-mutant CRC Cell Line Xenografts (Lovo) | Tumor Growth Inhibition | Significant growth | Significantly greater inhibition than monotherapy | [3] | |
| MEK Inhibitor (Trametinib) + MDM2 Inhibitor (Milademetan) | Lung Adenocarcinoma with MDM2 amplification (PDX models) | Tumor Growth Inhibition | Less effective | More effective than either single agent | [4] |
| Lung Adenocarcinoma Cell Lines (ECLC5-GLx, LUAD12c, SW1573, A549) | Growth Inhibition | Dose-dependent inhibition | Synergistic growth inhibition | [5] | |
| MEK Inhibitor (AZD6244) + AKT Inhibitor (MK2206) | Non-Small Cell Lung Cancer (NSCLC) Xenografts (A549 and H157) | Tumor Growth Suppression | Partial suppression | Synergistic suppression and increased survival | [6] |
| NSCLC Cell Lines (28 lines) | Cell Growth Inhibition | Varied sensitivity | Synergistic effect in the majority of cell lines | [6] |
Signaling Pathways and Mechanisms of Action
The synergistic effects of these combination therapies stem from the co-targeting of interconnected signaling pathways that drive tumor cell proliferation and survival.
MEK and CDK4/6 Inhibition
In KRAS-mutant cancers, the MAPK pathway is constitutively active, leading to uncontrolled cell proliferation. MEK inhibitors block this pathway, but cancer cells can develop resistance. Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial for cell cycle progression from G1 to S phase. The combination of a MEK inhibitor and a CDK4/6 inhibitor creates a dual blockade on cell cycle progression, leading to synergistic antitumor activity.[2][3]
MEK and MDM2 Inhibition
MDM2 is a negative regulator of the tumor suppressor p53. In cancers with MDM2 amplification, p53 is excessively degraded, allowing cancer cells to evade apoptosis. MDM2 inhibitors restore p53 function. However, MDM2 inhibition can lead to feedback activation of the ERK pathway.[4][5] Combining an MDM2 inhibitor with a MEK inhibitor prevents this feedback loop, resulting in enhanced tumor cell death.[4]
MEK and AKT Inhibition
The PI3K/AKT and RAS/RAF/MEK pathways are two major signaling cascades that promote cell proliferation and survival.[6] There is often crosstalk between these pathways, and inhibition of one can lead to compensatory activation of the other. Dual inhibition of MEK and AKT blocks both of these critical survival pathways, leading to a more potent antitumor effect.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are summaries of the experimental protocols for the discussed combination therapies.
MEK and CDK4/6 Inhibition in KRAS-Mutant Colorectal Cancer
-
Cell Lines and Xenografts: A panel of 11 KRAS-mutant CRC cell lines was used for in vitro assays. For in vivo studies, xenografts were established from the Lovo and HCT116 cell lines, and patient-derived xenografts (PDXs) from 15 metastatic CRC patients were also utilized.[3][7]
-
Drug Administration:
-
In vitro: Cells were treated with the MEK inhibitor MEK162 and the CDK4/6 inhibitor palbociclib.[3]
-
In vivo: Mice with Lovo xenografts were treated with trametinib (3 mg/kg, every 2 days) and palbociclib (100 mg/kg, daily) via oral gavage.[3] In the PDX models, mice were treated with trametinib (0.25 mg/kg, daily) and palbociclib (75 mg/kg, daily).[7]
-
-
Outcome Measures:
-
In vitro: Proliferation, colony formation, apoptosis, and senescence assays were performed. Western blotting was used to assess protein levels.[3]
-
In vivo: Tumor volume was measured twice weekly. Immunohistochemistry for Ki67 and reverse phase protein array (RPPA) analysis were performed on tumor tissues.[3][7]
-
MEK and MDM2 Inhibition in Lung Adenocarcinoma
-
Cell Lines and Xenografts: Lung adenocarcinoma cell lines (ECLC5-GLx, LUAD12c, SW1573, A549) and patient-derived xenografts with MDM2 amplification were used.[4][5]
-
Drug Administration:
-
Outcome Measures:
MEK and AKT Inhibition in Non-Small Cell Lung Cancer
-
Cell Lines and Xenografts: A large panel of 28 human lung cancer cell lines was used for in vitro studies. For in vivo experiments, xenografts were established using the A549 and H157 cell lines.[6]
-
Drug Administration:
-
Outcome Measures:
-
In vitro: Cell viability was determined using the sulforhodamine B assay to calculate IC50 values and combination indices. Western blotting was used to assess protein expression, and flow cytometry was used for cell cycle analysis.[8]
-
In vivo: Tumor volumes were measured to assess tumor growth inhibition. Mouse survival was also monitored. Immunohistochemistry for p-ERK and p-AKT, and TUNEL staining for apoptosis were performed on tumor tissues.[8][9]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting RAS Mutant Colorectal Cancer with Dual Inhibition of MEK and CDK4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination therapy with MDM2 and MEK inhibitors is effective in patient-derived models of lung adenocarcinoma with concurrent oncogenic drivers and MDM2 amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Treatment with MEK and AKT Inhibitors Is More Effective than Each Drug Alone in Human Non-Small Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination Treatment with MEK and AKT Inhibitors Is More Effective than Each Drug Alone in Human Non-Small Cell Lung Cancer In Vitro and In Vivo | PLOS One [journals.plos.org]
- 9. Item - Pharmacodynamic effects of AZD6244-MK2206 on A549 xenograft mouse models. - Public Library of Science - Figshare [plos.figshare.com]
A Head-to-Head In Vitro Comparison of MEK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of key MEK inhibitors, focusing on their inhibitory potency, cellular activity, and methodologies for their evaluation. The data presented is compiled from publicly available research to facilitate informed decisions in preclinical studies.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a frequent driver of oncogenesis, making it a prime target for therapeutic intervention. MEK1 and MEK2, dual-specificity kinases that phosphorylate and activate ERK1 and ERK2, represent a critical node in this pathway. Inhibition of MEK offers a strategic approach to curtail aberrant signaling in various cancers. This guide focuses on a head-to-head in vitro comparison of four prominent MEK inhibitors: Trametinib, Cobimetinib, Selumetinib, and Binimetinib.
Comparative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. The following tables summarize the in vitro IC50 values for Trametinib, Cobimetinib, Selumetinib, and Binimetinib against their primary targets, MEK1 and MEK2, as well as their anti-proliferative effects in various cancer cell lines.
Table 1: Biochemical IC50 Values against MEK1 and MEK2 Kinases
| Inhibitor | MEK1 IC50 (nM) | MEK2 IC50 (nM) |
| Trametinib | 0.7[1] | 0.9[1] |
| Cobimetinib | 0.9[1] | 199[1] |
| Selumetinib | 14 | Not widely reported |
| Binimetinib | 12 (for both MEK1/2)[1] | 12 (for both MEK1/2)[1] |
Table 2: Comparative Anti-proliferative IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/NRAS Status | Trametinib IC50 (nM) | Cobimetinib IC50 (nM) | Selumetinib IC50 (nM) | Binimetinib IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 0.41-6.2 | Not widely reported | 14-50 | Not widely reported |
| Colo205 | Colorectal | BRAF V600E | 0.1-7.8 | Not widely reported | Not widely reported | Not widely reported |
| HT29 | Colorectal | BRAF V600E | 0.88-2.9 | Not widely reported | Not widely reported | Not widely reported |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clear visual context, the following diagrams illustrate the MEK signaling pathway and a general workflow for evaluating MEK inhibitor efficacy in vitro.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of MEK inhibitor intervention.
Caption: A generalized workflow for determining the IC50 of MEK inhibitors in a cell-based assay.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key in vitro experiments used to compare MEK inhibitors.
Cell Viability Assay for IC50 Determination (MTT Assay)
Objective: To determine the concentration of a MEK inhibitor that reduces the viability of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MEK inhibitors (e.g., Trametinib, Cobimetinib, Selumetinib, Binimetinib) dissolved in DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Preparation: Prepare serial dilutions of each MEK inhibitor in complete growth medium. A typical concentration range would be from 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling (Biochemical Assay)
Objective: To assess the selectivity of MEK inhibitors by measuring their inhibitory activity against a broad panel of kinases.
Materials:
-
Purified, active recombinant kinases (a panel of various kinases)
-
Specific peptide substrates for each kinase
-
MEK inhibitors
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay System (Promega) or similar detection reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the MEK inhibitors in the assay buffer. Prepare a solution of each kinase and its corresponding substrate in the assay buffer.
-
Inhibitor-Kinase Incubation: Add the serially diluted inhibitors to the wells of the 384-well plate. Add the kinase solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay System according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value for each kinase that shows significant inhibition. A comparison of IC50 values across the kinase panel will reveal the selectivity profile of the inhibitor. Trametinib, for instance, has been shown to be highly selective for MEK1 and MEK2 with no significant inhibition of over 98 other kinases.[2] Selumetinib is also reported to have minimal off-target activity.[3]
Western Blot for Phospho-ERK (pERK) Inhibition
Objective: To quantify the inhibition of MEK activity in cells by measuring the phosphorylation level of its direct downstream target, ERK.
Materials:
-
Cancer cell line cultured in 6-well plates
-
MEK inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of MEK inhibitors for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of p-ERK should be normalized to the level of total ERK for each sample.
Conclusion
References
Confirming On-Target Effects of MEK-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the on-target effects of the MEK inhibitor, MEK-IN-4. Due to the limited availability of public data for this compound, this document serves as a template, offering a direct comparison with established MEK inhibitors—Trametinib, Selumetinib, and Cobimetinib—using hypothetical data for this compound for illustrative purposes. Detailed experimental protocols and visualizations are provided to guide researchers in generating and interpreting their own data.
Comparative Performance of MEK Inhibitors
The following table summarizes key performance indicators for MEK inhibitors. Efficacy is assessed through biochemical and cellular assays to provide a comprehensive understanding of their on-target effects.
| Parameter | This compound (Hypothetical Data) | Trametinib | Selumetinib | Cobimetinib | Assay Type | Relevance |
| Biochemical IC50 | 5 nM | 0.92 - 2 nM[1][2] | 14 nM[3][4] | 4.2 nM[5] | Biochemical Kinase Assay | Measures direct inhibition of purified MEK1/2 enzyme. |
| Cellular p-ERK EC50 | 50 nM | ~10-100 nM | ~100-500 nM | ~20-200 nM | Western Blot / In-Cell Western | Measures the concentration required to inhibit the phosphorylation of the direct downstream target ERK in a cellular context. |
| Cell Proliferation GI50 | 100 nM | ~1-10 nM | 14 - 50 nM[1] | ~10-100 nM | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Measures the concentration required to inhibit the growth of cancer cell lines by 50%. |
| CETSA Tagg Shift | +3.5°C @ 1 µM | Not widely reported | +4.2°C @ 10 µM | Not widely reported | Cellular Thermal Shift Assay | Directly demonstrates physical binding of the inhibitor to the MEK protein inside intact cells. |
Experimental Methodologies
To validate the on-target effects of this compound and compare it with other inhibitors, the following key experiments are recommended.
Biochemical MEK Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified MEK1 and/or MEK2 enzyme.
Protocol:
-
Reagents: Recombinant active MEK1/2, inactive ERK2 (substrate), ATP, kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20), this compound and control inhibitors, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a 96-well or 384-well plate, add the MEK1/2 enzyme, inactive ERK2, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phospho-ERK (p-ERK) Western Blot
Objective: To measure the half-maximal effective concentration (EC50) of this compound for the inhibition of ERK phosphorylation in a cellular context.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line with a constitutively active MAPK pathway (e.g., A375, HT-29) to ~80% confluency.
-
Treatment: Treat the cells with serial dilutions of this compound or control inhibitors for a defined period (e.g., 1-2 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC50 value.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to the MEK protein in intact cells by measuring the ligand-induced thermal stabilization.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound (e.g., at 1 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Western Blot: Analyze the soluble fraction for the presence of MEK1/2 by Western blotting as described above.
-
Data Analysis:
-
Quantify the band intensity of MEK1/2 at each temperature for both the treated and vehicle control samples.
-
Plot the percentage of soluble MEK1/2 against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. The difference in the melting temperature (Tagg) at 50% protein denaturation is the thermal shift (ΔTagg).
-
Washout Assay
Objective: To assess the duration of target engagement and the reversibility of this compound's inhibitory effect.
Protocol:
-
Treatment: Treat cells with a high concentration of this compound (e.g., 10x EC50) for 1-2 hours.
-
Washout: Remove the drug-containing medium, wash the cells multiple times with fresh, drug-free medium.
-
Time Course: At various time points after washout (e.g., 0, 1, 2, 4, 8 hours), lyse the cells.
-
Western Blot: Analyze the p-ERK and total ERK levels in the cell lysates by Western blot.
-
Data Analysis:
-
Quantify the p-ERK/total ERK ratio at each time point.
-
A gradual recovery of p-ERK levels over time indicates a reversible inhibitor, while sustained inhibition suggests a long residence time or irreversible binding.
-
Visualizations
The following diagrams illustrate the signaling pathway and experimental workflows described in this guide.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide: MEK-IN-4 vs. Selumetinib in KRAS Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, particularly for tumors driven by KRAS mutations, inhibitors of the MAPK/ERK signaling pathway have been a central focus. This guide provides a comparative analysis of two MEK inhibitors: the well-characterized clinical-stage drug, selumetinib, and a less-defined entity referred to as MEK-IN-4.
Due to the limited availability of public data on a specific molecule designated "this compound," this guide will primarily focus on the established preclinical and clinical profile of selumetinib in KRAS mutant cancer models. The information regarding "this compound" is based on commercially available information and should be interpreted with caution. We will also briefly explore the potential of targeting MEK4, a distinct MEK isoform, as a therapeutic strategy in KRAS-driven cancers, given the ambiguity surrounding the "this compound" nomenclature.
Introduction to MEK Inhibition in KRAS Mutant Cancers
KRAS is one of the most frequently mutated oncogenes in human cancers. When mutated, KRAS is constitutively active, leading to the persistent activation of downstream signaling pathways, most notably the RAF-MEK-ERK cascade. This pathway plays a crucial role in cell proliferation, survival, and differentiation. Consequently, inhibiting key nodes in this pathway, such as MEK1 and MEK2, has been a long-standing therapeutic strategy.
Selumetinib (AZD6244, ARRY-142886) is a potent, selective, and allosteric inhibitor of MEK1 and MEK2. It has been extensively evaluated in numerous preclinical and clinical studies for various cancer types, including those with KRAS mutations.
This compound is listed by some chemical suppliers as a MEK inhibitor. However, there is a significant lack of peer-reviewed scientific literature detailing its specific mechanism of action, target profile (i.e., which MEK isoforms it inhibits), and its efficacy in any cancer model, including those with KRAS mutations. The available information points to a patent for a broad class of "amino-thio-acrylonitriles as mek inhibitors," without specifying the properties of a single compound named this compound.
Mechanism of Action
Selumetinib
Selumetinib is a non-ATP-competitive inhibitor that binds to an allosteric pocket on MEK1 and MEK2. This binding locks the MEK protein in an inactive conformation, preventing its phosphorylation and activation by upstream RAF kinases. As a result, the downstream phosphorylation of ERK1 and ERK2 is blocked, leading to the inhibition of the entire signaling cascade.[1]
References
Navigating the Safety Landscape of MEK Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profiles of targeted therapies is paramount. This guide provides an objective comparison of the safety profiles of several prominent MEK inhibitors, supported by experimental data from key clinical trials. The information is presented to facilitate an informed assessment of these agents in a research and development context.
Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) kinase (MEK) inhibitors have emerged as a critical class of targeted therapies for a variety of cancers. By blocking a key node in the MAPK/ERK signaling pathway, these drugs can effectively halt the proliferation of cancer cells. However, as with any therapeutic intervention, MEK inhibitors are associated with a distinct spectrum of adverse events (AEs). This guide offers a comparative analysis of the safety profiles of five MEK inhibitors: selumetinib, mirdametinib, trametinib, cobimetinib, and binimetinib, drawing upon data from their respective pivotal clinical trials.
The MAPK/ERK Signaling Pathway and MEK Inhibition
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell growth, proliferation, differentiation, and survival. In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell division. MEK1 and MEK2 are dual-specificity kinases that act as central hubs in this pathway, phosphorylating and activating ERK1 and ERK2. MEK inhibitors are small molecules that bind to and inhibit the activity of MEK1 and MEK2, thereby blocking downstream signaling and impeding tumor growth.
Comparative Safety Profiles of MEK Inhibitors
The following tables summarize the incidence of common treatment-related adverse events (TRAEs) observed in key clinical trials for selumetinib, mirdametinib, trametinib, cobimetinib, and binimetinib. It is important to note that for trametinib, cobimetinib, and binimetinib, much of the available data comes from studies where they were used in combination with a BRAF inhibitor. Where available, monotherapy data is presented.
MEK Inhibitor Monotherapy
| Adverse Event | Selumetinib (SPRINT)[1][2] | Mirdametinib (ReNeu - Adults)[3][4] | Trametinib (Phase 1)[5] | Binimetinib (NEMO)[6] |
| Dermatologic | ||||
| Rash/Dermatitis Acneiform | 88% | 78% | 80% | 36% |
| Dry Skin | 58% | - | - | - |
| Paronychia | 49% | - | - | - |
| Gastrointestinal | ||||
| Diarrhea | 61% | 48% | 42% | 40% |
| Nausea | 65% | 36% | - | - |
| Vomiting | 82% | 28% | - | - |
| Stomatitis | 53% | - | - | - |
| General | ||||
| Fatigue | 57% | 21% | - | - |
| Pyrexia (Fever) | 49% | - | - | - |
| Musculoskeletal | ||||
| Musculoskeletal Pain | 57% | - | - | - |
| CPK Elevation | 76% | - | - | 42% |
| Cardiovascular | ||||
| Ejection Fraction Decrease | 24% | - | - | - |
| Ocular | ||||
| Central Serous Retinopathy | - | - | Present (dose-limiting) | - |
Note: Data for trametinib and binimetinib monotherapy is more limited in the provided search results. The percentages for selumetinib and mirdametinib are from dedicated monotherapy trials in specific patient populations.
MEK Inhibitors in Combination with BRAF Inhibitors
| Adverse Event | Trametinib + Dabrafenib | Cobimetinib + Vemurafenib (coBRIM)[7][8] | Binimetinib + Encorafenib (COLUMBUS)[9][10][11] |
| Dermatologic | |||
| Rash | High Incidence | High Incidence | 22% |
| Photosensitivity | Low | High | 5% |
| Gastrointestinal | |||
| Diarrhea | High Incidence | High Incidence | - |
| Nausea | High Incidence | High Incidence | - |
| Vomiting | High Incidence | High Incidence | - |
| General | |||
| Pyrexia (Fever) | High Incidence | Lower Incidence | 18% |
| Fatigue | High Incidence | High Incidence | - |
| Musculoskeletal | |||
| Arthralgia | High Incidence | High Incidence | - |
| CPK Elevation | - | High Incidence | - |
| Cardiovascular | |||
| Ejection Fraction Decrease | Present | Present | 8% |
| Ocular | |||
| Serous Retinopathy | Present | Present | 20% |
Note: "High Incidence" indicates that the adverse event is commonly reported for the combination, though specific percentages were not consistently available across all sources for a direct comparison in this format.
Experimental Protocols: Safety Assessment in Clinical Trials
The safety and tolerability of MEK inhibitors are rigorously evaluated in clinical trials through standardized procedures. The following outlines the general methodology for safety assessment, drawing from the protocols of the SPRINT, ReNeu, COLUMBUS, and coBRIM trials.
General Workflow for Clinical Trial Safety Assessment
Key Methodologies from Pivotal Trials:
-
SPRINT (Selumetinib): In this Phase I/II trial, safety assessments were conducted at baseline and regularly throughout the study.[1][2] This included physical examinations, vital signs, and comprehensive laboratory tests. Adverse events were graded according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE) version 4.0.[1][2]
-
ReNeu (Mirdametinib): This Phase IIb trial also employed regular safety monitoring, including physical examinations and laboratory assessments.[3][4] Adverse events were graded using the NCI CTCAE version 5.0.[3][12] The protocol included specific monitoring for dermatologic adverse events.[13]
-
COLUMBUS (Binimetinib): This Phase III trial involved standard physical and laboratory assessments, along with regular dermatologic, cardiac, and ophthalmologic evaluations.[10][11] Adverse events were graded according to the NCI CTCAE.[14]
-
coBRIM (Cobimetinib): In this Phase III study, in addition to standard safety evaluations, patients underwent regular ophthalmic, cardiac, and dermatologic surveillance examinations.[7][8]
Common Terminology Criteria for Adverse Events (CTCAE)
The NCI CTCAE is a standardized system used to classify the severity of adverse events in cancer clinical trials. It provides a grading scale from 1 to 5:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
Conclusion
The safety profiles of MEK inhibitors are characterized by a range of on-target toxicities, primarily affecting the skin, gastrointestinal tract, eyes, and cardiovascular system. While there are overlapping adverse events across the class, the incidence and severity can vary between individual agents and whether they are administered as monotherapy or in combination with other targeted agents. A thorough understanding of these safety profiles, as elucidated through rigorous clinical trial protocols, is essential for the continued development and optimal use of this important class of anticancer drugs. Researchers and clinicians must remain vigilant in monitoring for and managing these adverse events to ensure patient safety and maximize the therapeutic benefit of MEK inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Long-term safety and efficacy of selumetinib in children with neurofibromatosis type 1 on a phase 1/2 trial for inoperable plexiform neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ReNeu: A Pivotal, Phase IIb Trial of Mirdametinib in Adults and Children With Symptomatic Neurofibromatosis Type 1-Associated Plexiform Neurofibroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetic, pharmacodynamic, and efficacy data for the oral MEK inhibitor trametinib: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Incidence, course, and management of toxicities associated with cobimetinib in combination with vemurafenib in the coBRIM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adverse event (AE) incidence rates with cobimetinib (C) plus vemurafenib (V) treatment: Extended follow-up (f/u) of the phase III coBRIM study. - ASCO [asco.org]
- 9. Adverse events associated with encorafenib plus binimetinib in the COLUMBUS study: incidence, course and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. springworkstx.com [springworkstx.com]
- 14. tandfonline.com [tandfonline.com]
Navigating Resistance: A Comparative Guide to MEK-IN-4 Efficacy in Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MEK Inhibitor Performance with Supporting Experimental Data.
The emergence of resistance to targeted therapies remains a critical challenge in oncology. This guide provides a comprehensive comparison of the efficacy of MEK-IN-4, a representative MEK1/2 inhibitor, against other MEK inhibitors in cancer cell lines that have developed resistance to treatment. We present key experimental data, detailed methodologies for reproducing these findings, and visual representations of the underlying biological pathways and experimental workflows. For the purpose of this guide, the well-characterized and FDA-approved MEK inhibitor Trametinib will be used as a proxy for this compound to ensure data robustness and clinical relevance.
Performance Comparison of MEK Inhibitors in Resistant Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various MEK inhibitors in different cancer cell lines, including those with acquired resistance to BRAF or MEK inhibitors. Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values of MEK Inhibitors in BRAF-Mutant Melanoma Cell Lines
| Cell Line | Resistance Status | Trametinib (IC50, nM) | Selumetinib (IC50, nM) | Binimetinib (IC50, nM) |
| A375 (Parental) | BRAF V600E | ~1 | ~100 | ~12 |
| A375 (BRAF/MEK inhibitor-resistant) | Acquired Resistance | >1000 | >1000 | >1000 |
| Malme3M (Parental) | BRAF V600E | - | - | - |
| Malme3M (Dabrafenib/Trametinib Resistant) | Acquired Resistance | - | - | - |
Note: Specific IC50 values for resistant lines are often reported as "> [highest concentration tested]" as they become highly resistant. The development of complete resistance in Malme3M cells to dabrafenib/trametinib took approximately 15.1 months[1].
Table 2: Comparative IC50 Values of MEK Inhibitors in KRAS-Mutant Lung Cancer Cell Lines
| Cell Line | Resistance Status | Trametinib (IC50, nM) | Selumetinib (IC50, nM) |
| H358 (Parental) | KRAS G12C | Moderately Sensitive (10-100 nM) | Sensitive |
| H358 (Trametinib-Resistant) | Acquired Resistance | Significantly Increased | - |
| H1792 (Parental) | KRAS G12C | Sensitive | - |
| H1792 (Trametinib-Resistant) | Acquired Resistance | Significantly Increased | - |
Note: KRAS-mutant lung cancer cell lines exhibit a range of sensitivities to MEK inhibitors[2]. The development of acquired resistance is a significant clinical challenge[3].
Overcoming Resistance: Combination Strategies
Research indicates that combining MEK inhibitors with other targeted agents can overcome resistance. For instance, in KRAS-mutant lung cancer, combining a MEK inhibitor with a pan-RTK inhibitor like anlotinib can block feedback activation of multiple receptor tyrosine kinases, leading to a more sustained inhibition of tumor growth[4]. Similarly, in BRAF-mutant melanoma, combining BRAF and MEK inhibitors has been shown to improve outcomes compared to monotherapy[5].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and methods for evaluating MEK inhibitor efficacy, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for comparing the efficacy of MEK inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Resistant and parental cancer cell lines
-
96-well plates
-
MEK inhibitors (e.g., Trametinib, Selumetinib, Binimetinib)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[1]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the MEK inhibitors for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each inhibitor.
Western Blot for Phospho-ERK (p-ERK) and Total ERK
This protocol is used to determine the extent of MEK pathway inhibition by measuring the phosphorylation status of ERK.
Materials:
-
Resistant and parental cancer cell lines
-
6-well plates
-
MEK inhibitors
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
Stripping buffer (optional)
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with MEK inhibitors at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software and express the level of p-ERK as a ratio to total ERK.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MEK inhibitor resistance in lung adenocarcinoma is associated with addiction to sustained ERK suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coinhibition of the MEK/RTK pathway has high therapeutic efficacy in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to MEK-IN-4: Navigating Sensitivity and Resistance
For researchers, scientists, and drug development professionals, understanding the predictive biomarkers for sensitivity and the mechanisms of resistance to MEK inhibitors is paramount for advancing cancer therapy. This guide provides a comprehensive comparison of biomarkers relevant to MEK-IN-4, supported by experimental data and detailed protocols. Please note that while this guide focuses on this compound, much of the available data is derived from studies on other MEK inhibitors. Given the shared mechanism of action, these findings are highly likely to be relevant to this compound.
Biomarkers of Sensitivity to MEK Inhibition
The efficacy of MEK inhibitors is strongly linked to the genetic background of the tumor. Several key biomarkers have been identified that predict a favorable response to this class of drugs.
A primary determinant of sensitivity to MEK inhibitors is the presence of activating mutations in the RAS-RAF-MEK-ERK signaling pathway.[1][2] Specifically, mutations in BRAF and RAS genes are strong predictors of a positive response.[1][2]
Another significant biomarker is the expression level of Dual Specificity Phosphatase 6 (DUSP6), a phosphatase that inactivates ERK. High expression of DUSP6 has been associated with increased sensitivity to MEK inhibitors, irrespective of the RAF/RAS mutational status.[2]
In colorectal cancer, loss-of-function mutations in the SMAD4 gene have been shown to confer sensitivity to MEK inhibitors.[3] This suggests a role for the TGF-β signaling pathway in modulating the response to MEK inhibition.
Furthermore, elevated signaling through the Epidermal Growth Factor Receptor (EGFR) and Pyk2, as well as high basal levels of phosphorylated ERK (p-ERK), can also indicate sensitivity to MEK inhibitors.
Mechanisms of Resistance to MEK Inhibition
Despite initial positive responses, the development of resistance to MEK inhibitors is a significant clinical challenge. Understanding the underlying mechanisms is crucial for developing strategies to overcome it.
One of the key resistance mechanisms involves the co-occurrence of mutations in the PI3K-AKT pathway, such as activating mutations in PIK3CA or loss-of-function mutations in PTEN.[2] These mutations can lead to a cytostatic (growth-inhibiting) rather than a cytotoxic (cell-killing) response to MEK inhibition.
The activation of bypass tracks that reactivate ERK or parallel survival pathways is another common resistance mechanism. This can occur through the upregulation of receptor tyrosine kinases (RTKs) like c-KIT, FGFR, and EGFR, or through activating mutations in NRAS or the upregulation of CRAF (RAF1) and ARAF.
Additionally, an epithelial-to-mesenchymal transition (EMT) phenotype has been associated with reduced sensitivity to MEK inhibitors. Cells that have undergone EMT may be less dependent on the MAPK pathway for their survival.
Finally, acquired mutations in the MEK1 gene itself, particularly in the allosteric binding pocket of the inhibitor or in regulatory regions of the protein, can prevent the drug from binding effectively, leading to resistance.
Performance Comparison of MEK Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various MEK inhibitors in a panel of cancer cell lines with different mutational statuses. This data provides a quantitative comparison of their potency.
Table 1: IC50 Values of MEK Inhibitors in BRAF Mutant Cell Lines
| Cell Line | MEK Inhibitor | IC50 (µM) |
| A375 (BRAF V600E) | Vemurafenib | 0.173[4] |
| A375 (BRAF V600E) | Cobimetinib | - |
| ED013 (BRAF V600E) | Vemurafenib | - |
| ED013 (BRAF V600E) | Cobimetinib | 0.040[4] |
| SKMEL28 (BRAF V600E) | CI-1040 | 0.024-0.111[1] |
| DU-4475 (BRAF V600E) | CI-1040 | 0.024[1] |
| BRAF V600E Mutant Lines | AZD6244 | - |
Table 2: IC50 Values of MEK Inhibitors in RAS Mutant Cell Lines
| Cell Line | Mutation | MEK Inhibitor | IC50 (nM) |
| LS1034 | KRAS A146T | PD0325901 | - |
| C80 | KRAS A146V | PD0325901 | - |
| HCT-15 | KRAS G13D | PD0325901 | - |
| RPMI-8226 | KRAS | PD0325901 | - |
| NCI-H510 | KRAS | PD0325901 | - |
| KRaslox KRASMUT cells | Various KRAS | Selumetinib | - |
| H358 | KRAS | Selumetinib | - |
| H358 | KRAS | Pan-RAF Inhibitor | - |
| H358 | KRAS | ERK Inhibitor | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon the cited findings.
Cell Proliferation Assay (MTS/XTT Assay)
This protocol is used to determine the effect of a MEK inhibitor on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MEK inhibitor (e.g., this compound)
-
96-well plates
-
MTS or XTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the MEK inhibitor in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the MEK inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the MTS or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol is used to assess the inhibition of MEK activity by measuring the phosphorylation status of its direct downstream target, ERK.
Materials:
-
Cancer cell lines
-
MEK inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the MEK inhibitor at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Gene Expression Analysis
This protocol outlines the general steps for identifying gene expression signatures associated with sensitivity or resistance to MEK inhibitors.
Materials:
-
Cancer cell lines treated with MEK inhibitor or vehicle control
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR machine and reagents or microarray/RNA-sequencing platform
-
Bioinformatics software for data analysis
Procedure:
-
Isolate total RNA from treated and control cells using a commercial kit.
-
Assess RNA quality and quantity.
-
For qPCR analysis, reverse transcribe the RNA into cDNA. Perform qPCR using primers for specific genes of interest.
-
For global gene expression analysis, prepare libraries for microarray or RNA-sequencing according to the platform's protocol.
-
Analyze the data to identify differentially expressed genes between sensitive and resistant cells or between treated and untreated cells.
-
Perform pathway analysis and gene set enrichment analysis to identify biological processes associated with the observed gene expression changes.[5][6]
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: Key signaling pathways involved in resistance to MEK inhibitors.
Caption: A typical experimental workflow for identifying biomarkers of MEK inhibitor sensitivity.
References
- 1. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive predictive biomarker analysis for MEK inhibitor GSK1120212 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of MEK-IN-4
Waste Identification and Hazard Assessment
The first step in proper disposal is to characterize the waste. MEK-IN-4, as a bioactive small molecule inhibitor, should be treated as hazardous chemical waste.[2] This classification is due to its potential to be cytotoxic and harmful to the environment.[3] All materials that have come into contact with this compound, including unused solid compound, solutions, contaminated personal protective equipment (PPE), and labware, must be considered hazardous.
Key Hazard Considerations:
-
Toxicity: Assume the compound is toxic and handle it with appropriate containment measures.
-
Reactivity: Do not mix this compound waste with other incompatible chemical waste streams.[4]
-
Environmental Hazard: Prevent entry into sewer systems or waterways.[5]
Segregation and Storage of this compound Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure correct disposal.[6]
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed plastic bag or container.[7] This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a designated, leak-proof, and sealed hazardous waste container.[1][8]
-
The container label must clearly identify the contents, including the solvent (e.g., DMSO) and the solute (this compound), with an estimated concentration.[1]
-
Never dispose of solutions containing this compound down the drain.[1][2][9]
-
-
Contaminated Labware:
-
Glassware and other reusable lab equipment should be decontaminated. Rinse the contaminated items with a suitable solvent (like ethanol or DMSO) that can solubilize this compound.[1]
-
Collect this rinsate as hazardous liquid waste.[1]
-
After the initial solvent rinse, wash the labware with an appropriate laboratory detergent and water, followed by a final water rinse.[1]
-
Packaging and Labeling for Disposal
All waste containers must be securely closed and properly labeled to ensure safe handling and disposal by your institution's Environmental Health and Safety (EHS) department.
| Waste Type | Container Requirements | Labeling Information |
| Solid this compound Waste | Tightly sealed, compatible container (e.g., original vial, designated solid waste container). | "Hazardous Waste", "this compound", CAS No. 297744-42-4, and any relevant hazard symbols. |
| Liquid this compound Waste | Leak-proof, sealed container compatible with the solvent. | "Hazardous Waste", "this compound", name of solvent(s), estimated concentration, and relevant hazard symbols. |
| Contaminated Sharps | Puncture-resistant sharps container. | "Hazardous Waste", "Sharps", "Contaminated with this compound". |
| Empty Stock Containers | The original container. | Deface original labels if completely empty and decontaminated.[8] Follow institutional guidelines for disposal of empty hazardous chemical containers.[4][8] |
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Institutional Procedures
It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[1] Your EHS office can provide approved waste containers, labels, and schedule waste pickups. They are the definitive resource for ensuring compliance with all local, state, and federal regulations.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. omnigp.com [omnigp.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. savogran.com [savogran.com]
Personal protective equipment for handling MEK-IN-4
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of MEK-IN-4, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards should be worn, especially when there is a risk of splashing. | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemically impermeable gloves are required. Butyl rubber or Viton gloves are often recommended for handling MEK. Nitrile gloves can be an effective choice for handling solid chemicals and their solutions. | Prevents skin contact, which could lead to irritation, dryness, cracking, or absorption of the chemical. Inspect gloves for any damage before use. |
| Respiratory Protection | A NIOSH-approved respirator is recommended. For handling the solid powder, an N95 dust mask may be sufficient if dust generation is minimal. In cases of potential high vapor concentrations or insufficient ventilation, a chemical cartridge respirator with a full facepiece and organic vapor cartridges should be used. | Minimizes the risk of inhaling fine particles or vapors, which may cause respiratory irritation or other health effects. Work should be conducted in a well-ventilated area or a chemical fume hood. |
| Body Protection | A standard laboratory coat should be worn. For procedures with a higher risk of contamination or when handling larger quantities, consider additional protective clothing such as aprons or boots made of suitable chemical-resistant materials. | Protects skin and personal clothing from contamination. |
Experimental Protocol: Safe Handling and Disposal of this compound
1. Preparation and Weighing:
-
All handling of solid this compound should be performed in a chemical fume hood to control dust and vapors.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated and clean spatula for transferring the powder.
-
Weigh the desired amount of the compound on a tared weigh boat.
-
Clean any spills on the balance immediately with a damp cloth, and dispose of the cloth as chemical waste.
2. Experimental Use:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If heating is necessary, use a controlled heating source such as a heating mantle or water bath.
-
Keep the container tightly closed when not in use.
-
Ensure all work is conducted in a well-ventilated area.
3. Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all local, regional, national, and international regulations.
-
Contaminated absorbent materials, empty containers, and other waste should be treated as hazardous waste.
-
Do not dispose of the chemical down the drain or in general waste.
Workflow for Safe Handling of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
